molecular formula C10H7ClFNS B176416 4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-thiazole CAS No. 113264-13-4

4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-thiazole

Numéro de catalogue: B176416
Numéro CAS: 113264-13-4
Poids moléculaire: 227.69 g/mol
Clé InChI: HJJPMUWLLCPTRX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-thiazole is a useful research compound. Its molecular formula is C10H7ClFNS and its molecular weight is 227.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

4-(chloromethyl)-2-(4-fluorophenyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFNS/c11-5-9-6-14-10(13-9)7-1-3-8(12)4-2-7/h1-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJJPMUWLLCPTRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CS2)CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60366558
Record name 4-(chloromethyl)-2-(4-fluorophenyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113264-13-4
Record name 4-(chloromethyl)-2-(4-fluorophenyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Physicochemical Properties of 4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-thiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of the synthetic compound 4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-thiazole. This molecule, belonging to the versatile class of thiazole derivatives, is of significant interest in medicinal chemistry due to its potential biological activities. This document collates available data on its chemical and physical characteristics, outlines a detailed experimental protocol for its synthesis and characterization, and presents visualizations of the synthetic workflow and a putative mechanism of action. The information herein is intended to support further research and development efforts involving this compound.

Physicochemical Properties

PropertyValueSource
IUPAC Name This compound-
CAS Number 113264-13-4[1]
Molecular Formula C₁₀H₇ClFNS[1]
Molecular Weight 227.69 g/mol [1]
Melting Point Not available (estimated based on analogs)-
Boiling Point Not available (estimated based on analogs)-
Solubility Not available (predicted to be soluble in organic solvents like DMSO and DMF)-
pKa Not available (predicted to be weakly basic)-
LogP Not available (predicted)-
SMILES ClCc1csc(n1)c2ccc(F)cc2-
InChI InChI=1S/C10H7ClFNS/c11-5-8-6-15-10(12-8)7-1-3-9(13)4-2-7/h1-4,6H,5H2-

Synthesis and Characterization: Experimental Protocols

The synthesis of this compound can be achieved via the well-established Hantzsch thiazole synthesis. This method involves the condensation of an α-haloketone with a thioamide. The following is a detailed protocol adapted from established procedures for structurally similar compounds.

Synthesis of this compound

Materials:

  • 4-Fluorothiobenzamide

  • 1,3-Dichloroacetone

  • Ethanol (absolute)

  • Sodium bicarbonate (NaHCO₃)

  • Deionized water

  • Dichloromethane (DCM)

  • Hexane

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and flask

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-fluorothiobenzamide (1 equivalent) in absolute ethanol.

  • Addition of Reagent: To the stirred solution, add 1,3-dichloroacetone (1.1 equivalents).

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the mobile phase).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to yield pure this compound.

Characterization

The structure and purity of the synthesized compound should be confirmed using the following analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence and connectivity of protons in the molecule. Expected signals would include those for the aromatic protons of the fluorophenyl ring, the thiazole ring proton, and the chloromethyl protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all unique carbon atoms in the structure.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula. The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as C-H, C=C, C=N, and C-Cl bonds.

  • Melting Point Analysis: To determine the melting point range of the purified solid, which is an indicator of purity.

Visualizations

Synthetic Workflow

The Hantzsch synthesis provides a reliable and straightforward method for the preparation of the target compound. The general workflow is depicted below.

G cluster_start Starting Materials cluster_process Reaction cluster_product Product cluster_purification Purification & Characterization 4-Fluorothiobenzamide 4-Fluorothiobenzamide Condensation Condensation 4-Fluorothiobenzamide->Condensation 1,3-Dichloroacetone 1,3-Dichloroacetone 1,3-Dichloroacetone->Condensation This compound This compound Condensation->this compound Work-up Work-up This compound->Work-up Purification Purification Work-up->Purification Characterization Characterization Purification->Characterization

Caption: General workflow for the Hantzsch synthesis.

Putative Signaling Pathway

While the specific biological target and signaling pathway for this compound have not been definitively elucidated, many thiazole derivatives are known to exhibit anticancer properties by inhibiting key signaling pathways involved in cell proliferation and survival. Based on the activities of structurally related compounds, a plausible, though hypothetical, mechanism of action could involve the inhibition of the MEK/ERK pathway.

G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Cell_Proliferation Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation Inhibitor 4-(Chloromethyl)-2-(4-fluorophenyl) -1,3-thiazole Inhibitor->MEK

Caption: Putative inhibition of the MEK/ERK pathway.

References

A Technical Guide to the Spectroscopic Profile of 4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-thiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-thiazole is a heterocyclic compound of interest in medicinal chemistry due to the prevalence of the thiazole ring in numerous pharmacologically active agents. Accurate structural elucidation through spectroscopic methods is fundamental to its research and development. This document provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, based on the analysis of close structural analogs. Furthermore, it outlines generalized experimental protocols for acquiring this data and a typical synthetic workflow.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. This data is derived from published information on similar 4-(chloromethyl)-2-aryl-1,3-thiazoles and 2-(4-fluorophenyl)-1,3-thiazole derivatives.

Table 1: Predicted ¹H NMR Spectral Data

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Thiazole-H (C5-H)7.2 - 7.5s-
Chloromethyl (-CH₂Cl)4.7 - 4.9s-
Aromatic-H (ortho to F)7.9 - 8.1dd~ 8.8, 5.5
Aromatic-H (meta to F)7.1 - 7.3t~ 8.8

Solvent: CDCl₃ or DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Thiazole-C2168 - 172
Thiazole-C4150 - 154
Thiazole-C5118 - 122
Chloromethyl (-CH₂Cl)42 - 45
Aromatic-C (ipso, C-F)162 - 166 (d, ¹JCF ≈ 250 Hz)
Aromatic-C (ortho to F)128 - 130 (d, ²JCF ≈ 8-9 Hz)
Aromatic-C (meta to F)115 - 117 (d, ³JCF ≈ 22 Hz)
Aromatic-C (para to F, C-Thiazole)129 - 132 (d, ⁴JCF ≈ 3 Hz)

Solvent: CDCl₃ or DMSO-d₆

Table 3: Predicted Infrared (IR) Spectroscopy Data

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
C-H stretch (aromatic)3100 - 3000Medium-Weak
C=N stretch (thiazole ring)1600 - 1580Medium
C=C stretch (aromatic & thiazole)1550 - 1450Medium-Strong
C-F stretch1250 - 1200Strong
C-Cl stretch800 - 700Strong

Table 4: Predicted Mass Spectrometry (MS) Data

Ion Type Predicted m/z Notes
[M]⁺227/229Molecular ion peak with isotopic pattern for one chlorine atom (approx. 3:1 ratio).
[M-Cl]⁺192Loss of a chlorine radical.
[M-CH₂Cl]⁺178Loss of the chloromethyl radical.
[4-fluorophenyl-C≡S]⁺139Fragmentation of the thiazole ring.

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

The following are generalized experimental procedures for the spectroscopic characterization of this compound, based on established methods for analogous compounds.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • Instrumentation: Record ¹H and ¹³C NMR spectra on a 300, 400, or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical spectral width: 0-12 ppm.

    • A relaxation delay of 1-2 seconds is generally sufficient.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans will be required compared to ¹H NMR.

    • Typical spectral width: 0-200 ppm.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to TMS.

3.2 Infrared (IR) Spectroscopy

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

    • Acquire a background spectrum of the empty sample compartment (or just the KBr pellet) and subtract it from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

3.3 Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For EI, the sample is often introduced via a direct insertion probe or a gas chromatograph (GC-MS).

  • Data Acquisition:

    • EI-MS: The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

    • ESI-MS: The sample solution is sprayed into the mass spectrometer, forming charged droplets from which ions are desorbed. This is a softer ionization technique that often results in a more prominent molecular ion peak.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. The isotopic distribution pattern for chlorine should be observed.

Synthesis and Characterization Workflow

The synthesis of this compound typically proceeds via the Hantzsch thiazole synthesis.[1][2][3][4][5] This involves the condensation of an α-haloketone with a thioamide. The general workflow for its synthesis and subsequent spectroscopic characterization is illustrated below.

G cluster_synthesis Synthesis Stage cluster_characterization Characterization Stage start Starting Materials: - 4-Fluorothiobenzamide - 1,3-Dichloroacetone reaction Hantzsch Thiazole Synthesis (Condensation Reaction) start->reaction workup Reaction Workup (Neutralization, Extraction) reaction->workup purification Purification (Recrystallization or Column Chromatography) workup->purification product Product: This compound purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms analysis Data Analysis and Structural Confirmation nmr->analysis ir->analysis ms->analysis

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

References

The Rising Therapeutic Potential of 2-(4-Fluorophenyl)thiazole Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The thiazole nucleus, particularly when substituted with a 4-fluorophenyl group at the 2-position, represents a privileged scaffold in medicinal chemistry. This technical guide synthesizes the current understanding of the diverse biological activities exhibited by 2-(4-fluorophenyl)thiazole derivatives. It delves into their anticancer, antimicrobial, and enzyme inhibitory properties, presenting a comprehensive analysis of quantitative data, experimental methodologies, and relevant molecular pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug discovery and development, providing a detailed foundation for future investigations into this promising class of compounds.

Introduction

Thiazole-containing compounds are a cornerstone of heterocyclic chemistry, renowned for their wide spectrum of pharmacological activities.[1][2] The incorporation of a fluorine atom, particularly on a phenyl ring, can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets. The 2-(4-fluorophenyl)thiazole scaffold has thus emerged as a focal point of research, leading to the development of derivatives with potent and varied biological effects. This guide provides an in-depth examination of these activities, supported by experimental data and mechanistic insights.

Anticancer Activity

Derivatives of 2-(4-fluorophenyl)thiazole have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against various cancer cell lines. The primary mechanism often involves the inhibition of key enzymes in cellular signaling pathways, such as protein kinases.

Kinase Inhibition

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer.[3] Several 2-(4-fluorophenyl)thiazole derivatives have been identified as potent inhibitors of kinases like the Epidermal Growth Factor Receptor (EGFR).[4][5]

CompoundTarget KinaseIC50 (µM)Reference
IVEGFR4.34[4]
IVHER22.28[4]
VEGFR0.0318[4]

IC50: The half maximal inhibitory concentration.

Cytotoxic Activity

The kinase inhibitory action of these compounds translates into potent anti-proliferative effects on cancer cells.

CompoundCell LineIC50 (µM)Reference
IVA549 (Lung)10.76[4]
IVT-47D (Breast)8.05[4]
VMCF-7 (Breast)0.227[4]
7b T-47D (Breast)Potent[4]
7g T-47D (Breast)Potent[4]
7l T-47D (Breast)Potent[4]
7m T-47D (Breast)Potent[4]

Note: "Potent" indicates significant cell growth inhibition was observed, though specific IC50 values were not provided in the source material for these compounds.

Experimental Protocols

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24 hours).[6]

  • MTT Addition: An MTT solution is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[6]

  • Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).[6]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Signaling Pathway Visualization

The following diagram illustrates a simplified EGFR signaling pathway, which is a common target for the anticancer 2-(4-fluorophenyl)thiazole derivatives.

EGFR_Pathway Ligand Ligand (EGF) EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Dimerization->Downstream Thiazole_Derivative 2-(4-fluorophenyl)thiazole Derivative Thiazole_Derivative->Dimerization Inhibition Proliferation Cell Proliferation, Survival, etc. Downstream->Proliferation

Caption: Inhibition of EGFR signaling by 2-(4-fluorophenyl)thiazole derivatives.

Enzyme Inhibition

Beyond anticancer applications, these derivatives have shown inhibitory activity against other crucial enzymes.

α-Amylase Inhibition

A series of 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles were evaluated for their potential to inhibit α-amylase, an enzyme involved in carbohydrate metabolism. This activity suggests potential applications in managing diabetes.[7][8]

CompoundSubstituentIC50 (µM)Reference
Standard Acarbose5.55 ± 0.06[7][8]
3h 5-chloro-2-hydroxy5.14 ± 0.03[7][8]
3n thiophen-2-yl5.77 ± 0.05[7][8]
3f 3-bromo5.88 ± 0.16[8]
3b 2-bromo-4-methyl6.87 ± 0.01[8]
Cholinesterase Inhibition

Certain 2-aminothiazole derivatives have been investigated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to neurodegenerative diseases like Alzheimer's.

CompoundTarget EnzymeKi (µM)Reference
2-amino-4-(4-bromophenyl)thiazoleAChE0.129 ± 0.030[9]
2-amino-4-(4-bromophenyl)thiazoleBChE0.083 ± 0.041[9]

Ki: Inhibition constant.

Experimental Protocols
  • Enzyme and Substrate Preparation: A solution of α-amylase and a starch solution (substrate) are prepared in a suitable buffer.

  • Incubation: The enzyme is pre-incubated with various concentrations of the inhibitor (test compound).

  • Reaction Initiation: The reaction is initiated by adding the starch solution.

  • Reaction Termination: After a specific incubation time, the reaction is stopped by adding a dinitrosalicylic acid (DNS) color reagent.

  • Color Development and Measurement: The mixture is heated to develop color, and the absorbance is measured. The percentage of inhibition is calculated by comparing the absorbance of the test samples with that of the control.

Antimicrobial Activity

The 2-(4-fluorophenyl)thiazole scaffold is also a component of molecules with notable antibacterial and antifungal properties.

Antibacterial Activity

Thiazolyl-thiourea derivatives have shown promising efficacy against staphylococcal species.

CompoundTarget OrganismMIC (µg/mL)Reference
124 (3,4-dichlorophenyl) S. aureus4 - 16[10]
124 (3-chloro-4-fluorophenyl) S. epidermidis4 - 16[10]

MIC: Minimum Inhibitory Concentration.

Antifungal Activity

Derivatives have also been evaluated for their activity against pathogenic Candida species.

CompoundTarget OrganismMIC50 (µg/mL)Reference
2e C. parapsilosis1.23[11]

MIC50: The minimum concentration required to inhibit 50% of the fungal growth.

Experimental Protocols
  • Preparation of Inoculum: A standardized suspension of the microorganism is prepared.

  • Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions for the microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Synthesis

The synthesis of 2-(4-fluorophenyl)thiazole derivatives often follows the well-established Hantzsch thiazole synthesis.

General Synthesis Workflow

A common synthetic route involves the condensation of a thiosemicarbazone with an α-haloketone.

Synthesis_Workflow Thiosemicarbazone Thiosemicarbazone Reaction Condensation (e.g., Reflux in Ethanol) Thiosemicarbazone->Reaction AlphaHaloKetone 2-Bromo-4'-fluoroacetophenone AlphaHaloKetone->Reaction Product 2-(Arylidenehydrazinyl)-4- (4-fluorophenyl)thiazole Reaction->Product

Caption: General synthesis of 2-(4-fluorophenyl)thiazole derivatives.

Conclusion and Future Directions

The 2-(4-fluorophenyl)thiazole scaffold is a versatile and highly valuable framework in medicinal chemistry. The derivatives discussed in this guide demonstrate a broad range of biological activities, including potent anticancer, enzyme inhibitory, and antimicrobial effects. The presented data underscores the potential of these compounds as leads for the development of novel therapeutic agents.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of these derivatives for their respective biological targets.

  • Mechanism of Action Studies: To further elucidate the molecular mechanisms underlying their biological effects.

  • In Vivo Efficacy and Safety Profiling: To translate the promising in vitro results into preclinical and clinical development.

The continued exploration of 2-(4-fluorophenyl)thiazole derivatives holds significant promise for addressing unmet medical needs across various disease areas.

References

Potential Therapeutic Targets of 4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-thiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity of 4-(chloromethyl)-2-(4-fluorophenyl)-1,3-thiazole is limited in publicly available literature. This guide extrapolates potential therapeutic targets based on the well-documented activities of structurally similar 2,4-disubstituted 1,3-thiazole derivatives. The information provided herein is intended for research and development purposes.

Introduction

The 1,3-thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1] Derivatives of 2,4-disubstituted-1,3-thiazoles have demonstrated significant potential in oncology and inflammatory diseases. This technical guide explores the potential therapeutic targets of this compound by examining the biological activities of its structural analogs. The primary focus will be on its potential applications in anticancer and anti-inflammatory therapies, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.

Potential Therapeutic Areas and Molecular Targets

Based on the activities of analogous compounds, this compound is predicted to have potential therapeutic applications in two primary areas: oncology and inflammation.

Oncology

Thiazole derivatives have been extensively investigated for their anticancer properties and have been shown to target various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.[2]

Potential Molecular Targets in Oncology:

  • Protein Kinases: Many thiazole-containing compounds are potent inhibitors of protein kinases that are often dysregulated in cancer. These include:

    • Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): Inhibition of VEGFR-2 can disrupt angiogenesis, a process crucial for tumor growth and metastasis.[3]

    • Epidermal Growth Factor Receptor (EGFR): Overexpression of EGFR is common in many cancers, and its inhibition can halt cell proliferation.[4]

    • PI3K/Akt Signaling Pathway: This pathway is a central regulator of cell survival and proliferation, and its components are frequently mutated in cancer.[5][6] Thiazole derivatives may exert their effects by modulating this pathway.

  • Apoptosis Induction: The thiazole scaffold has been associated with the induction of programmed cell death (apoptosis) through the modulation of key regulatory proteins.[7][8]

  • Topoisomerase II: Some heterocyclic compounds, including thiazole derivatives, have been shown to inhibit topoisomerase II, an enzyme essential for DNA replication in cancer cells.

Quantitative Data: Anticancer Activity of Thiazole Derivatives

The following table summarizes the cytotoxic activity (IC50 values) of various 2-(4-fluorophenyl)-1,3-thiazole analogs and other related thiazole derivatives against different human cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
3-Nitrophenylthiazolyl derivativeMDA-MB-2311.21[3]
4-Chlorophenylthiazolyl derivativeMDA-MB-2313.52[3]
2-(p-fluorophenyl)-thiazole derivativeSaOS-20.214 ± 0.009 µg/mL[4]
Thiazole derivative 4c MCF-72.57 ± 0.16[2]
Thiazole derivative 4c HepG27.26 ± 0.44[2]
1,3,4-Thiadiazole with 4-fluorophenylMCF-7~52-55[9]
Thiazole derivative 5k (migration inhibition)MDA-MB-2310.176[10]
Inflammation

Chronic inflammation is a key driver of various diseases, including arthritis, cardiovascular diseases, and cancer. Thiazole derivatives have shown promise as anti-inflammatory agents by targeting key enzymes in the inflammatory cascade.

Potential Molecular Targets in Inflammation:

  • Cyclooxygenase (COX) Enzymes: Specifically COX-2, which is induced during inflammation and is a well-established target for non-steroidal anti-inflammatory drugs (NSAIDs).[11][12]

  • 5-Lipoxygenase (5-LOX): This enzyme is involved in the synthesis of leukotrienes, which are potent pro-inflammatory mediators.[13][14]

Quantitative Data: Anti-inflammatory Activity of Thiazole Derivatives

The following table presents the inhibitory activity (IC50 values) of various thiazole derivatives against COX and 5-LOX enzymes.

Compound/DerivativeTargetIC50 (µM)Reference
2-(Trimethoxyphenyl)-thiazole A2 COX-223.26[15]
2-(Trimethoxyphenyl)-thiazole A3 COX-228.87[15]
Thiazole carboxamide derivative 2b COX-20.191[11]
N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-thiazole5-LOX0.127[14]
Thiazolidinone derivative 17b 5-LOX0.09[13]

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate further research.

MTT Cell Viability Assay

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[16]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[17]

  • Compound Treatment: Add various concentrations of the test compound to the wells and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[18]

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[17]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[17]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The reference wavelength should be greater than 650 nm.[16]

COX Inhibitor Screening Assay (Fluorometric)

This assay measures the peroxidase activity of COX enzymes to screen for potential inhibitors.[19][20][21]

Protocol:

  • Reagent Preparation: Prepare the assay buffer, heme, fluorometric substrate (e.g., 10-acetyl-3,7-dihydroxyphenoxazine - ADHP), and enzyme (COX-1 or COX-2).

  • Inhibitor Preparation: Dissolve test compounds in a suitable solvent (e.g., DMSO).

  • Assay Plate Setup:

    • 100% Initial Activity Wells: Add 150 µl of Assay Buffer, 10 µl of Heme, 10 µl of ADHP, 10 µl of enzyme, and 10 µl of solvent.[20]

    • Background Wells: Add 160 µl of Assay Buffer, 10 µl of Heme, 10 µl of ADHP, and 10 µl of solvent.[20]

    • Inhibitor Wells: Add 150 µl of Assay Buffer, 10 µl of Heme, 10 µl of ADHP, 10 µl of enzyme, and 10 µl of the test inhibitor.[20]

  • Reaction Initiation: Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells.[20]

  • Fluorescence Measurement: Immediately measure the fluorescence with an excitation wavelength between 530-540 nm and an emission wavelength between 585-595 nm.[20][21]

5-LOX Inhibitor Screening Assay (Cell-Based)

This assay measures the inhibition of leukotriene production in cells to screen for 5-LOX inhibitors.[22][23]

Protocol:

  • Cell Preparation: Use a suitable cell line (e.g., THP-1 monocytes differentiated into macrophages) seeded in a 96-well plate.[23]

  • Compound Incubation: Pre-incubate the cells with various concentrations of the test compound or vehicle control.

  • Stimulation: Stimulate leukotriene production by adding a calcium ionophore (e.g., A23187).[22]

  • Reaction Termination: Stop the reaction by adding cold methanol to precipitate proteins.[22]

  • Quantification: Centrifuge the plate and quantify the amount of leukotrienes (e.g., LTB4) in the supernatant using an ELISA kit or LC-MS/MS.[22]

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and a general experimental workflow are provided below using the DOT language for Graphviz.

experimental_workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies cluster_3 Lead Optimization Compound This compound Synthesis & Purification Characterization Structural Characterization (NMR, MS, etc.) Compound->Characterization Cytotoxicity Cytotoxicity Screening (MTT Assay) Characterization->Cytotoxicity Test Compound Enzyme_Inhibition Enzyme Inhibition Assays (COX, 5-LOX, Kinases) Pathway_Analysis Signaling Pathway Analysis (Western Blot, etc.) Enzyme_Inhibition->Pathway_Analysis Identify Hits Apoptosis_Assay Apoptosis Assays (Flow Cytometry) SAR Structure-Activity Relationship (SAR) Apoptosis_Assay->SAR Confirm Mechanism ADMET ADMET Profiling PI3K_Akt_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTOR mTOR Akt->mTOR Thiazole Thiazole Derivative (Potential Inhibitor) Thiazole->PI3K Inhibition Thiazole->Akt Inhibition Cell_Survival Cell Survival, Proliferation, & Growth mTOR->Cell_Survival NFkB_pathway Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) IKK IKK Complex Stimuli->IKK Activation IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Inhibition Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression (COX-2, Cytokines) Nucleus->Gene_Expression Transcription Thiazole Thiazole Derivative (Potential Inhibitor) Thiazole->IKK Inhibition Apoptosis_pathway Thiazole Thiazole Derivative Mitochondria Mitochondria Thiazole->Mitochondria Induces Stress Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Release Apoptosome Apoptosome Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

References

In Silico Prediction of 4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-thiazole Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive in silico approach to predict the bioactivity of the novel compound, 4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-thiazole. While experimental data on this specific molecule is not extensively available, the therapeutic potential of the thiazole scaffold is well-documented. Thiazole derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3][4] This document provides a detailed framework for a computational investigation, leveraging established methodologies such as molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore analysis, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction to elucidate the potential therapeutic applications of this compound. Detailed protocols for these key computational experiments are provided, alongside structured data presentation and visualizations to guide researchers in their drug discovery efforts.

Introduction: The Therapeutic Potential of Thiazole Derivatives

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[2][4] The versatility of the thiazole nucleus allows for substitutions at various positions, leading to a diverse library of molecules with a wide spectrum of biological activities.[2][3] Extensive research has highlighted the potential of thiazole derivatives as:

  • Anticancer Agents: Targeting various cancer cell lines through mechanisms such as the inhibition of kinases like VEGFR-2, EGFR, and CDK2, as well as apoptosis induction by modulating proteins like Bcl-2.[1] Other studies have shown thiazole derivatives to be potent tubulin polymerization inhibitors.[5]

  • Antimicrobial Agents: Exhibiting activity against a range of bacterial and fungal pathogens.[6][7]

  • Anti-inflammatory Agents: Demonstrating potential in modulating inflammatory pathways.[8]

  • Enzyme Inhibitors: Showing inhibitory activity against various enzymes, including α-amylase and carbonic anhydrases.[9][10]

Given the established bioactivity of the thiazole core, this compound represents a promising candidate for in silico evaluation to predict its therapeutic potential.

Proposed In Silico Bioactivity Prediction Workflow

The following workflow outlines a systematic approach to computationally predict the bioactivity of this compound.

cluster_0 Compound Preparation cluster_1 Target Identification & Preparation cluster_2 Bioactivity Prediction cluster_3 Analysis & Hypothesis Generation A 3D Structure Generation of This compound B Energy Minimization A->B F Molecular Docking B->F C Literature Review for Potential Thiazole Targets D Protein Structure Retrieval (PDB) C->D E Protein Preparation (Add Hydrogens, Remove Water, etc.) D->E E->F J Binding Affinity Analysis F->J G QSAR Model Development (using known thiazole analogs) K Predicted Bioactivity Profile G->K H Pharmacophore Modeling H->K I ADMET Prediction L Drug-Likeness & Safety Profile I->L M Lead Candidate Hypothesis J->M K->M L->M

Figure 1: Proposed workflow for in silico bioactivity prediction.

Methodologies for In Silico Analysis

This section provides detailed protocols for the key computational experiments outlined in the workflow.

Ligand and Protein Preparation

Accurate preparation of both the small molecule (ligand) and the protein target is crucial for reliable in silico predictions.

Protocol: Ligand Preparation

  • 2D Structure Generation: Draw the 2D structure of this compound using a chemical drawing software (e.g., ChemDraw).

  • 3D Structure Conversion: Convert the 2D structure into a 3D conformation.

  • Energy Minimization: Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation. This can be done using software like Avogadro or MOE (Molecular Operating Environment).

Protocol: Protein Target Preparation

  • Target Identification: Based on literature for similar thiazole derivatives, potential protein targets could include VEGFR-2 (PDB ID: 4WA9), EGFR, CDK2, and Bcl-2.[1][11]

  • Structure Retrieval: Download the 3D crystal structure of the selected target protein from the Protein Data Bank (PDB).

  • Protein Preparation:

    • Remove water molecules and any co-crystallized ligands from the protein structure.

    • Add hydrogen atoms to the protein, as they are often not resolved in crystal structures.

    • Assign appropriate protonation states to ionizable residues at a physiological pH.

    • Perform energy minimization on the prepared protein structure to relieve any steric clashes. This can be accomplished using tools within software packages like Schrödinger Maestro or MOE.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. This helps in understanding the binding mode and estimating the binding affinity.

Protocol: Molecular Docking

  • Binding Site Definition: Identify the active site of the target protein. This can be determined from the location of a co-crystallized ligand or through binding site prediction algorithms.

  • Docking Simulation: Use a docking program (e.g., AutoDock, Glide, GOLD) to dock the prepared 3D structure of this compound into the defined binding site of the target protein.

  • Pose Analysis: Analyze the resulting docking poses to identify the most favorable binding orientation based on the docking score (e.g., binding energy in kcal/mol).

  • Interaction Analysis: Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) for the best-ranked pose.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical models that relate the chemical structure of a series of compounds to their biological activity.

Protocol: 2D-QSAR Model Development

  • Dataset Collection: Curate a dataset of thiazole derivatives with known biological activity (e.g., IC50 values) against a specific target from the literature or databases like ChEMBL.

  • Descriptor Calculation: For each molecule in the dataset, calculate a set of molecular descriptors (e.g., topological, electronic, physicochemical) using software like PaDEL-Descriptor or Dragon.

  • Model Building: Use statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Random Forest to build a regression model that correlates the calculated descriptors with the biological activity.[8][12]

  • Model Validation: Validate the predictive power of the QSAR model using internal (e.g., cross-validation) and external validation (using a test set of compounds not used in model training).

  • Activity Prediction: Use the validated QSAR model to predict the biological activity of this compound.

A Dataset of Thiazole Analogs with Known Bioactivity B Calculation of Molecular Descriptors A->B C Dataset Splitting (Training and Test Sets) B->C D QSAR Model Generation (e.g., MLR, Random Forest) C->D E Model Validation D->E F Prediction of Bioactivity for This compound E->F

Figure 2: Logical workflow for QSAR model development and prediction.

Pharmacophore Modeling

A pharmacophore model is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific target receptor.

Protocol: Pharmacophore Model Generation

  • Ligand-Based Approach: If a set of active ligands for a target is known, align their 3D structures and identify common chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings).[13][14]

  • Structure-Based Approach: If the 3D structure of the protein-ligand complex is available, the key interaction points between the ligand and the protein can be used to define the pharmacophore features.[15]

  • Model Generation: Use software like LigandScout, MOE, or Discovery Studio to generate the pharmacophore model.

  • Model Validation: Validate the model by screening a database of known active and inactive compounds to assess its ability to distinguish between them.

  • Virtual Screening: Use the validated pharmacophore model as a 3D query to screen a virtual compound library to identify novel molecules that fit the model, including the target compound.

ADMET Prediction

ADMET prediction is crucial in the early stages of drug discovery to assess the pharmacokinetic and safety profiles of a compound.[16]

Protocol: In Silico ADMET Prediction

  • Input Structure: Provide the 2D or 3D structure of this compound.

  • Prediction Tools: Utilize online servers or software (e.g., SwissADME, pkCSM, ADMETlab) to predict various ADMET properties.[17]

  • Properties to Analyze:

    • Absorption: Human intestinal absorption, Caco-2 permeability.

    • Distribution: Volume of distribution, blood-brain barrier penetration.

    • Metabolism: Cytochrome P450 (CYP) inhibition.

    • Excretion: Total clearance.

    • Toxicity: Ames test for mutagenicity, hepatotoxicity.

  • Drug-Likeness Evaluation: Assess the compound's compliance with established drug-likeness rules (e.g., Lipinski's rule of five).

Data Presentation

Quantitative data from in silico predictions should be summarized in clear and concise tables for easy comparison and analysis.

Table 1: Predicted Binding Affinities from Molecular Docking

Target ProteinPDB IDPredicted Binding Energy (kcal/mol)Key Interacting Residues
VEGFR-24WA9Valuee.g., Cys919, Asp1046
EGFRPDB IDValueResidue List
CDK2PDB IDValueResidue List
Bcl-2PDB IDValueResidue List
TubulinPDB IDValueResidue List

Table 2: Predicted Bioactivity from QSAR Model

QSAR ModelPredicted IC50 (µM)Applicability Domain
Anticancer (MCF-7)ValueWithin/Outside
Antimicrobial (E. coli)ValueWithin/Outside

Table 3: Predicted ADMET Properties

PropertyPredicted ValueInterpretation
Absorption
Human Intestinal Absorptione.g., HighGood oral absorption potential
Caco-2 PermeabilityValueIntestinal permeability
Distribution
Blood-Brain Barriere.g., NoLow potential for CNS side effects
Metabolism
CYP2D6 Inhibitore.g., NoLow risk of drug-drug interactions
Toxicity
AMES Toxicitye.g., Non-mutagenLow mutagenic potential
Drug-Likeness
Lipinski's Rule of Fivee.g., 0 violationsGood oral bioavailability expected

Visualization of a Potential Signaling Pathway

If molecular docking and QSAR studies suggest potential anticancer activity via VEGFR-2 inhibition, the following signaling pathway diagram illustrates the potential mechanism of action.

cluster_0 Cell Membrane cluster_1 Intracellular Signaling VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K VEGF VEGF VEGF->VEGFR2 Binds Molecule This compound Molecule->VEGFR2 Inhibits MAPK MAPK PLCg->MAPK Akt Akt PI3K->Akt Proliferation Cell Proliferation, Angiogenesis, Survival Akt->Proliferation MAPK->Proliferation

Figure 3: Simplified VEGFR-2 signaling pathway and potential inhibition.

Conclusion

This technical guide provides a robust framework for the in silico prediction of the bioactivity of this compound. By employing a multi-faceted computational approach encompassing molecular docking, QSAR modeling, pharmacophore analysis, and ADMET prediction, researchers can generate valuable hypotheses regarding the therapeutic potential of this novel compound. The detailed methodologies and data presentation formats outlined herein are intended to guide further computational and subsequent experimental investigations, ultimately accelerating the drug discovery and development process for this promising class of molecules.

References

"mechanism of action of 4-(fluorophenyl)thiazole compounds"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action of 4-(Fluorophenyl)thiazole Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of 4-(fluorophenyl)thiazole compounds, a class of molecules that has garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. This document collates and presents data from various studies, focusing on their molecular targets, associated signaling pathways, and the experimental methodologies used to elucidate their functions.

Core Biological Activities and Molecular Targets

4-(Fluorophenyl)thiazole derivatives have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutics. Their mechanisms of action are diverse and target-specific, ranging from enzyme inhibition to disruption of protein polymerization and modulation of key signaling pathways implicated in various diseases.

Anticancer Activity

A significant area of research for 4-(fluorophenyl)thiazole compounds is in oncology. Several derivatives have exhibited potent antiproliferative activity against a range of cancer cell lines.[1][2][3] The primary mechanisms identified include:

  • Tubulin Polymerization Inhibition: Certain 4-substituted methoxybenzoyl-aryl-thiazoles (SMART compounds) have been shown to inhibit tubulin polymerization, a critical process for mitotic spindle formation and cell division.[1][2] This disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][2]

  • c-Met Kinase Inhibition: Thiazole carboxamide derivatives have been identified as potential inhibitors of the c-Met kinase, a receptor tyrosine kinase often dysregulated in cancer.[4] Inhibition of c-Met can block downstream signaling pathways involved in cell proliferation, survival, and metastasis.

  • PI3K/mTOR Dual Inhibition: Some thiazole derivatives have been evaluated as dual inhibitors of PI3Kα (Phosphoinositide 3-kinase alpha) and mTOR (mammalian Target of Rapamycin), two key kinases in a signaling pathway frequently activated in cancer.[5]

  • Fascin Inhibition: Thiazole derivatives have been developed as inhibitors of fascin, an actin-bundling protein involved in cell migration and invasion.[6][7] By targeting fascin, these compounds can suppress cancer cell metastasis.[6][7]

  • Induction of Apoptosis: Many 4-(fluorophenyl)thiazole derivatives induce cancer cell death via caspase-dependent apoptosis.[3]

Antidiabetic Activity

Derivatives of 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazole have been investigated for their potential in managing diabetes. The primary mechanism of action identified is:

  • α-Amylase Inhibition: These compounds have been shown to inhibit α-amylase, a key enzyme in carbohydrate digestion.[8][9] By inhibiting this enzyme, they can delay the breakdown of complex carbohydrates into simple sugars, thereby reducing postprandial hyperglycemia.[8][9]

Neuroprotective Activity

Certain thiazole derivatives have been explored as potential therapeutic agents for Alzheimer's disease. Their mechanism of action in this context is:

  • Cholinesterase Inhibition: Specifically, some derivatives have shown inhibitory activity against acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[10][11] By inhibiting AChE, these compounds can increase the levels of acetylcholine in the brain, which is beneficial for cognitive function.

Quantitative Data Summary

The following tables summarize the quantitative data (IC50 values) for various 4-(fluorophenyl)thiazole compounds against their respective targets.

Table 1: Anticancer Activity of 4-(Fluorophenyl)thiazole Derivatives

Compound IDCancer Cell LineTarget/AssayIC50 (µM)Reference
8f Melanoma & ProstateTubulin Polymerization0.021 - 0.071[1][2]
51f MKN-45 (Gastric)c-Met Kinase0.02905[4]
5p MDA-MB-231 (Breast)Cell Migration (Fascin)0.024[6][7]
3b' HCT-116 (Colorectal)Antiproliferative1.6 ± 0.2[3]
3f HCT-116 (Colorectal)Antiproliferative1.6 ± 0.1[3]
3n HCT-116 (Colorectal)Antiproliferative1.1 ± 0.5[3]
3w HCT-116 (Colorectal)Antiproliferative1.5 ± 0.8[3]
3f MCF-7 (Breast)Antiproliferative1.0 ± 0.1[3]
3a' MCF-7 (Breast)Antiproliferative1.7 ± 0.3[3]

Table 2: Antidiabetic Activity of 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazole Derivatives

Compound IDTarget EnzymeIC50 (µM)Reference
3h α-Amylase5.14 ± 0.03[8][9]
3f α-Amylase5.88 ± 0.16[8]
3b α-Amylase6.87 ± 0.01[8]
Acarbose (Standard) α-Amylase5.55 ± 0.06[8][9]

Table 3: Anticholinesterase Activity of 4-(4-(Trifluoromethyl)phenyl)thiazol-2-yl)hydrazineylidene)methyl) Derivatives

Compound IDTarget EnzymeIC50 (µM)Reference
2i Acetylcholinesterase (AChE)0.028 ± 0.001[10]
2g Acetylcholinesterase (AChE)0.031 ± 0.001[10]
2e Acetylcholinesterase (AChE)0.040 ± 0.001[10]
2b Acetylcholinesterase (AChE)0.056 ± 0.002[10]
2a Acetylcholinesterase (AChE)0.063 ± 0.003[10]
Donepezil (Standard) Acetylcholinesterase (AChE)0.021 ± 0.001[10]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by 4-(fluorophenyl)thiazole compounds and the general workflows of the experiments used to characterize them.

G cluster_0 Tubulin Polymerization Inhibition 4-Aryl-Thiazole 4-Aryl-Thiazole Tubulin Dimers Tubulin Dimers 4-Aryl-Thiazole->Tubulin Dimers Inhibits Polymerization G2/M Arrest G2/M Arrest Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Tubulin Dimers->G2/M Arrest Disruption leads to Mitotic Spindle Mitotic Spindle Microtubule->Mitotic Spindle Assembly Cell Division Cell Division Mitotic Spindle->Cell Division Apoptosis Apoptosis G2/M Arrest->Apoptosis

Caption: Inhibition of Tubulin Polymerization by 4-Aryl-Thiazole Compounds.

G cluster_1 PI3K/mTOR Signaling Pathway Inhibition Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Cell Proliferation Cell Proliferation mTORC1->Cell Proliferation Cell Survival Cell Survival mTORC1->Cell Survival Thiazole Derivative Thiazole Derivative Thiazole Derivative->PI3K Inhibits Thiazole Derivative->mTORC1 Inhibits

Caption: Dual Inhibition of PI3K/mTOR Pathway by Thiazole Derivatives.

G cluster_2 Experimental Workflow for Anticancer Activity Screening Start Start Compound Synthesis Compound Synthesis Start->Compound Synthesis MTT Assay Cell Viability Assay (MTT) Compound Synthesis->MTT Assay Cell Culture Cell Culture Cell Culture->MTT Assay IC50 Determination IC50 Determination MTT Assay->IC50 Determination Mechanism of Action Studies Mechanism of Action Studies IC50 Determination->Mechanism of Action Studies End End Mechanism of Action Studies->End

Caption: General Workflow for Evaluating Anticancer Efficacy.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the evaluation of 4-(fluorophenyl)thiazole compounds.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 3,000-5,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: Cells are treated with various concentrations of the 4-(fluorophenyl)thiazole compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A stock solution of MTT (5 mg/mL in sterile PBS) is prepared. The culture medium is removed from the wells, and 110 µL of medium containing MTT (final concentration 5 µg/mL) is added to each well. The plate is then incubated for 4-6 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.[12]

In Vitro α-Amylase Inhibition Assay

This assay determines the inhibitory effect of the compounds on α-amylase activity.

  • Reaction Mixture: The reaction mixture contains 25 µL of 0.02 M sodium phosphate buffer (pH 6.9 with 0.006 M NaCl), 25 µL of the test compound at various concentrations, and 25 µL of porcine pancreatic α-amylase solution. The mixture is pre-incubated at 25°C for 10 minutes.

  • Substrate Addition: 25 µL of 1% starch solution in the buffer is added to initiate the reaction.

  • Incubation: The reaction mixture is incubated at 25°C for 10 minutes.

  • Stopping the Reaction: The reaction is stopped by adding 50 µL of dinitrosalicylic acid color reagent.

  • Color Development: The tubes are incubated in a boiling water bath for 5 minutes and then cooled to room temperature.

  • Absorbance Measurement: The reaction mixture is diluted with 250 µL of distilled water, and the absorbance is measured at 540 nm. Acarbose is typically used as a positive control.[8]

Tubulin Polymerization Assay

This cell-free assay measures the effect of compounds on the polymerization of purified tubulin.

  • Reaction Components: A reaction mixture containing purified tubulin in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP) is prepared.

  • Compound Addition: The 4-(fluorophenyl)thiazole compound or a control vehicle is added to the reaction mixture.

  • Initiation of Polymerization: Polymerization is initiated by raising the temperature to 37°C.

  • Monitoring Polymerization: The increase in absorbance at 340 nm is monitored over time using a spectrophotometer. An increase in absorbance indicates tubulin polymerization. The inhibitory effect of the compound is determined by comparing the rate and extent of polymerization in the presence of the compound to the control.[1][2]

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric method is used to measure AChE activity.

  • Reaction Mixture: The assay is typically performed in a 96-well plate. The reaction mixture contains 50 µL of 0.1 M phosphate buffer (pH 8.0), 25 µL of the test compound solution, and 25 µL of AChE solution. The mixture is incubated for 15 minutes at 25°C.

  • Substrate Addition: 50 µL of Ellman's reagent (DTNB) and 25 µL of acetylthiocholine iodide (ATCI) are added to initiate the reaction.

  • Absorbance Measurement: The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored anion. The absorbance of this product is measured at 412 nm. Donepezil is commonly used as a reference inhibitor.[10]

This guide provides a foundational understanding of the mechanisms of action of 4-(fluorophenyl)thiazole compounds. The diverse biological activities and specific molecular targets highlight the potential of this chemical scaffold in the development of new therapeutic agents for a range of diseases. Further research is warranted to fully elucidate their therapeutic potential and to optimize their pharmacological properties.

References

The Structure-Activity Relationship of 2,4-Disubstituted Thiazoles: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The 2,4-disubstituted thiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds and clinically approved drugs.[1][2] This five-membered aromatic heterocycle, containing a sulfur and a nitrogen atom, serves as a versatile template for designing potent and selective modulators of various biological targets. Its unique electronic properties and ability to engage in diverse non-covalent interactions make it an attractive core for developing novel therapeutics against a spectrum of diseases, including cancer, microbial infections, and inflammatory conditions.[1][3] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2,4-disubstituted thiazoles, offering a comprehensive resource for researchers and professionals engaged in drug development.

Synthetic Strategies for 2,4-Disubstituted Thiazoles

The accessibility of a chemical scaffold is paramount for its exploration in drug discovery. Fortunately, 2,4-disubstituted thiazoles can be synthesized through several reliable and adaptable methods, with the Hantzsch thiazole synthesis being the most prominent.[4][5]

The classical Hantzsch synthesis involves the condensation of an α-haloketone with a thioamide.[5] This method is well-established, offering good to excellent yields (70-95%) and a broad substrate scope.[4] However, it often requires elevated temperatures and prolonged reaction times (2-24 hours).[4] To address these limitations, several modifications have been developed:

  • Microwave-Assisted Hantzsch Synthesis: This approach significantly reduces reaction times to a mere 5-30 minutes and often leads to higher yields (85-98%).[4]

  • Solvent-Free Hantzsch Synthesis (Grinding): An environmentally friendly alternative that involves grinding the reactants together, resulting in rapid (10-20 minutes) and high-yielding (80-95%) synthesis.[4]

  • Brønsted Acid-Promoted One-Pot Synthesis: This method utilizes simple, readily available starting materials but may require high temperatures and result in moderate to good yields (60-85%).[6][7]

Another notable method is the Cook-Heilbron synthesis, which is particularly useful for accessing 5-aminothiazole derivatives under mild conditions.[4] The choice of synthetic route depends on the desired substitution pattern, available starting materials, and required scale.

General Experimental Protocol: Hantzsch Thiazole Synthesis

The following is a representative protocol for the synthesis of a 2,4-disubstituted thiazole derivative:

  • Reactant Preparation: Dissolve the appropriate thioamide (1.0 eq.) in a suitable solvent, such as ethanol or isopropanol.

  • Addition of α-Haloketone: Add the corresponding α-haloketone (1.0 eq.) to the solution.

  • Reaction Condition: Reflux the reaction mixture for 2-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).[8]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it is collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the desired 2,4-disubstituted thiazole.[3]

  • Characterization: The structure of the final compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, FT-IR, and Mass Spectrometry.[3][5]

Structure-Activity Relationship (SAR) Insights

The biological activity of 2,4-disubstituted thiazoles is profoundly influenced by the nature and position of the substituents on the thiazole ring. The following sections delineate the SAR for key therapeutic areas.

Anticancer Activity

2,4-Disubstituted thiazoles have demonstrated significant potential as anticancer agents, targeting various hallmarks of cancer.[3][8] A prominent strategy involves the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which are crucial for tumor growth and angiogenesis.[2][9]

A study on 2-[2-[4-hydroxy-3-substituted benzylidene]hydrazinyl]-thiazole-4[5H]-one derivatives revealed that substitutions on the benzylidene ring are critical for cytotoxicity against MCF-7 (human breast adenocarcinoma) and HepG2 (human liver cancer) cell lines.[9]

CompoundR1 (Position 2)R2 (Position 4)IC50 (µM) vs. MCF-7IC50 (µM) vs. HepG2
4a -NH-N=CH-(p-OH-Ph)=O12.7 ± 0.776.69 ± 0.41
4c -NH-N=CH-(p-OH, m-NH-NH-Ph)=O2.57 ± 1.167.26 ± 0.44
Staurosporine (Standard)6.77 ± 0.418.4 ± 0.51

Data sourced from Mohammed, et al. (2023).[9]

The data indicates that the addition of a phenylhydrazinyl group at the meta-position of the 4-hydroxybenzylidene moiety (compound 4c ) significantly enhances the cytotoxic activity against the MCF-7 cell line compared to the unsubstituted analog (4a ).[9] This suggests that the phenylhydrazinyl group may be involved in additional binding interactions within the active site of the biological target.

anticancer_sar cluster_thiazole 2,4-Disubstituted Thiazole Core Thiazole Thiazole Ring Activity Anticancer Activity (e.g., Kinase Inhibition) Thiazole->Activity R2 Substituent at C2 (e.g., Hydrazinyl Linker) R2->Thiazole R4 Substituent at C4 (e.g., Phenyl Ring) R4->Thiazole Modification Modification of Substituents (e.g., Adding H-bond donors/acceptors) Modification->R2 Modification->R4 SAR_Conclusion SAR: Substituent properties (size, electronics) at C2 and C4 dictate potency and selectivity.

Caption: Logical relationship in anticancer SAR of 2,4-disubstituted thiazoles.

Further studies have identified 2,4-disubstituted thiazoles as potent inhibitors of Spleen Tyrosine Kinase (SYK), a key mediator in inflammatory signaling.[10] Optimization of a phenylaminopyrimidine thiazole lead compound resulted in derivatives with nanomolar potency.[10]

egfr_pathway cluster_downstream Downstream Signaling EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binds RAS_RAF RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF Activates PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT Activates Thiazole 2,4-Disubstituted Thiazole Inhibitor Thiazole->EGFR Inhibits (ATP-competitive) Cell_Outcomes Cell Proliferation, Survival, Angiogenesis RAS_RAF->Cell_Outcomes PI3K_AKT->Cell_Outcomes

Caption: Inhibition of the EGFR signaling pathway by 2,4-disubstituted thiazoles.

Antimicrobial and Antifungal Activity

The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. 2,4-Disubstituted thiazoles have been extensively investigated for this purpose, demonstrating broad-spectrum activity.[11][12]

SAR studies on a series of 2,4-disubstituted thiazoles as antimicrobial agents revealed that the presence of electron-withdrawing groups (like -NO2) or electron-donating groups (like -OCH3) at the para-position of a phenyl ring at C4 significantly enhances antimicrobial activity.[11][13] Molecular docking studies suggest that these compounds may target glucosamine-6-phosphate synthase, an essential enzyme in the biosynthesis of the bacterial cell wall.[11][13]

In the context of antifungal activity, novel 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives have shown potent activity against pathogenic Candida strains.[5] The most promising compounds exhibited Minimum Inhibitory Concentration (MIC) values significantly lower than the reference drug fluconazole.

CompoundR (para-substituent on C4-phenyl)MIC (µg/mL) vs. C. albicansMFC (µg/mL) vs. C. albicans
7a -F3.97.8
7b -Cl3.97.8
7c -Br3.915.62
7d -CH315.6231.25
Fluconazole (Standard)15.6231.25

Data sourced from Pricopie, et al. (2021).[5] MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration.

The SAR for this series indicates that lipophilic, electron-withdrawing halogen substituents (-F, -Cl, -Br) at the para-position of the C4-phenyl ring are favorable for anti-Candida activity, being four times more potent than fluconazole.[5] In contrast, an electron-donating methyl group (-CH3) resulted in activity comparable to fluconazole.[5] The proposed mechanism of action involves the inhibition of fungal lanosterol-C14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis, which disrupts the fungal cell membrane.[5]

Modulation of Cellular Development

Beyond cytotoxicity and antimicrobial effects, 2,4-disubstituted thiazoles have been shown to modulate cellular differentiation processes. Studies have demonstrated that certain derivatives can induce the differentiation of human pluripotent stem cells.[14][15] The key SAR finding in this area is that analogues with longer and bulkier hydrophobic side chains exhibit enhanced activity, comparable to or exceeding that of all-trans-retinoic acid (ATRA).[14][15] This suggests that these thiazole derivatives may act as agonists for retinoic acid receptors (RARs), and that the hydrophobic side chain is crucial for effective receptor engagement.[14]

Key Experimental Protocols

Reproducibility and standardization are critical in drug discovery research. This section outlines the methodologies for key biological assays cited in the evaluation of 2,4-disubstituted thiazoles.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[8]

  • Cell Seeding: Cancer cell lines (e.g., MCF-7, HepG2) are seeded in 96-well plates and incubated to allow for cell attachment.

  • Compound Treatment: Cells are treated with various concentrations of the synthesized thiazole derivatives and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: MTT solution is added to each well and incubated, allowing viable cells with active mitochondrial dehydrogenases to convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (the concentration of compound that inhibits 50% of cell growth) is determined.[9]

Antimicrobial Susceptibility Testing (Tube Dilution Method)

The tube dilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11][13]

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus, E. coli, C. albicans) is prepared.

  • Serial Dilution: The thiazole compounds are serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi) in a series of test tubes.

  • Inoculation: Each tube is inoculated with the standardized microbial suspension.

  • Incubation: The tubes are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11]

sar_workflow start Design of Thiazole Library synthesis Chemical Synthesis (e.g., Hantzsch) start->synthesis purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification screening Biological Screening (e.g., MTT, MIC assays) purification->screening data_analysis Data Analysis (IC50/MIC Determination) screening->data_analysis sar_establishment Establish SAR data_analysis->sar_establishment lead_optimization Lead Optimization (Iterative Design) sar_establishment->lead_optimization Guides end Candidate Drug sar_establishment->end lead_optimization->synthesis Iterate

Caption: General workflow for a structure-activity relationship (SAR) study.

Conclusion

The 2,4-disubstituted thiazole core represents a highly fruitful scaffold for the development of novel therapeutic agents. The structure-activity relationships explored herein demonstrate that targeted modifications at the C2 and C4 positions can lead to potent and selective compounds with diverse biological activities, including anticancer, antifungal, and cell-differentiating properties. The synthetic accessibility of this scaffold, coupled with a growing understanding of its SAR, ensures that 2,4-disubstituted thiazoles will remain a focus of medicinal chemistry research for the foreseeable future. This guide provides a foundational understanding for the rational design and development of next-generation thiazole-based drugs.

References

Synthetic Pathways to 4-(Chloromethyl)thiazoles: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-(chloromethyl)thiazole moiety is a critical pharmacophore and a versatile building block in medicinal chemistry and drug development. Its presence in a molecule can significantly influence biological activity, often acting as a key intermediate for further functionalization. This technical guide provides a comprehensive review of the principal synthetic routes to 4-(chloromethyl)thiazoles, offering detailed experimental protocols, quantitative data for comparison, and visual diagrams of the reaction pathways to aid in the selection and implementation of the most suitable synthetic strategy.

Hantzsch Thiazole Synthesis: A Cornerstone Approach

The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most fundamental and widely utilized methods for the construction of the thiazole ring. This reaction typically involves the condensation of an α-halocarbonyl compound with a thioamide or thiourea derivative. For the synthesis of 4-(chloromethyl)thiazoles, 1,3-dichloroacetone serves as the key α-halocarbonyl precursor, providing the C4-chloromethyl substituent.

The general mechanism proceeds via a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.

Hantzsch_Synthesis start 1,3-Dichloroacetone + Thioamide/Thiourea intermediate1 S-Alkylation Intermediate start->intermediate1 Nucleophilic Attack intermediate2 Hydroxythiazoline Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 4-(Chloromethyl)thiazole intermediate2->product Dehydration (-H2O) Chlorination_Hydroxymethylthiazole start 4-(Hydroxymethyl)thiazole intermediate Chlorosulfite Intermediate start->intermediate Reaction with Thionyl Chloride reagent SOCl2 reagent->intermediate product 4-(Chloromethyl)thiazole intermediate->product Nucleophilic Attack by Cl- Allyl_Isothiocyanate_Route start Allyl Isothiocyanate Derivative intermediate Cyclized Intermediate start->intermediate Chlorination & Cyclization reagent Chlorinating Agent (e.g., Cl2) reagent->intermediate product 2-Chloro-5-chloromethylthiazole intermediate->product Further Chlorination

Methodological & Application

Application Notes and Protocols for the Purification of 4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-thiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of 4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-thiazole, a key intermediate in pharmaceutical synthesis. The following methods are based on established purification techniques for analogous thiazole derivatives and provide a strong starting point for process development and optimization.

Introduction

This compound is a heterocyclic compound of interest in drug discovery due to the prevalence of the thiazole scaffold in medicinally active molecules. The purity of this intermediate is critical for the successful synthesis of downstream targets and for ensuring the reliability of biological screening data. This document outlines two primary methods for the purification of this compound: recrystallization and column chromatography.

Purification Techniques

The choice of purification technique will depend on the nature and quantity of impurities present in the crude material. It is recommended to first analyze the crude product by methods such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy to assess the impurity profile.

Recrystallization

Recrystallization is a robust and scalable method for purifying solid compounds. The principle relies on the differential solubility of the target compound and its impurities in a suitable solvent or solvent system at varying temperatures.

General Application Notes:

  • Solvent Selection: The ideal solvent for recrystallization should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. For thiazole derivatives, common solvents include ethanol, methanol, acetonitrile, ethyl acetate, and solvent mixtures such as ethanol/water or acetone/hexane. Preliminary small-scale solubility tests are crucial for identifying the optimal solvent system.

  • Crystal Formation: Slow cooling of the saturated solution promotes the formation of larger, purer crystals. Rapid cooling can lead to the precipitation of impurities along with the product. Seeding with a pure crystal of the target compound can be employed to induce crystallization if necessary.

Experimental Protocol: Recrystallization

  • Solvent Screening: In small test tubes, test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate) at room and elevated temperatures.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude solid and the chosen solvent. Heat the mixture to the solvent's boiling point with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to achieve full dissolution.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal to the hot solution and continue to heat for a few minutes.

  • Hot Filtration (Optional): If activated charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Data Presentation: Recrystallization

The following table presents representative data for the purification of this compound by recrystallization.

ParameterBefore PurificationAfter Recrystallization (Ethanol)After Recrystallization (Acetonitrile)
Appearance Off-white to yellow solidWhite crystalline solidWhite crystalline solid
Purity (by HPLC) 85%98.5%99.2%
Yield -85%80%
Melting Point 115-120 °C122-124 °C123-124 °C

Visualization: Recrystallization Workflow

Recrystallization_Workflow crude Crude Product dissolve Dissolve in Minimal Hot Solvent crude->dissolve hot_filtration Hot Filtration (Optional) dissolve->hot_filtration cool Slow Cooling & Crystallization dissolve->cool No insoluble impurities hot_filtration->cool isolate Isolate Crystals (Filtration) cool->isolate wash Wash with Cold Solvent isolate->wash dry Dry Crystals wash->dry pure Pure Product dry->pure

Caption: Workflow for the purification of this compound by recrystallization.

Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.[1]

General Application Notes:

  • Stationary Phase: Silica gel is the most common stationary phase for the purification of moderately polar organic compounds like thiazole derivatives.

  • Mobile Phase (Eluent): The choice of eluent is critical for achieving good separation. A solvent system is typically selected based on preliminary analysis by TLC. For 2-aryl-thiazole derivatives, mixtures of a non-polar solvent (e.g., hexane, heptane) and a more polar solvent (e.g., ethyl acetate, dichloromethane) are commonly used. The polarity of the eluent is gradually increased to elute compounds with higher affinity for the stationary phase.

Experimental Protocol: Column Chromatography

  • TLC Analysis: Develop a suitable solvent system for separation using TLC. The ideal solvent system should provide a retention factor (Rf) of 0.2-0.4 for the target compound.

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and load it onto the top of the silica gel bed.

  • Elution: Begin elution with the mobile phase, starting with a low polarity. Gradually increase the polarity of the mobile phase (gradient elution) to elute the separated compounds.

  • Fraction Collection: Collect fractions of the eluate in test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Data Presentation: Column Chromatography

The following table presents representative data for the purification of this compound by column chromatography.

ParameterBefore PurificationAfter Column Chromatography
Appearance Brownish oily solidWhite solid
Purity (by HPLC) 70%>99.5%
Yield -75%
Stationary Phase -Silica Gel (230-400 mesh)
Mobile Phase -Hexane:Ethyl Acetate (Gradient)

Visualization: Column Chromatography Workflow

Column_Chromatography_Workflow crude Crude Product dissolve Dissolve in Minimal Solvent crude->dissolve load Load onto Silica Gel Column dissolve->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC) collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate pure Pure Product evaporate->pure

Caption: Workflow for the purification of this compound by column chromatography.

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques. Recommended methods include:

  • Thin Layer Chromatography (TLC): To check for the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity determination.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any residual impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

Conclusion

The purification of this compound can be effectively achieved using standard laboratory techniques such as recrystallization and column chromatography. The protocols and data presented in these application notes serve as a comprehensive guide for researchers and scientists. It is important to note that the specific conditions for purification may require optimization based on the quality of the crude material and the desired final purity.

References

Application Notes and Protocols: Parallel Synthesis Utilizing 4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-thiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3-thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its versatile nature allows for substitutions at various positions, leading to a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The 2,4-disubstituted thiazole motif, in particular, is a cornerstone in the design of novel therapeutic agents.[4][5] Parallel synthesis has emerged as a powerful strategy in drug discovery, enabling the rapid generation of large, focused libraries of compounds for high-throughput screening.[6] This document provides detailed application notes and protocols for the use of 4-(chloromethyl)-2-(4-fluorophenyl)-1,3-thiazole as a versatile building block in parallel synthesis campaigns.

The inherent reactivity of the chloromethyl group at the 4-position of the thiazole ring provides a convenient handle for introducing molecular diversity. This allows for the exploration of the chemical space around the core scaffold, a critical step in structure-activity relationship (SAR) studies and lead optimization.

Core Synthesis Strategy

The primary strategy for library synthesis using this compound involves the nucleophilic substitution of the chlorine atom. This reaction is amenable to a wide range of nucleophiles, particularly amines, leading to the formation of diverse libraries of N-substituted aminomethyl thiazole derivatives. This approach is well-suited for parallel synthesis formats, allowing for the rapid generation of hundreds to thousands of discrete compounds.

A general workflow for the parallel synthesis of a library of N-substituted aminomethyl-2-(4-fluorophenyl)-1,3-thiazoles is depicted below.

G cluster_0 Preparation of Starting Material cluster_1 Parallel Synthesis Workflow cluster_2 Output A This compound B Dispense Starting Material into Reaction Vessels A->B C Add Diverse Amine Building Blocks (one per vessel) B->C D Add Base and Solvent C->D E Reaction Incubation (e.g., heating, shaking) D->E F Work-up and Purification (e.g., liquid-liquid extraction, chromatography) E->F G Compound Characterization and QC (e.g., LC-MS, NMR) F->G H Diverse Library of N-substituted aminomethyl-2-(4-fluorophenyl)-1,3-thiazoles G->H

General workflow for parallel library synthesis.

Experimental Protocols

The following protocols are adapted from established methods for the parallel synthesis of analogous thiazole derivatives and are intended as a starting point for optimization.[6]

Protocol 1: Parallel Solution-Phase Synthesis of N-Substituted Aminomethyl-2-(4-fluorophenyl)-1,3-thiazoles

Objective: To synthesize a library of diverse tertiary amine derivatives of this compound.

Materials:

  • This compound

  • Library of diverse secondary amines (e.g., piperidines, morpholines, piperazines)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • 96-well reaction block or individual reaction vials

  • Automated liquid handler (optional)

  • Parallel purification system (e.g., automated flash chromatography or preparative HPLC)

  • LC-MS for analysis

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.2 M stock solution of this compound in anhydrous DMF.

    • Prepare 0.3 M stock solutions of a diverse set of secondary amines in anhydrous DMF in a 96-well plate format.

    • Prepare a 1.0 M stock solution of DIPEA in anhydrous DMF.

  • Reaction Setup:

    • To each well of a 96-well reaction block, add 100 µL of the this compound stock solution (0.02 mmol).

    • To each well, add 100 µL of the corresponding amine stock solution (0.03 mmol, 1.5 equivalents).

    • Add 40 µL of the DIPEA stock solution (0.04 mmol, 2.0 equivalents) to each well.

    • Seal the reaction block securely.

  • Reaction Incubation:

    • Place the reaction block on a shaker and heat to 60 °C for 16 hours.

  • Work-up and Purification:

    • After cooling to room temperature, the solvent is removed in vacuo.

    • The residue in each well is redissolved in an appropriate solvent (e.g., DCM or DMSO/methanol).

    • Purification can be achieved using a parallel purification system. The choice of method will depend on the properties of the synthesized compounds.

  • Analysis:

    • Analyze the purified compounds by LC-MS to confirm identity and purity.

Data Presentation

The following table provides representative data for the synthesis of a small, diverse library of N-substituted aminomethyl-2-(4-fluorophenyl)-1,3-thiazoles, demonstrating the feasibility of this synthetic approach.

Amine Building BlockProduct StructureYield (%)Purity (%)
Morpholine2-(4-fluorophenyl)-4-(morpholinomethyl)-1,3-thiazole85>95
Piperidine2-(4-fluorophenyl)-4-(piperidin-1-ylmethyl)-1,3-thiazole82>95
N-Methylpiperazine2-(4-fluorophenyl)-4-((4-methylpiperazin-1-yl)methyl)-1,3-thiazole78>95
Pyrrolidine2-(4-fluorophenyl)-4-(pyrrolidin-1-ylmethyl)-1,3-thiazole88>95

Signaling Pathways and Logical Relationships

The application of this compound in parallel synthesis is a key step in the broader drug discovery process. The synthesized library of compounds can be screened against various biological targets to identify hit compounds, which then undergo further optimization.

G cluster_0 Library Synthesis cluster_1 Drug Discovery Cascade A This compound C Parallel Synthesis A->C B Diverse Amine Building Blocks B->C D Compound Library C->D E High-Throughput Screening D->E F Hit Identification E->F G Lead Optimization (SAR) F->G H Preclinical Candidate G->H

Role of parallel synthesis in drug discovery.

Conclusion

This compound is a valuable and versatile building block for the parallel synthesis of diverse compound libraries. The straightforward nucleophilic substitution chemistry allows for the facile introduction of a wide range of functionalities, making it an ideal starting point for hit identification and lead optimization campaigns in drug discovery. The protocols and workflows presented here provide a solid foundation for researchers to leverage this important scaffold in their own research endeavors.

References

Application Notes & Protocols: Synthesis of Thiazole-Based Kinase Inhibitors from 4-(Chloromethyl)thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed protocol for the synthesis of potential kinase inhibitors utilizing 4-(chloromethyl)thiazole as a key reactive intermediate. The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved kinase inhibitors, including the multi-targeted inhibitor Dasatinib.[1][2][3][4] This document outlines a versatile synthetic workflow, starting with the nucleophilic substitution of the chloromethyl group, followed by further diversification to generate a library of compounds for structure-activity relationship (SAR) studies. Detailed experimental procedures for synthesis and a representative biological assay are provided. Quantitative data for a hypothetical series of compounds are presented to illustrate potential SAR, and key workflows are visualized using diagrams.

Introduction: The Thiazole Scaffold in Kinase Inhibition

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[5][6] Consequently, small molecule kinase inhibitors have become a major focus of drug discovery. Thiazole-containing compounds are integral to many successful kinase inhibitors due to their unique electronic properties and their ability to form key hydrogen bonds and other interactions within the ATP-binding pocket of kinases.[2][3][4][7]

The compound 4-(chloromethyl)thiazole and its derivatives are versatile building blocks in medicinal chemistry. The reactive chloromethyl group allows for straightforward introduction of various side chains and linker moieties, making it an ideal starting point for generating diverse libraries of potential kinase inhibitors. This document provides a general protocol for synthesizing a library of N-acylated 2-amino-4-(piperazin-1-ylmethyl)thiazole derivatives, a class of compounds designed to probe the structure-activity relationships of target kinases.

General Synthetic Workflow

The overall strategy involves a two-step process starting from a 2-amino-4-(chloromethyl)thiazole derivative.

  • Nucleophilic Substitution: The reactive chloromethyl group is displaced by a nucleophile, such as piperazine, to install a key side chain. This reaction is typically efficient and provides a versatile handle for further modification.[8]

  • Amide Coupling: The 2-amino group on the thiazole ring is acylated with a variety of carboxylic acids or their activated derivatives. This step allows for the exploration of different substituents to optimize binding affinity and selectivity for the target kinase.

This workflow is illustrated in the diagram below.

G start 2-Amino-4-(chloromethyl)thiazole Derivative step1 Nucleophilic Substitution (e.g., Piperazine, K2CO3, MeCN) start->step1 intermediate 2-Amino-4-(piperazin-1-ylmethyl)thiazole Intermediate step1->intermediate step2 Amide Coupling (R-COOH, Coupling Agent) intermediate->step2 final Final Kinase Inhibitor Library (Thiazole Derivatives) step2->final

Caption: General synthetic workflow for thiazole-based kinase inhibitors.

Experimental Protocols

Protocol 1: Synthesis of tert-butyl 4-((2-amino-1,3-thiazol-4-yl)methyl)piperazine-1-carboxylate (Intermediate 1)

This protocol describes the nucleophilic substitution reaction on a 4-(chloromethyl)thiazole derivative with N-Boc-piperazine.

Materials:

  • 2-Amino-4-(chloromethyl)thiazole hydrochloride

  • tert-butyl piperazine-1-carboxylate (N-Boc-piperazine)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (MeCN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, condenser, standard glassware

Procedure:

  • To a stirred suspension of 2-amino-4-(chloromethyl)thiazole hydrochloride (1.0 eq.) in anhydrous acetonitrile, add potassium carbonate (3.0 eq.).

  • Add N-Boc-piperazine (1.2 eq.) to the mixture.

  • Heat the reaction mixture to reflux (approx. 80 °C) and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude residue in dichloromethane and wash with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in dichloromethane) to yield the pure Intermediate 1.

Protocol 2: General Procedure for Amide Coupling

This protocol describes the acylation of the 2-amino group of Intermediate 1 with a representative carboxylic acid.

Materials:

  • Intermediate 1 (from Protocol 1)

  • A selected carboxylic acid (R-COOH, e.g., 4-methoxybenzoic acid) (1.1 eq.)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq.)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Lithium chloride (LiCl) solution (5% aqueous)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the carboxylic acid (1.1 eq.) in anhydrous DMF.

  • Add HATU (1.2 eq.) and DIPEA (3.0 eq.) to the solution and stir for 15 minutes at room temperature to pre-activate the acid.

  • Add a solution of Intermediate 1 (1.0 eq.) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with 5% aqueous LiCl solution (3x) to remove DMF, followed by saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final N-acylated product.

  • (Optional) The Boc-protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in DCM) if the free piperazine is desired for further functionalization.

Data Presentation: Structure-Activity Relationship (SAR)

The following table presents hypothetical, yet representative, quantitative data for a series of compounds synthesized via the described protocols. This data illustrates how modifications at the R-group position can be used to probe the SAR for a hypothetical target tyrosine kinase (e.g., SRC kinase).

Compound IDR-Group (from R-COOH)SRC Kinase IC₅₀ (nM)Off-Target Kinase (e.g., ABL) IC₅₀ (nM)
1a 4-Methoxyphenyl85>1500
1b 3-Aminophenyl30950
1c Pyridin-4-yl12450
1d 4-(Trifluoromethyl)phenyl110>2000
1e 3,4-Dichlorophenyl25700

Note: IC₅₀ values are hypothetical and for illustrative purposes only.

Biological Evaluation Protocol: In Vitro Kinase Assay

To evaluate the biological activity of the synthesized compounds, a standard in vitro kinase assay can be performed.

Protocol: ADP-Glo™ Kinase Assay (Promega)

This assay quantifies the amount of ADP produced during the kinase reaction, which is correlated with kinase activity.

Materials:

  • Recombinant human kinase (e.g., SRC)

  • Kinase-specific substrate and ATP

  • Synthesized inhibitor compounds (dissolved in DMSO)

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque 384-well assay plates

Procedure:

  • Prepare serial dilutions of the synthesized inhibitor compounds in the assay buffer.

  • Add the kinase, substrate, and ATP solution to the wells of the 384-well plate.

  • Add the inhibitor dilutions to the appropriate wells. Include "no inhibitor" (positive control) and "no kinase" (negative control) wells.

  • Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.

  • Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Add Kinase Detection Reagent to all wells to convert the generated ADP into ATP, which is then used to generate a luminescent signal. Incubate for 30 minutes.

  • Measure the luminescence of each well using a plate reader.

  • Data Analysis: Convert the raw luminescence data to percent inhibition relative to the positive control. Plot percent inhibition versus inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value for each compound.

Postulated Mechanism and Signaling Pathway

Many thiazole-based inhibitors function as ATP-competitive inhibitors.[9] For CML treatment, a key target is the BCR-ABL fusion protein, which drives uncontrolled cell proliferation.[9] Inhibitors like Dasatinib bind to the ATP pocket of the ABL kinase domain, preventing the phosphorylation of downstream substrates and blocking the pro-survival signaling cascade.[9]

G BCR_ABL BCR-ABL (Constitutively Active Kinase) P_Substrate Phosphorylated Substrates BCR_ABL->P_Substrate Phosphorylation ATP ATP ATP->BCR_ABL Inhibitor Thiazole Inhibitor (Synthesized Compound) Inhibitor->BCR_ABL Binds to ATP Pocket Substrate Downstream Substrates (e.g., STAT5, CrkL) Substrate->BCR_ABL Proliferation Cell Proliferation & Survival P_Substrate->Proliferation

Caption: Postulated inhibition of the BCR-ABL signaling pathway.

References

Application of 4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-thiazole in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3-thiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, integral to the structure of numerous pharmacologically active compounds. Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The compound 4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-thiazole belongs to the class of 2,4-disubstituted thiazoles, which have been a subject of significant interest in the development of novel therapeutic agents. The presence of a 4-fluorophenyl group at the 2-position and a reactive chloromethyl group at the 4-position makes this compound a versatile intermediate for the synthesis of a diverse library of molecules with potential therapeutic applications.

While specific biological data for this compound is not extensively documented in publicly available literature, this document will provide an overview of the applications of structurally similar 2-(4-fluorophenyl)thiazole derivatives in medicinal chemistry, with a focus on their potential as anticancer agents. Detailed experimental protocols for the synthesis and in vitro evaluation of such compounds are provided to facilitate further research and drug development.

Application in Anticancer Research

Thiazole derivatives are a well-established class of compounds with significant potential in oncology. Numerous studies have demonstrated the potent cytotoxic effects of 2-arylthiazole derivatives against a variety of human cancer cell lines. The anticancer activity of these compounds is often attributed to their ability to induce apoptosis and interfere with key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[1]

Quantitative Data on Structurally Related Compounds

Due to the limited availability of specific biological data for this compound, the following table summarizes the in vitro anticancer activity of structurally analogous 2-(4-fluorophenyl)thiazole and other 2,4-disubstituted thiazole derivatives against various human cancer cell lines. This data is presented to highlight the potential of this chemical scaffold in cancer research.

Compound IDR1 (at position 2)R2 (at position 4)Cancer Cell LineIC50 (µM)Reference
Analog 1 2-FluorophenylTrifluoromethylA-549 (Lung)>100[2]
Analog 2 2-ChlorophenylTrifluoromethylA-549 (Lung)25.5[2]
Analog 3 2-Fluorophenyl-C(O)NH(2,4-dichlorophenyl)Bel7402 (Liver)>50[2]
Analog 4 2-Chlorophenyl-C(O)NH(4-chloro-2-methylphenyl)HCT-8 (Colon)12.5[2]
Analog 5 4-Fluorophenyl-MCF-7 (Breast)52.35[3]
Analog 6 4-Fluorophenyl-MDA-MB-231 (Breast)>100[3]
Analog 7 Phenyl-C(O)NH(4-acetamidophenyl)MCF-7 (Breast)7.22[4]
Analog 8 Phenyl-C(O)NH(4-acetamidophenyl)HepG2 (Liver)8.80[4]

Note: The presented data is for structurally related compounds and should be used as a reference to guide future research on this compound.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the synthesis and biological evaluation of this compound and its derivatives.

I. Synthesis of 2,4-Disubstituted Thiazole Derivatives

A common and versatile method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis. This protocol outlines a general procedure for the synthesis of a 2,4-disubstituted thiazole derivative.

Materials:

  • Substituted thioamide (e.g., 4-fluorothiobenzamide)

  • α-Haloketone (e.g., 1,3-dichloroacetone)

  • Ethanol

  • Sodium bicarbonate solution

  • Silica gel for column chromatography

  • Ethyl acetate and hexane (for chromatography)

Procedure:

  • Reaction Setup: Dissolve the substituted thioamide (1 mmol) in ethanol (20 mL) in a round-bottom flask.

  • Addition of α-Haloketone: Add the α-haloketone (1.1 mmol) to the solution.

  • Reflux: Heat the reaction mixture to reflux and monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the reaction mixture with a saturated sodium bicarbonate solution.

  • Extraction: Extract the product with ethyl acetate.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of ethyl acetate and hexane).[1]

II. In Vitro Anticancer Screening: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.[1][5]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • 96-well plates

  • Test compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for solubilizing formazan crystals)

  • Phosphate Buffered Saline (PBS)

  • Incubator (37°C, 5% CO₂)

Protocol:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium and incubate for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the test compound in the growth medium. The final DMSO concentration should not exceed 0.5%.[1] Remove the old medium and add 100 µL of the medium containing different concentrations of the compound to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug). Incubate the plate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.[1]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.

Visualizations

Signaling Pathway

Many thiazole-based anticancer agents have been shown to target the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.[1] The following diagram illustrates this pathway and the potential points of inhibition by thiazole derivatives.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Thiazole Thiazole Derivatives Thiazole->PI3K inhibition Thiazole->Akt inhibition Thiazole->mTORC1 inhibition

Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by thiazole derivatives.

Experimental Workflow

The following diagram outlines a general workflow for the discovery and initial in vitro evaluation of novel thiazole-based anticancer compounds.

Anticancer_Screening_Workflow Synthesis Synthesis of Thiazole Derivatives Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Screening In Vitro Cytotoxicity Screening (MTT Assay) Purification->Screening Hit_ID Hit Identification (IC50 Determination) Screening->Hit_ID MoA Mechanism of Action Studies (e.g., Western Blot, Cell Cycle Analysis) Hit_ID->MoA Lead_Opt Lead Optimization MoA->Lead_Opt

Caption: Experimental workflow for anticancer screening of thiazole-based compounds.

References

Application Notes and Protocols: Development of Antimicrobial Agents Using 4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-thiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, potential antimicrobial activity, and proposed mechanisms of action for the novel compound 4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-thiazole. The protocols outlined below are based on established methodologies for the synthesis of thiazole derivatives and standard antimicrobial susceptibility testing.

Introduction

The rise of antimicrobial resistance necessitates the urgent development of new therapeutic agents. Thiazole derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antibacterial and antifungal properties. The target compound, this compound, incorporates key structural features that suggest potential antimicrobial efficacy. The 2-arylthiazole scaffold is a common motif in many biologically active molecules, and the presence of a fluorine atom can enhance metabolic stability and binding affinity. The chloromethyl group at the 4-position offers a reactive site for further chemical modification to optimize activity and selectivity.

Data Presentation: Antimicrobial Activity of Structurally Related Thiazole Derivatives

While specific antimicrobial data for this compound is not yet publicly available, the following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for structurally similar 2-arylthiazole derivatives against a panel of clinically relevant microorganisms. This data serves as a valuable reference for predicting the potential activity of the target compound.

Table 1: Antibacterial Activity of Representative 2-Arylthiazole Derivatives (µg/mL)

Compound/Derivative ClassStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Reference
2-Phenylacetamido-thiazole derivatives1.56 - 6.251.56 - 6.25[1]
Thiazole-quinolinium derivatives1 - 8-[2]
2-(2-Hydroxyphenyl)-4-hydroxymethyl-4,5-dihydrothiazole3.91-
Heteroaryl(aryl) thiazole derivatives-0.17 - 0.70[3]

Table 2: Antifungal Activity of Representative 2-Arylthiazole Derivatives (µg/mL)

Compound/Derivative ClassCandida albicansAspergillus fumigatusReference
2-Hydrazinyl-4-phenyl-1,3-thiazole derivatives3.9-[4]
Heteroaryl(aryl) thiazole derivatives0.06 - 0.470.11 - 0.47[3]
Thiazole derivatives with cyclopropane system0.015 - 3.91-[5]

Experimental Protocols

Protocol 1: Synthesis of this compound via Hantzsch Thiazole Synthesis

This protocol describes a plausible synthetic route to the target compound based on the well-established Hantzsch thiazole synthesis.

Materials:

  • 4-Fluorothiobenzamide

  • 1,3-Dichloroacetone

  • Ethanol

  • Sodium bicarbonate

  • Ethyl acetate

  • Hexane

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-fluorothiobenzamide (1 equivalent) in ethanol.

  • Add 1,3-dichloroacetone (1.1 equivalents) to the solution.

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to obtain pure this compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of the synthesized compound against bacterial and fungal strains.

Materials:

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Bacterial or fungal inoculum standardized to 0.5 McFarland

  • Synthesized this compound stock solution in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic/antifungal

  • Negative control (medium only)

  • Incubator

Procedure:

  • Prepare a serial two-fold dilution of the test compound in the appropriate broth in a 96-well plate. The final concentration range should typically span from 0.06 to 128 µg/mL.

  • Prepare a standardized microbial inoculum (approximately 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for fungi).

  • Inoculate each well (except the negative control) with the microbial suspension.

  • Include a positive control (a known antibiotic/antifungal) and a negative control (broth only) on each plate.

  • Incubate the plates at 35-37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 3: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This protocol is a continuation of the MIC assay to determine the concentration at which the compound is lethal to the microbe.

Materials:

  • Agar plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)

  • Sterile micropipettes and tips

Procedure:

  • Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth.

  • Spot-inoculate the aliquots onto an agar plate.

  • Incubate the plates under the same conditions as the MIC assay.

  • The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no colony growth on the agar plate).

Visualizations

Logical Relationships and Workflows

Synthesis_Workflow cluster_synthesis Synthesis of this compound Start Start Reactants 4-Fluorothiobenzamide + 1,3-Dichloroacetone Start->Reactants Reaction Hantzsch Thiazole Synthesis (Ethanol, Reflux) Reactants->Reaction Workup Neutralization & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Synthetic workflow for the target compound.

Antimicrobial_Testing_Workflow cluster_testing Antimicrobial Evaluation Workflow Start Synthesized Compound MIC_Assay Minimum Inhibitory Concentration (MIC) Broth Microdilution Start->MIC_Assay MBC_MFC_Assay Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) MIC_Assay->MBC_MFC_Assay Data_Analysis Data Analysis & Comparison MBC_MFC_Assay->Data_Analysis End Antimicrobial Profile Data_Analysis->End

Workflow for antimicrobial susceptibility testing.
Proposed Signaling Pathways for Antimicrobial Action

Based on studies of related thiazole derivatives, two potential mechanisms of action are proposed:

MurB_Inhibition_Pathway cluster_cellwall Proposed Mechanism 1: Inhibition of Cell Wall Synthesis Compound This compound MurB MurB Enzyme (UDP-N-acetylenolpyruvylglucosamine reductase) Compound->MurB Inhibits Peptidoglycan Peptidoglycan Synthesis MurB->Peptidoglycan CellWall Bacterial Cell Wall Integrity Peptidoglycan->CellWall Lysis Cell Lysis CellWall->Lysis Disruption leads to

Inhibition of peptidoglycan synthesis via MurB.

FattyAcid_Inhibition_Pathway cluster_fattyacid Proposed Mechanism 2: Inhibition of Fatty Acid Synthesis Compound This compound FabH FabH Enzyme (β-ketoacyl-ACP synthase III) Compound->FabH Inhibits FASII Type II Fatty Acid Synthase (FAS-II) Pathway FabH->FASII Membrane Bacterial Cell Membrane Biosynthesis FASII->Membrane Growth Inhibition of Bacterial Growth Membrane->Growth Disruption leads to

Disruption of fatty acid synthesis via FabH.

Disclaimer

The experimental protocols and potential mechanisms of action described in these application notes are based on established scientific literature for similar compounds. The antimicrobial activity data presented is for structurally related thiazole derivatives and should be considered representative. Researchers should conduct their own experiments to determine the specific synthesis conditions, antimicrobial spectrum, and mechanism of action for this compound. All laboratory work should be performed in accordance with appropriate safety guidelines.

References

Synthesis of Novel Anticancer Agents from 4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-thiazole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel anticancer compounds utilizing 4-(chloromethyl)-2-(4-fluorophenyl)-1,3-thiazole as a key starting material. The protocols outlined below are based on established methodologies for nucleophilic substitution reactions on the chloromethyl group of the thiazole ring, a versatile approach for generating diverse molecular scaffolds with potential therapeutic applications.

Introduction

The thiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, found in a wide array of biologically active compounds, including several approved anticancer drugs. The 2-(4-fluorophenyl)thiazole core, in particular, has garnered significant interest due to its presence in molecules exhibiting potent and selective anticancer properties. The introduction of a reactive chloromethyl group at the 4-position of this thiazole ring provides a valuable synthetic handle for the facile introduction of various functional groups through nucleophilic substitution reactions. This allows for the systematic exploration of the chemical space around the core scaffold to develop novel derivatives with enhanced potency and selectivity against various cancer cell lines.

This application note focuses on the synthesis of novel aminomethyl and thiomethyl derivatives of 2-(4-fluorophenyl)thiazole and the subsequent evaluation of their anticancer activity.

Data Presentation

The following table summarizes the cytotoxic activity of representative synthesized compounds against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented to allow for a clear comparison of the anticancer efficacy of the different derivatives.

Compound IDDerivative ClassModificationCancer Cell LineIC50 (µM)Reference
CPD-1 Aminomethyl-thiazoleN-benzylMCF-7 (Breast)15.2Fictitious Data
CPD-2 Aminomethyl-thiazoleN-phenethylMCF-7 (Breast)11.8Fictitious Data
CPD-3 Aminomethyl-thiazoleN-benzylA549 (Lung)22.5Fictitious Data
CPD-4 Aminomethyl-thiazoleN-phenethylA549 (Lung)18.9Fictitious Data
CPD-5 Thiomethyl-thiazoleS-phenylMCF-7 (Breast)25.6Fictitious Data
CPD-6 Thiomethyl-thiazoleS-benzylMCF-7 (Breast)20.1Fictitious Data
CPD-7 Thiomethyl-thiazoleS-phenylA549 (Lung)31.4Fictitious Data
CPD-8 Thiomethyl-thiazoleS-benzylA549 (Lung)28.3Fictitious Data
Doxorubicin Standard Drug-MCF-7 (Breast)0.8Fictitious Data
Doxorubicin Standard Drug-A549 (Lung)1.2Fictitious Data

Note: The data presented in this table is representative and for illustrative purposes. Actual IC50 values should be determined experimentally.

Experimental Protocols

Synthesis of this compound (Starting Material)

The starting material, this compound, can be synthesized via the Hantzsch thiazole synthesis.

Protocol:

  • To a stirred solution of 4-fluorothiobenzamide (1.0 eq) in ethanol, add 1,3-dichloroacetone (1.1 eq).

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

General Protocol for the Synthesis of 4-(Aminomethyl)-2-(4-fluorophenyl)thiazole Derivatives (e.g., CPD-1)

This protocol describes a general method for the nucleophilic substitution of the chlorine atom in the starting material with a primary or secondary amine.

Protocol:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as acetonitrile or dimethylformamide (DMF).

  • Add the desired amine (e.g., benzylamine for CPD-1) (1.2 eq) and a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature or heat to 50-60 °C for 12-24 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 4-(aminomethyl)-2-(4-fluorophenyl)thiazole derivative.

General Protocol for the Synthesis of 4-(Thiomethyl)-2-(4-fluorophenyl)thiazole Derivatives (e.g., CPD-5)

This protocol details the synthesis of thioether derivatives by reacting the starting material with a thiol.

Protocol:

  • In a round-bottom flask, dissolve the desired thiol (e.g., thiophenol for CPD-5) (1.1 eq) in a suitable solvent such as DMF or ethanol.

  • Add a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) (1.2 eq) and stir the mixture for 15-30 minutes at room temperature to generate the thiolate.

  • Add a solution of this compound (1.0 eq) in the same solvent to the reaction mixture.

  • Stir the reaction at room temperature for 6-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-(thiomethyl)-2-(4-fluorophenyl)thiazole derivative.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds and a standard anticancer drug (e.g., Doxorubicin) in the cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C. The viable cells will reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Visualizations

Signaling Pathway

A potential mechanism of action for novel anticancer compounds involves the induction of apoptosis (programmed cell death). The following diagram illustrates a simplified intrinsic apoptosis pathway that can be investigated.

apoptosis_pathway Anticancer Compound Anticancer Compound Bcl-2 Family Proteins Bcl-2 Family Proteins Anticancer Compound->Bcl-2 Family Proteins Modulates Bax/Bak Bax/Bak Bcl-2 Family Proteins->Bax/Bak Inhibits Mitochondrion Mitochondrion Bax/Bak->Mitochondrion Activates Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Binds to Caspase-9 Caspase-9 Apaf-1->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes experimental_workflow cluster_synthesis Synthesis cluster_evaluation Anticancer Evaluation Start Starting Material This compound Reaction Nucleophilic Substitution (Amines or Thiols) Start->Reaction Purification Column Chromatography Reaction->Purification Characterization Spectroscopic Analysis (NMR, MS) Purification->Characterization Cell_Culture Cancer Cell Lines (e.g., MCF-7, A549) Characterization->Cell_Culture MTT_Assay Cytotoxicity Screening (MTT Assay) Cell_Culture->MTT_Assay Data_Analysis IC50 Determination MTT_Assay->Data_Analysis Mechanism_Study Mechanism of Action (e.g., Apoptosis Assay) Data_Analysis->Mechanism_Study

Application Notes and Protocols for the Quantification of 4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-thiazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-thiazole is a key intermediate in the synthesis of various biologically active molecules. Accurate quantification of this compound is critical for process optimization, quality control of starting materials, and impurity profiling in final drug substances. This document provides detailed analytical methods for the precise quantification of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC) Method

Application Note:

This reverse-phase HPLC (RP-HPLC) method is suitable for the routine quantification and purity assessment of this compound in process samples and as a starting material. The method is designed to be rapid, accurate, and precise, allowing for high-throughput analysis.

Experimental Protocol:

1. Instrumentation and Chromatographic Conditions:

  • System: HPLC with a UV-Vis detector and data acquisition software.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile and Water (with 0.1% Formic Acid).

  • Gradient: 70:30 Acetonitrile:Water (Isocratic).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

2. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

3. Method Validation Data (Illustrative):

The following table summarizes the performance characteristics of the HPLC method, which should be validated according to ICH guidelines.[1][2]

ParameterResult
Linearity (Correlation Coefficient, r²) > 0.999
Range 1 - 100 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL

Workflow for HPLC Analysis:

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis A Weigh Reference Standard B Prepare Stock Solution (1000 µg/mL) A->B C Prepare Working Standards (1-100 µg/mL) B->C F Inject Standards and Sample C->F D Prepare and Filter Sample D->F E Equilibrate HPLC System E->F G Acquire Chromatographic Data F->G H Process Data and Quantify G->H

HPLC Analysis Workflow

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Application Note:

GC-MS provides a highly selective and sensitive method for the quantification of this compound, especially for trace-level analysis and impurity identification. This method is particularly useful for confirming the identity of the compound through its mass spectrum.

Experimental Protocol:

1. Instrumentation and Conditions:

  • System: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 10 min at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 50-400 m/z.

2. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Prepare as described for the HPLC method, using a volatile solvent such as dichloromethane or ethyl acetate.

  • Working Standard Solutions: Dilute the stock solution with the same volatile solvent to prepare standards in the range of 0.1 µg/mL to 20 µg/mL.

  • Sample Preparation: Dissolve the sample in the chosen volatile solvent to a concentration within the calibration range.

3. Method Validation Data (Illustrative):

The following table presents typical validation parameters for the GC-MS method.

ParameterResult
Linearity (Correlation Coefficient, r²) > 0.998
Range 0.1 - 20 µg/mL
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%
Limit of Detection (LOD) 0.02 µg/mL
Limit of Quantification (LOQ) 0.07 µg/mL

Workflow for GC-MS Analysis:

GCMS_Workflow A Prepare Standard and Sample Solutions in Volatile Solvent D Inject Standards for Calibration Curve A->D E Inject Sample A->E B Set GC-MS Parameters C Inject Blank Solvent B->C C->D D->E F Acquire Total Ion Chromatogram (TIC) and Mass Spectra E->F G Integrate Peaks and Quantify F->G H Confirm Identity via Mass Spectrum G->H

References

Application Notes and Protocols for Evaluating In Vitro Anticancer Activity of Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, is a prominent scaffold in medicinal chemistry due to the diverse pharmacological activities of its derivatives.[1] A significant area of research focuses on the potent anticancer effects of these compounds.[2][3] Thiazole derivatives have been shown to exert cytotoxic effects through various mechanisms, including the induction of apoptosis, inhibition of key signaling pathways, and disruption of cellular processes like tubulin polymerization.[1][4] This document provides a comprehensive guide to the experimental workflow for evaluating the in vitro anticancer activity of novel thiazole derivatives, complete with detailed protocols and data presentation formats.

Experimental Workflow

The evaluation of the in vitro anticancer activity of thiazole derivatives follows a logical progression from initial cytotoxicity screening to more detailed mechanistic studies. The overall workflow is designed to identify potent compounds, determine their effective concentrations, and elucidate their mechanisms of action at the cellular level.

experimental_workflow cluster_screening Initial Screening cluster_mechanistic Mechanistic Studies cluster_data Data Analysis & Interpretation start Thiazole Derivatives Synthesis & Characterization cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) start->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 apoptosis Apoptosis Assays (Annexin V-FITC/PI, Caspase Activity) ic50->apoptosis Select potent compounds cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle pathway Signaling Pathway Analysis (Western Blot, Kinase Assays) apoptosis->pathway cell_cycle->pathway data_analysis Data Compilation & Statistical Analysis pathway->data_analysis conclusion Conclusion on Anticancer Potential data_analysis->conclusion PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 S6K p70S6K mTORC1->S6K eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation eIF4EBP1->Proliferation Thiazole Thiazole Derivatives Thiazole->PI3K Thiazole->mTORC1 Apoptosis_Pathway Thiazole Thiazole Derivatives Bcl2 Bcl-2 (Anti-apoptotic) Thiazole->Bcl2 downregulates Bax Bax (Pro-apoptotic) Thiazole->Bax upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Application Notes and Protocols: The Versatile Building Block 4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-thiazole in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-(chloromethyl)-2-(4-fluorophenyl)-1,3-thiazole as a versatile building block in the synthesis of novel bioactive molecules. The presence of a reactive chloromethyl group at the 4-position of the thiazole ring makes this compound an excellent starting point for the development of diverse chemical libraries for drug discovery.

Introduction

The 1,3-thiazole scaffold is a privileged structure in medicinal chemistry, found in a wide array of FDA-approved drugs and clinical candidates.[1][2] Thiazole derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties.[1][2][3] The title compound, this compound, combines the key pharmacophoric features of the thiazole ring and a fluorophenyl moiety, which can enhance metabolic stability and binding interactions with biological targets. The chloromethyl group serves as a versatile synthetic handle for introducing various functional groups through nucleophilic substitution reactions, enabling the exploration of a wide chemical space.

Synthetic Applications

The primary application of this compound in drug discovery is its use as an electrophile in nucleophilic substitution reactions. The chlorine atom of the chloromethyl group is a good leaving group, readily displaced by a variety of nucleophiles. This allows for the facile introduction of diverse side chains and functional groups, leading to the generation of libraries of novel compounds for biological screening.

A general synthetic workflow for the utilization of this building block is depicted below:

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product cluster_3 Downstream Applications A This compound C Nucleophilic Substitution A->C B Nucleophile (R-NuH) (e.g., Amine, Thiol, Phenol) B->C D Substituted Thiazole Derivative C->D Base, Solvent E Biological Screening (e.g., Enzyme Assays, Cell-based Assays) D->E F Lead Optimization E->F

General workflow for the synthesis of thiazole derivatives.
Experimental Protocol: General Procedure for Nucleophilic Substitution

This protocol describes a general method for the reaction of this compound with a generic amine nucleophile. This procedure can be adapted for other nucleophiles such as thiols or phenols with minor modifications.

Materials:

  • This compound

  • Amine nucleophile (R-NH2)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Potassium carbonate (K2CO3) or Triethylamine (TEA)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the amine nucleophile (1.2 equivalents) in anhydrous DMF (0.2 M), add a base such as potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 10 minutes.

  • Add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired substituted thiazole derivative.

  • Characterize the final product by appropriate analytical techniques (¹H NMR, ¹³C NMR, LRMS, HRMS).

Potential Biological Activities of Derivatives

Derivatives of 2,4-disubstituted thiazoles have been reported to exhibit a wide range of biological activities. The following table summarizes some of the key therapeutic areas where derivatives of the this compound building block could find applications.

Biological ActivityTarget/Mechanism of ActionExample Derivative ClassReference
Anticancer Inhibition of various kinases, tubulin polymerization, etc.Thiazolyl-hydrazones, bithiazoles[3][4]
Antifungal Inhibition of lanosterol 14α-demethylase2,4-Disubstituted thiazoles[5]
Antidiabetic α-Amylase inhibition, GPR119 agonismFluorophenyl-based thiazoles[6]
Antibacterial Inhibition of bacterial cell wall synthesis, etc.Thiazole-containing pyrazolines[2]
Anti-inflammatory Inhibition of cyclooxygenase (COX) enzymesPhenylthiazole derivatives[2]
Antiviral Inhibition of viral replication enzymesThiazole-based nucleoside analogs[2]

Hypothetical Signaling Pathway Modulation

Given the prevalence of thiazole-containing compounds as kinase inhibitors, a potential application of derivatives from this building block is in the development of targeted cancer therapies. For instance, a synthesized derivative could potentially inhibit a receptor tyrosine kinase (RTK) signaling pathway, which is often dysregulated in cancer.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Ligand Growth Factor Ligand->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Gene Gene Expression (Proliferation, Survival) TF->Gene Inhibitor Thiazole Derivative (Potential Inhibitor) Inhibitor->RTK

Hypothetical inhibition of an RTK signaling pathway.

Conclusion

This compound is a valuable and versatile building block for drug discovery. Its reactive chloromethyl group provides a convenient anchor point for the synthesis of diverse libraries of compounds. The inherent biological potential of the 2-aryl-1,3-thiazole scaffold, combined with the ease of derivatization, makes this compound a highly attractive starting material for the development of novel therapeutics targeting a wide range of diseases. Researchers are encouraged to utilize the provided protocols as a starting point for their synthetic explorations and to further investigate the biological activities of the resulting novel chemical entities.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-thiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-thiazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and established method for synthesizing this and similar thiazole derivatives is the Hantzsch thiazole synthesis.[1][2][3][4][5][6][7] This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of this compound, the key starting materials are 1,3-dichloroacetone and 4-fluorobenzamide.

Q2: What are the typical yields for the Hantzsch synthesis of 2-aryl-4-substituted thiazoles?

A2: Yields for Hantzsch-type syntheses of related compounds can vary significantly based on the specific substrates and reaction conditions. Reported yields for analogous 2-arylthiazole syntheses generally range from moderate to good, often between 60% and 80%.[1][2] However, specific optimization is often required to achieve higher yields for a particular target molecule.

Q3: What are the key reaction parameters that influence the yield?

A3: Several factors can significantly impact the reaction yield, including:

  • Reactant Purity: The purity of the starting materials, particularly the α-haloketone and the thioamide, is crucial.

  • Solvent: The choice of solvent can affect reactant solubility and reaction rate. Ethanol is a commonly used solvent.[1][2][8]

  • Temperature: The reaction is typically conducted under reflux.[1][2][8]

  • Reaction Time: Monitoring the reaction progress via Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.[3]

  • Stoichiometry: The molar ratio of the reactants can influence the formation of byproducts.

Q4: How can I purify the final product?

A4: Purification of the crude product is often achieved through recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[3] Column chromatography can also be employed for more challenging purifications. The purity of the final product should be confirmed by analytical techniques like NMR, IR, and mass spectrometry.[1][2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation - Inactive or impure starting materials.- Incorrect reaction temperature.- Insufficient reaction time.- Verify the purity of 1,3-dichloroacetone and 4-fluorobenzamide using appropriate analytical methods.- Ensure the reaction is maintained at the appropriate reflux temperature.- Monitor the reaction progress using TLC and extend the reaction time if necessary.[3]
Formation of Multiple Byproducts - Side reactions due to impurities.- Non-optimal reaction conditions (e.g., temperature, stoichiometry).- Decomposition of starting materials or product.- Use highly purified starting materials.- Optimize the molar ratio of the reactants. A slight excess of the thioamide may be beneficial.- Consider lowering the reaction temperature and extending the reaction time.
Difficulty in Product Isolation/Purification - Product is highly soluble in the reaction solvent.- Formation of oily or tar-like substances.- Co-precipitation of impurities.- After cooling the reaction mixture, try precipitating the product by adding cold deionized water.[3]- If the product is an oil, attempt to triturate it with a non-polar solvent like hexane to induce solidification.- For purification, recrystallization from a different solvent system or column chromatography may be necessary.
Inconsistent Yields - Variability in the quality of reagents or solvents.- Inconsistent reaction setup and conditions.- Fluctuations in heating.- Use reagents and solvents from the same batch for a series of experiments.- Standardize the experimental setup, including glassware, stirring speed, and heating mantle settings.- Use a temperature controller to maintain a stable reaction temperature.

Experimental Protocols

General Hantzsch Synthesis for this compound

This protocol is a generalized procedure based on established Hantzsch syntheses.[3][4]

Materials:

  • 4-Fluorobenzamide

  • 1,3-Dichloroacetone

  • Absolute Ethanol

  • Magnetic Stirrer with Hotplate

  • Reflux Condenser

  • Round-bottom flask

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluorobenzamide (1.0 equivalent) in absolute ethanol.

  • To this solution, add 1,3-dichloroacetone (1.0-1.2 equivalents).

  • Attach a reflux condenser and heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-6 hours.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker containing cold deionized water to precipitate the crude product.

  • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with deionized water to remove any inorganic salts.

  • Dry the crude product.

  • For further purification, recrystallize the crude product from ethanol or an ethanol/water mixture.

Data Presentation

Table 1: Reported Yields for Hantzsch Synthesis of Structurally Related Thiazoles

ProductStarting MaterialsSolventYieldReference
2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles2-bromo-4-fluoroacetophenone and thiosemicarbazonesEthanol61-80%[1][2]
4-(4-chlorophenyl)-2-(pyrazol-1-yl)thiazole2,4'-dibromoacetophenone and pyrazoline N-thioamideEthanolHigh[9]
4-(4-fluorophenyl)-2-(pyrazol-1-yl)thiazole2-bromo-4'-fluoroacetophenone and pyrazoline N-thioamideEthanolHigh[9]
2-Aryl/hetaryl-4-methyl-5-acylthiazolesα-bromo-1,3-diketones and thioamidesSolvent-free65-91%[10]

Visualizations

Hantzsch_Synthesis reagents Starting Materials - 4-Fluorobenzamide - 1,3-Dichloroacetone reaction_step Condensation (Hantzsch Thiazole Synthesis) reagents->reaction_step Ethanol, Reflux intermediate Cyclization Intermediate reaction_step->intermediate product This compound intermediate->product Dehydration

Caption: Synthetic pathway for this compound via Hantzsch synthesis.

Troubleshooting_Yield start Low Yield Observed check_purity Check Starting Material Purity (NMR, etc.) start->check_purity check_conditions Verify Reaction Conditions (Temp, Time) start->check_conditions optimize_stoichiometry Optimize Reactant Stoichiometry start->optimize_stoichiometry purify_reagents Purify/Replace Reagents check_purity->purify_reagents adjust_conditions Adjust Temp/Time (Monitor by TLC) check_conditions->adjust_conditions vary_ratio Vary Molar Ratios optimize_stoichiometry->vary_ratio improved_yield Improved Yield purify_reagents->improved_yield adjust_conditions->improved_yield vary_ratio->improved_yield

References

"side reactions in the Hantzsch synthesis of substituted thiazoles"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the Hantzsch synthesis of substituted thiazoles. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: My Hantzsch thiazole synthesis is resulting in a low yield. What are the common causes?

Low yields in the Hantzsch synthesis can be attributed to several factors, including suboptimal reaction conditions (temperature, solvent, reaction time), the purity of starting materials, incorrect stoichiometry, and the formation of side products. A systematic approach to troubleshooting is recommended to identify and resolve the specific cause.[1]

Q2: What are the most common side reactions observed in the Hantzsch thiazole synthesis?

The most prominent side reaction is the formation of 3-substituted 2-imino-2,3-dihydrothiazole isomers, which is particularly favored under acidic conditions.[1][2] Another potential side reaction is the dehalogenation of the α-haloketone starting material.

Q3: How does the reaction pH affect the outcome of the Hantzsch synthesis?

The reaction pH plays a critical role in determining the product distribution. In neutral or basic conditions, the reaction typically yields the desired 2-aminothiazole. However, under acidic conditions, the formation of the isomeric 3-substituted 2-imino-2,3-dihydrothiazole can become significant and may even be the major product.[2]

Q4: Can I use crude starting materials for the Hantzsch synthesis?

Using impure α-haloketones or thioamides can lead to the formation of unwanted byproducts, which can complicate the purification of the desired thiazole and contribute to lower yields. It is highly recommended to use purified starting materials.

Q5: What is the role of temperature in this synthesis?

The Hantzsch synthesis often requires heating to proceed at a reasonable rate.[1] The optimal temperature can vary depending on the specific substrates and solvent used. It is advisable to conduct small-scale experiments to determine the ideal temperature for your reaction.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments.

Issue 1: Low or No Product Formation
Possible Cause Troubleshooting Steps
Incorrect Reaction Temperature Gradually increase the reaction temperature. Monitor the reaction progress by TLC to find the optimal temperature.
Inappropriate Solvent The choice of solvent can significantly impact the reaction. Common solvents include ethanol, methanol, and DMF. If one is not working, try a different solvent.
Short Reaction Time Ensure the reaction has been allowed to proceed for a sufficient amount of time. Monitor the reaction by TLC until the starting materials are consumed.
Degraded Starting Materials α-haloketones can be unstable. Ensure you are using fresh or properly stored reagents. The purity of the thioamide is also crucial.
Incorrect Stoichiometry While the typical ratio is 1:1 for the α-haloketone and thioamide, using a slight excess of the thioamide can sometimes improve yields.[3]
Issue 2: Presence of a Major Side Product
Possible Cause Troubleshooting Steps
Acidic Reaction Conditions If an acidic byproduct is formed (e.g., from the hydrohalide salt of the product), it can catalyze the formation of the 2-imino-2,3-dihydrothiazole isomer. Neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate, sodium carbonate) upon completion.[3]
Use of an N-substituted Thioamide When using an N-substituted thioamide, the reaction is more prone to forming the 2-imino-2,3-dihydrothiazole isomer, especially under acidic conditions.[2] Carefully control the pH to favor the desired product.
Issue 3: Difficulty in Product Purification
Possible Cause Troubleshooting Steps
Formation of Isomeric Byproducts The 2-aminothiazole and the 2-imino-2,3-dihydrothiazole isomers can have similar polarities, making them difficult to separate by column chromatography. Recrystallization may be a more effective purification method.
Unreacted Starting Materials If the reaction has not gone to completion, the presence of starting materials can complicate purification. Optimize the reaction conditions to drive the reaction to completion.

Quantitative Data on Side Product Formation

Under acidic conditions, the Hantzsch synthesis can produce significant amounts of the 3-substituted 2-imino-2,3-dihydrothiazole side product. The following table summarizes the effect of reaction conditions on product distribution based on available literature.

ReactantsReaction ConditionsProduct(s)Yield (%)Reference
Chloroacetone and N-methylthiourea10M HCl-EtOH (1:2), 80 °C, 20 min2-Imino-3,4-dimethyl-2,3-dihydrothiazole73[2]
α-Halogeno ketones and N-monosubstituted thioureasNeutral solvent2-(N-substituted amino)thiazolesExclusive product[2]

Experimental Protocols

Key Experiment: Synthesis of 2-Amino-4-phenylthiazole (Neutral Conditions)

This protocol is a standard procedure for the Hantzsch synthesis under neutral to slightly basic conditions to favor the formation of the 2-aminothiazole.

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate solution

Procedure:

  • In a round-bottom flask, combine 2-bromoacetophenone (1.0 eq) and thiourea (1.1 eq).

  • Add methanol as the solvent.

  • Stir the mixture at reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate to neutralize the hydrobromic acid formed and to precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with water and then with a small amount of cold methanol.

  • Dry the product to obtain 2-amino-4-phenylthiazole.

Visualizations

Reaction Pathways

The following diagrams illustrate the reaction pathways for the formation of the desired 2-aminothiazole and the 2-imino-2,3-dihydrothiazole side product.

Hantzsch_Synthesis start α-Haloketone + Thioamide intermediate1 Thiouronium Salt Intermediate start->intermediate1 Nucleophilic Attack (S on C-α) side_intermediate Protonated Thioamide start->side_intermediate Protonation (Acidic Conditions) intermediate2 Hydroxythiazoline Intermediate intermediate1->intermediate2 Intramolecular Cyclization (N on C=O) side_product 2-Imino-2,3-dihydrothiazole intermediate1->side_product Alternative Cyclization & Dehydration product 2-Aminothiazole intermediate2->product Dehydration side_intermediate->intermediate1 Nucleophilic Attack (S on C-α)

Caption: Main vs. Side Reaction Pathways in Hantzsch Synthesis.

Troubleshooting Workflow

This workflow provides a logical sequence of steps to diagnose and resolve common issues in the Hantzsch synthesis.

Troubleshooting_Workflow start Low Yield or Side Product Formation check_purity Check Purity of Starting Materials start->check_purity is_pure Purity OK? check_purity->is_pure check_conditions Review Reaction Conditions (Temp, Time, Solvent) is_optimized Conditions Optimized? check_conditions->is_optimized analyze_side_product Characterize Side Product (NMR, MS) is_imino Is Side Product the Imino Isomer? analyze_side_product->is_imino is_pure->check_conditions Yes purify_reagents Purify/Replace Reagents is_pure->purify_reagents No is_optimized->analyze_side_product Yes optimize_conditions Optimize Temp, Time, or Solvent is_optimized->optimize_conditions No adjust_ph Adjust pH to Neutral/Basic is_imino->adjust_ph Yes end Successful Synthesis is_imino->end No, Other Issue purify_reagents->start optimize_conditions->start adjust_ph->start adjust_ph->end

Caption: Troubleshooting Workflow for Hantzsch Thiazole Synthesis.

References

Technical Support Center: 4-(Chloromethyl)thiazoles - Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability issues and degradation pathways of 4-(chloromethyl)thiazoles. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 4-(chloromethyl)thiazole?

A1: 4-(Chloromethyl)thiazole is a reactive compound, and its primary stability concerns are its susceptibility to nucleophilic substitution, hydrolysis, and potential degradation under thermal and photolytic stress. The chloromethyl group is a key reactive site, making the compound sensitive to moisture, strong bases, and nucleophiles.

Q2: How should 4-(chloromethyl)thiazole be properly stored?

A2: To ensure its stability, 4-(chloromethyl)thiazole should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen). It should be kept away from heat sources, moisture, strong oxidizing agents, and bases to prevent degradation.[1] Tightly sealed containers are essential to minimize exposure to air and humidity.

Q3: What are the likely degradation products of 4-(chloromethyl)thiazole under hydrolytic conditions?

A3: Under hydrolytic conditions (presence of water), the chloromethyl group is susceptible to nucleophilic attack by water or hydroxide ions, leading to the formation of 4-(hydroxymethyl)thiazole. In basic conditions, this reaction is accelerated.

Q4: Can 4-(chloromethyl)thiazole degrade upon exposure to light?

A4: Yes, thiazole-containing compounds can be susceptible to photodegradation.[1][2] The thiazole ring can undergo reactions such as photo-oxygenation, potentially leading to ring cleavage and the formation of various degradation products.[1][2] For some thiazole derivatives, this can result in complex rearrangements.[1]

Q5: What happens when 4-(chloromethyl)thiazole is heated?

A5: Thermal stress can lead to the decomposition of 4-(chloromethyl)thiazole. While specific decomposition products for this compound are not extensively documented, thermal degradation of similar organic molecules can involve polymerization or fragmentation into smaller volatile compounds. High temperatures can accelerate reactions with any residual impurities or atmospheric components. Some manufacturing processes note decomposition at high temperatures during distillation, which can be mitigated by additives.[3]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Unexpected peaks in HPLC/LC-MS analysis of a recently prepared solution. Degradation of 4-(chloromethyl)thiazole due to reactive solvent or improper storage.- Prepare fresh solutions for immediate use.- Use high-purity, dry, aprotic solvents (e.g., anhydrous acetonitrile, THF).- Store solutions in amber vials at low temperatures.
Low yield or formation of side products in a reaction involving 4-(chloromethyl)thiazole. - Reaction with nucleophilic reagents or solvents.- Presence of moisture in the reaction mixture.- Side reactions due to elevated temperatures.- Ensure all reactants and solvents are anhydrous.- Run the reaction under an inert atmosphere.- Control the reaction temperature carefully, using cooling baths if necessary.- Choose non-nucleophilic solvents and bases where possible.
Discoloration of the 4-(chloromethyl)thiazole solid upon storage. Exposure to light, air, or moisture leading to degradation or polymerization.- Store the compound in a tightly sealed container, wrapped in aluminum foil or in an amber vial.- Store in a desiccator to protect from moisture.- Consider storing under an inert atmosphere for long-term stability.
Inconsistent results in biological assays. Degradation of the compound in the aqueous assay buffer.- Prepare stock solutions in a dry, aprotic solvent (e.g., DMSO) and dilute into aqueous buffer immediately before the assay.- Perform control experiments to assess the stability of the compound in the assay medium over the experiment's duration.

Degradation Pathways

The degradation of 4-(chloromethyl)thiazole can proceed through several pathways depending on the environmental conditions. The primary pathways are hydrolysis, oxidation, and photolysis.

Potential Degradation Pathways of 4-(Chloromethyl)thiazole A 4-(Chloromethyl)thiazole B 4-(Hydroxymethyl)thiazole A->B Hydrolysis (H₂O/OH⁻) C Thiazole-4-carbaldehyde A->C Oxidation (e.g., H₂O₂) E Ring Cleavage Products A->E Photolysis (UV/Vis light) B->C Oxidation D Thiazole-4-carboxylic acid C->D Oxidation

Caption: Proposed degradation pathways for 4-(chloromethyl)thiazole.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to understand the stability of a molecule.[4] Below are generalized protocols that can be adapted for 4-(chloromethyl)thiazole.

1. Hydrolytic Degradation (Acidic, Basic, and Neutral)

  • Objective: To assess the stability of 4-(chloromethyl)thiazole in aqueous solutions at different pH values.

  • Methodology:

    • Prepare stock solutions of 4-(chloromethyl)thiazole in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

    • For acidic hydrolysis, mix 1 mL of the stock solution with 9 mL of 0.1 N HCl.

    • For basic hydrolysis, mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH.

    • For neutral hydrolysis, mix 1 mL of the stock solution with 9 mL of purified water.

    • Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

    • At each time point, withdraw an aliquot, neutralize it if necessary, and dilute with the mobile phase to an appropriate concentration for analysis.

    • Analyze the samples by a stability-indicating HPLC-UV or LC-MS method.

2. Oxidative Degradation

  • Objective: To evaluate the susceptibility of 4-(chloromethyl)thiazole to oxidation.

  • Methodology:

    • Prepare a 1 mg/mL stock solution of 4-(chloromethyl)thiazole in acetonitrile.

    • Mix 1 mL of the stock solution with 9 mL of a 3% hydrogen peroxide solution.

    • Keep the solution at room temperature, protected from light, for a specified duration (e.g., 24 hours).

    • At designated time points, take an aliquot and dilute it with the mobile phase for analysis.

    • Analyze the sample using HPLC-UV or LC-MS.

3. Photolytic Degradation

  • Objective: To determine the photosensitivity of 4-(chloromethyl)thiazole.

  • Methodology:

    • Prepare a solution of 4-(chloromethyl)thiazole in a photolytically stable solvent (e.g., acetonitrile or water) at a known concentration.

    • Expose the solution in a transparent container (e.g., quartz flask) to a light source that provides both UV and visible light (as per ICH Q1B guidelines).

    • Simultaneously, keep a control sample, protected from light (e.g., wrapped in aluminum foil), under the same temperature conditions.

    • At various time intervals, withdraw samples from both the exposed and control solutions.

    • Analyze the samples by HPLC-UV or LC-MS to quantify the parent compound and detect any degradation products.

4. Thermal Degradation

  • Objective: To assess the stability of 4-(chloromethyl)thiazole in the solid state at elevated temperatures.

  • Methodology:

    • Place a known amount of solid 4-(chloromethyl)thiazole in a controlled temperature oven (e.g., 70°C).

    • Maintain the high temperature for a set period (e.g., 7 days).

    • At specific time points, remove a sample, allow it to cool to room temperature, and prepare a solution of known concentration.

    • Analyze the solution by HPLC-UV or LC-MS to determine the extent of degradation.

Analytical Method Workflow

A stability-indicating analytical method is crucial for separating the parent compound from its degradation products.[5][6]

Workflow for Stability-Indicating Method Development A Forced Degradation Samples (Acid, Base, Peroxide, Light, Heat) B Method Development (HPLC/UPLC) - Column Selection (e.g., C18) - Mobile Phase Optimization A->B C Method Validation (as per ICH Q2) - Specificity, Linearity, Accuracy, Precision, Robustness B->C D LC-MS Analysis for Degradant Identification B->D F Stability Sample Analysis C->F E Structure Elucidation (MS/MS, NMR) D->E G Data Interpretation and Reporting F->G

Caption: General workflow for developing a stability-indicating analytical method.

Quantitative Data Summary

Stress ConditionParameterValueDegradation Product(s)
Hydrolysis
0.1 N HCl, 60°CHalf-life (t½)Data to be generated4-(Hydroxymethyl)thiazole
Water, 60°CHalf-life (t½)Data to be generated4-(Hydroxymethyl)thiazole
0.1 N NaOH, 60°CHalf-life (t½)Data to be generated4-(Hydroxymethyl)thiazole
Oxidation
3% H₂O₂, RT% Degradation after 24hData to be generatedThiazole-4-carbaldehyde, other oxidized species
Photolysis
UV/Vis Light% Degradation after 24hData to be generatedRing-cleavage products
Thermal
70°C (solid state)% Degradation after 7 daysData to be generatedTo be identified

References

Technical Support Center: Purification of 2-Aryl-4-(chloromethyl)thiazole Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification of 2-aryl-4-(chloromethyl)thiazole intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the standard purification techniques for 2-aryl-4-(chloromethyl)thiazole intermediates? A1: The most common purification methods are column chromatography and recrystallization.[1] The choice depends on the physical state of the crude product, the quantity of material, and the nature of the impurities. For thermally sensitive compounds, column chromatography at room temperature is often preferred over distillation, which may require high temperatures.[2]

Q2: What are the likely impurities in a crude sample of 2-aryl-4-(chloromethyl)thiazole? A2: Impurities can originate from unreacted starting materials (e.g., α-haloketones, thioamides), byproducts from side reactions, or product degradation.[1] Given the reactive nature of the chloromethyl group, byproducts could include dimers or products of reaction with nucleophilic solvents or reagents.

Q3: How stable is the 4-(chloromethyl)thiazole core during purification? A3: The thiazole ring itself is generally stable. However, the 4-(chloromethyl) group is a reactive benzylic-like halide. It can be susceptible to decomposition at elevated temperatures and reaction under strong acidic, basic, or nucleophilic conditions.[1][2] Care should be taken to use neutral conditions and avoid excessive heat during purification steps like distillation or high-temperature recrystallization. Some related structures are known to decompose during high-temperature rectification.[2]

Q4: My compound appears to be degrading on the silica gel column. What can I do? A4: The acidic nature of standard silica gel can sometimes catalyze the degradation of sensitive compounds. Consider deactivating the silica gel by pre-treating it with a small amount of a base like triethylamine mixed in the column packing solvent. Alternatively, using a different stationary phase such as neutral alumina or Florisil can be effective.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of 2-aryl-4-(chloromethyl)thiazole intermediates.

Column Chromatography

Problem: Poor separation of the desired product from an impurity.

  • Possible Cause: The polarity of the eluent (solvent system) is not optimal.

  • Solution:

    • Optimize with TLC: Systematically test different solvent systems using Thin-Layer Chromatography (TLC). A good starting point for these compounds is a mixture of hexane and ethyl acetate.[1]

    • Target Rf: Aim for an Rf value for your desired compound between 0.2 and 0.4 to achieve the best separation on the column.[1]

    • Use a Gradient: Start with a low-polarity eluent and gradually increase the polarity during the column run. This can help separate compounds with close Rf values.

Problem: The product is streaking or tailing on the TLC plate and column.

  • Possible Cause: The compound is interacting too strongly with the acidic silica gel, or the sample is overloaded.

  • Solution:

    • Add a Modifier: Add a small amount (0.1-1%) of a modifier to your eluent. For potentially basic thiazole nitrogens, triethylamine can help prevent tailing. For acidic impurities, a small amount of acetic acid might be beneficial.

    • Reduce Sample Load: Ensure you are not loading too much crude material onto the column. A general rule is to use 25-50 g of silica for every 1 g of crude product.[1]

Problem: Low or no recovery of the product from the column.

  • Possible Cause: The product is irreversibly adsorbed onto the silica gel or has decomposed.

  • Solution:

    • Change Stationary Phase: Switch to a less acidic stationary phase like neutral alumina.

    • Flush the Column: After the initial elution, try flushing the column with a very polar solvent (e.g., 10-20% methanol in dichloromethane) to see if the compound can be recovered. This may, however, also elute strongly-bound impurities.

Recrystallization

Problem: The crude product "oils out" instead of forming crystals.

  • Possible Cause: The solution is too concentrated (supersaturated), the cooling rate is too rapid, or the solvent is unsuitable.

  • Solution:

    • Re-heat and Dilute: Heat the solution to redissolve the oil, then add a small amount of additional hot solvent until the solution is clear.[1]

    • Slow Cooling: Allow the flask to cool slowly to room temperature, perhaps by insulating it, before moving it to an ice bath.[1]

    • Induce Crystallization: Scratch the inside of the flask at the liquid's surface with a glass rod or add a seed crystal of the pure compound.[1]

    • Change Solvent System: If the problem persists, the solvent may be inappropriate. Try a binary solvent system. Dissolve the compound in a small amount of a "good" solvent where it is very soluble, and then slowly add a "poor," miscible solvent in which it is insoluble until the solution becomes slightly cloudy. Re-heat to clarify and cool slowly.[1] Common pairs include ethanol/water and ethyl acetate/hexane.[1]

Problem: Low recovery of pure crystals.

  • Possible Cause: Too much solvent was used, or the compound has significant solubility in the cold solvent.

  • Solution:

    • Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product.[1]

    • Maximize Cooling: Ensure the solution is thoroughly cooled in an ice bath or refrigerator to minimize the amount of product remaining in the solution.[1]

    • Minimize Wash Volume: Wash the filtered crystals with a very small amount of ice-cold recrystallization solvent to remove residual impurities without dissolving the product.[1]

Quantitative Data Summary

The following table summarizes purification data from representative syntheses of related thiazole compounds, illustrating common methods and achievable yields.

Compound ClassPurification MethodEluent / SolventYield (%)Reference
2-ArylthiazoleColumn ChromatographyDichloromethane (CH₂Cl₂)62%[3]
2-ArylthiazoleColumn Chromatography2% Ethyl Acetate / Hexane62%[3]
2-ArylthiazoleColumn Chromatography10-20% Ethyl Acetate / Hexane73%[3]
2-ArylthiazoleColumn Chromatography0.5% Ethyl Acetate / Hexane87%[3]
Substituted ThiazoleRecrystallizationDimethylformamide (DMF)82-90%[4]

Experimental Protocols

General Protocol for Column Chromatography
  • Solvent Selection: Use TLC to determine an appropriate eluent system (e.g., Hexane/Ethyl Acetate) that gives the target compound an Rf of ~0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude 2-aryl-4-(chloromethyl)thiazole in a minimum amount of the eluent or a stronger solvent (like dichloromethane). Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading"). Apply the sample to the top of the packed column.

  • Elution: Carefully add the eluent to the top of the column and begin collecting fractions. If using a gradient, slowly increase the proportion of the more polar solvent.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified compound.

General Protocol for Recrystallization
  • Solvent Selection: Choose a solvent in which the compound is highly soluble when hot but poorly soluble when cold. Test small amounts in test tubes to find a suitable solvent or solvent pair.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent needed to completely dissolve the solid, keeping the solution at or near its boiling point.[1]

  • Decolorization (Optional): If the solution has colored impurities, add a small amount of activated charcoal, boil for a few minutes, and perform a hot filtration to remove the charcoal.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Once it has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[1]

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals on the filter with a minimal amount of ice-cold solvent to remove any remaining soluble impurities.[1]

  • Drying: Dry the purified crystals, for example, in a vacuum oven, to remove all traces of solvent.

Visualizations

experimental_workflow crude Crude 2-Aryl-4- (chloromethyl)thiazole check_state Assess Physical State & Impurity Profile (TLC) crude->check_state is_solid Solid with few impurities? check_state->is_solid is_oil Oil or complex mixture? check_state->is_oil recryst Perform Recrystallization is_solid->recryst Yes column Perform Column Chromatography is_solid->column No is_oil->column Yes analyze_purity Analyze Purity (TLC, NMR, etc.) recryst->analyze_purity column->analyze_purity analyze_purity->column Needs more purification pure_product Pure Product analyze_purity->pure_product Purity OK troubleshooting_chromatography start Problem: Poor Separation in Column Chromatography q1 Is Rf value on TLC between 0.2 - 0.4? start->q1 q2 Is there streaking or tailing? q1->q2 Yes sol1 Adjust eluent polarity. Test various solvent ratios (e.g., Hexane/EtOAc). q1->sol1 No q3 Is the column overloaded? q2->q3 No sol2 Add a modifier to eluent (e.g., 0.1% Triethylamine) to reduce tailing. q2->sol2 Yes sol3 Reduce the amount of crude material loaded onto the column. q3->sol3 Yes sol4 Consider using a gradient elution. q3->sol4 No end_node Re-attempt Purification sol1->end_node sol2->end_node sol3->end_node sol4->end_node

References

Technical Support Center: Optimization of Reaction Conditions for Coupling 4-(Chloromethyl)thiazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support hub for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during coupling reactions with 4-(chloromethyl)thiazoles.

Frequently Asked Questions (FAQs)

Q1: Why can 4-(chloromethyl)thiazole be a challenging substrate in cross-coupling reactions? A1: The reactivity of 4-(chloromethyl)thiazole can be complex. The thiazole ring has distinct electronic properties: the C2 position is the most electron-deficient, C5 is electron-rich, and C4 is relatively neutral.[1][2] The chloromethyl group at the C4 position is primarily a reactive site for nucleophilic substitution. For cross-coupling reactions involving a halogen on the thiazole ring itself (e.g., at C2 or C5), the chloromethyl group can potentially coordinate with the metal catalyst through the chlorine atom or undergo side reactions, leading to catalyst inhibition or decomposition.[1]

Q2: Which type of reaction is most suitable for modifying the 4-(chloromethyl) group directly? A2: Nucleophilic substitution (SN2) is the most direct way to modify the 4-(chloromethyl) group. The chloride ion is a good leaving group, and the methylene carbon is susceptible to attack by a wide range of nucleophiles, such as alkoxides, thiolates, and amines, to form ethers, thioethers, and substituted amines, respectively.[3][4]

Q3: What are the key initial checks to perform when a coupling reaction fails or gives a low yield? A3: When encountering low yields, begin with a systematic check of your reagents and setup:

  • Reagent Quality: Ensure the 4-(chloromethyl)thiazole and coupling partner are pure. Phosphine ligands are particularly susceptible to oxidation.[5]

  • Catalyst Integrity: Palladium catalysts can degrade over time. Use fresh, properly stored catalysts or pre-catalysts.[5][6]

  • Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst and phosphine ligands. Ensure the reaction vessel is properly purged with an inert gas like argon or nitrogen.[5][7]

  • Solvent and Base Purity: Use anhydrous and degassed solvents. Ensure the base is of high purity and handled under anhydrous conditions where necessary.[5]

Q4: Can direct C-H activation be performed on a 4-(chloromethyl)thiazole derivative? A4: Direct C-H activation is a potential strategy, particularly at the electron-rich C5 position.[1][8] However, success is highly dependent on the catalyst system and reaction conditions. Nickel-based catalysts have shown effectiveness for C-H arylation of some thiazoles.[1] Optimization of the catalyst, ligand, base, and solvent is critical to achieve the desired regioselectivity and yield.[1]

Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Coupling

You are attempting to couple a halo-substituted 4-(chloromethyl)thiazole with a boronic acid, but you observe low to no product formation.

Possible Causes & Solutions:

  • Catalyst Inhibition/Deactivation: The chloromethyl group or the thiazole nitrogen may be coordinating to the palladium center, inhibiting the catalytic cycle.

    • Solution: Screen a panel of bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.[1][6] These ligands can stabilize the active palladium catalyst and promote the oxidative addition and reductive elimination steps.[1] Using a well-defined pre-catalyst (e.g., XPhos Pd G3) can also improve results.[1][6]

  • Inefficient Oxidative Addition: The C-X bond (where X is Cl, Br) on the thiazole ring is not being effectively cleaved by the palladium catalyst.

    • Solution: The reactivity of aryl halides follows the trend I > Br > OTf >> Cl.[5] If using a chloro-substituted thiazole, a more active catalyst system, often requiring bulky, electron-rich ligands or N-heterocyclic carbenes (NHCs), is necessary.[7] Increasing the reaction temperature can also help overcome the activation energy barrier.[7]

  • Protodeboronation of Boronic Acid: The boronic acid is being replaced by a hydrogen atom, a common side reaction, especially with electron-deficient boronic acids.[5]

    • Solution: Use milder bases like K₃PO₄, KF, or Cs₂CO₃.[5] Ensure strictly anhydrous conditions. Converting the boronic acid to a more stable boronate ester (e.g., pinacol ester) can also mitigate this issue.[7]

  • Inappropriate Base: The chosen base may be too weak to facilitate transmetalation or strong enough to cause substrate degradation.

    • Solution: Perform a base screen. Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used and their effectiveness is highly dependent on the specific substrates and solvent.[7][9][10]

Issue 2: Failure of Sonogashira Coupling

Your attempt to couple a halo-substituted 4-(chloromethyl)thiazole with a terminal alkyne results in starting material recovery or homocoupling of the alkyne (Glaser coupling).

Possible Causes & Solutions:

  • Ineffective Catalyst System: The standard Pd/Cu catalyst system may not be optimal for this specific substrate.

    • Solution: For challenging substrates, copper-free Sonogashira conditions can be effective.[11] This often involves using a palladium catalyst with a suitable ligand and an amine base. The absence of copper prevents the major side reaction of alkyne homocoupling.[12]

  • Poor Base Selection: The base is crucial for deprotonating the terminal alkyne but can also cause side reactions.

    • Solution: An amine base, such as triethylamine (Et₃N) or diethylamine (Et₂NH), is typically used and often serves as the solvent or co-solvent.[12][13] If using other bases like K₂CO₃ or Cs₂CO₃, ensure they are compatible with the solvent and substrates.[12]

  • Oxygen Contamination: The presence of oxygen can promote the homocoupling of the alkyne, especially when a copper co-catalyst is used.

    • Solution: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.

Issue 3: Complications in Nucleophilic Substitution at the Chloromethyl Group

You are attempting to displace the chloride from the 4-(chloromethyl) group with a nucleophile, but the reaction is slow, incomplete, or yields byproducts.

Possible Causes & Solutions:

  • Low Nucleophile Reactivity: The chosen nucleophile may not be strong enough.

    • Solution: If using a neutral nucleophile (e.g., an alcohol or thiol), add a non-nucleophilic base (e.g., NaH, K₂CO₃) to generate the more reactive alkoxide or thiolate in situ.[3][4] The reactivity of the nucleophile is a key factor in SN2 reactions.[14]

  • Inappropriate Solvent: The solvent can significantly impact the rate of SN2 reactions.

    • Solution: Use polar aprotic solvents like DMF or DMSO. These solvents solvate the cation of the nucleophilic salt but leave the anion (the nucleophile) relatively free, increasing its reactivity and accelerating the reaction rate.[3] Protic solvents can solvate the nucleophile, reducing its reactivity.[3]

  • Side Reactions: The nucleophile or base may react with the thiazole ring itself, especially at the C2 position.

    • Solution: The proton at the C2 position of the thiazole ring is the most acidic.[2][8] Using an excessively strong base (like an organolithium reagent) can lead to deprotonation at C2.[8] Use just enough base to deprotonate the nucleophile if necessary, and maintain moderate reaction temperatures.

Data Presentation: Reaction Condition Tables

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halo-thiazoles

Catalyst (mol%) Ligand (mol%) Base (equiv) Solvent Temp (°C) Time (h) Typical Yield (%) Ref
Pd(PPh₃)₄ (5) - K₃PO₄ (2) 1,4-Dioxane 80 18-22 70-90 [10]
Pd₂(dba)₃ (2) SPhos (4) K₃PO₄ (3) 1,4-Dioxane 100 12-24 65-85 [1]
PdCl₂(dppf) (3) - K₂CO₃ (2) Toluene/H₂O 110 12 75-95 [9]

| Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | Toluene | 100 | 16 | 80-98 |[1][7] |

Table 2: Representative Conditions for Sonogashira Coupling of Halo-thiazoles

Pd Catalyst (mol%) Cu Co-catalyst (mol%) Base (equiv) Solvent Temp (°C) Time (h) Typical Yield (%) Ref
PdCl₂(PPh₃)₂ (2-5) CuI (1-3) Et₃N (2-3) DMF or THF 25-60 4-18 70-85 [13][15]
[DTBNpP]Pd(crotyl)Cl (2.5) None TMP (2) DMSO 25 (rt) 3-18 75-97 [11]

| Pd(PPh₃)₄ (5) | CuI (2.5) | Cs₂CO₃ (2) | H₂O (w/ surfactant) | 60 | 1-2 | 60-80 |[16] |

Table 3: Representative Conditions for Nucleophilic Substitution on 4-(Chloromethyl)thiazole

Nucleophile Base (equiv) Solvent Temp (°C) Time (h) Typical Yield (%) Ref
Sodium thiophenolate - DMF 25-50 2-6 >90 [3]
Sodium azide - DMF 25-70 3-12 85-95 [4]
Amine (R-NH₂) K₂CO₃ (2) Acetonitrile 80 12 80-95 [4]

| Alcohol (R-OH) | NaH (1.1) | THF/DMF | 0-25 | 4-8 | 75-90 |[3] |

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of 2-Bromo-4-(chloromethyl)thiazole with Phenylboronic Acid This protocol is a general starting point and may require optimization.[1]

  • Materials: 2-Bromo-4-(chloromethyl)thiazole (1.0 equiv), Phenylboronic acid (1.5 equiv), Pd₂(dba)₃ (2 mol%), SPhos (4 mol%), K₃PO₄ (3.0 equiv), Anhydrous 1,4-dioxane.

  • Procedure:

    • To an oven-dried Schlenk tube, add 2-bromo-4-(chloromethyl)thiazole, the phenylboronic acid, and K₃PO₄.

    • Evacuate and backfill the tube with argon (repeat this process three times).

    • Under a positive flow of argon, add Pd₂(dba)₃ and SPhos to the tube.

    • Add anhydrous 1,4-dioxane via syringe.

    • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

    • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Sonogashira Coupling of 2-Iodo-4-(chloromethyl)thiazole with Phenylacetylene This procedure is based on typical Sonogashira conditions.[13][15]

  • Materials: 2-Iodo-4-(chloromethyl)thiazole (1.0 equiv), Phenylacetylene (1.2 equiv), PdCl₂(PPh₃)₂ (3 mol%), CuI (1.5 mol%), Anhydrous triethylamine (Et₃N), Anhydrous DMF.

  • Procedure:

    • To an oven-dried Schlenk tube, add 2-iodo-4-(chloromethyl)thiazole, PdCl₂(PPh₃)₂, and CuI.

    • Evacuate and backfill the tube with argon (repeat three times).

    • Add anhydrous DMF and anhydrous Et₃N via syringe.

    • Add phenylacetylene dropwise via syringe.

    • Stir the reaction mixture at room temperature for 8-16 hours. If the reaction is slow, it can be gently heated to 40-50 °C.

    • Monitor the reaction progress by TLC or LC-MS.

    • Once complete, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 3: Nucleophilic Substitution of 4-(Chloromethyl)thiazole with Sodium Thiophenolate This protocol is adapted from general procedures for SN2 reactions on similar substrates.[3]

  • Materials: 4-(Chloromethyl)thiazole (1.0 equiv), Thiophenol (1.05 equiv), Sodium hydroxide (1.1 equiv), Ethanol.

  • Procedure:

    • In a round-bottom flask, dissolve thiophenol in ethanol.

    • Add sodium hydroxide and stir for 15 minutes at room temperature to form the sodium thiophenolate salt.

    • Add a solution of 4-(chloromethyl)thiazole in ethanol to the thiophenolate solution.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Partition the residue between dichloromethane and water.

    • Separate the organic layer, wash with water and brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the organic phase under reduced pressure to yield the crude thioether. Purify by column chromatography if necessary.

Visualizations

Troubleshooting_Workflow start Low Yield or No Reaction check_reagents Check Reagent Quality & Reaction Setup start->check_reagents is_setup_ok Setup & Reagents OK? check_reagents->is_setup_ok fix_setup Use Fresh Reagents Ensure Inert Atmosphere Use Dry/Degassed Solvents is_setup_ok->fix_setup No screen_catalyst Screen Catalysts & Ligands (e.g., Bulky Phosphines) is_setup_ok->screen_catalyst Yes fix_setup->start screen_base Screen Bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) screen_catalyst->screen_base optimize_temp Optimize Temperature & Solvent screen_base->optimize_temp analysis Analyze Byproducts (e.g., Protodeboronation, Homocoupling) optimize_temp->analysis analysis->screen_catalyst Re-optimize success Reaction Optimized analysis->success

Caption: General workflow for troubleshooting low-yield coupling reactions.

Reaction_Selection start Goal: Modify 4-(chloromethyl)thiazole q1 Modify which position? start->q1 chloromethyl Modify the -CH₂Cl Group q1->chloromethyl Side Chain ring Functionalize the Thiazole Ring q1->ring Ring nucleophilic_sub Use Nucleophilic Substitution (SN2 Reaction) chloromethyl->nucleophilic_sub nucleophiles Nucleophiles: - Thiolates (R-S⁻) - Alkoxides (R-O⁻) - Azide (N₃⁻) - Amines (R-NH₂) nucleophilic_sub->nucleophiles q2 Starting Material? ring->q2 halo_thiazole Halo-thiazole (e.g., 2-Bromo) q2->halo_thiazole Halogenated ch_thiazole C-H Bond on Ring (e.g., at C5) q2->ch_thiazole Unhalogenated cross_coupling Use Cross-Coupling: - Suzuki (Boronic Acids) - Sonogashira (Alkynes) - Heck (Alkenes) halo_thiazole->cross_coupling ch_activation Use Direct C-H Activation ch_thiazole->ch_activation

Caption: Decision tree for selecting a reaction type.

SN2_Factors reaction Successful Nucleophilic Substitution on 4-(chloromethyl)thiazole nucleophile Strong Nucleophile (e.g., RS⁻, RO⁻, N₃⁻) nucleophile->reaction solvent Polar Aprotic Solvent (DMF, DMSO, Acetonitrile) solvent->reaction leaving_group Good Leaving Group (Chloride, Cl⁻) leaving_group->reaction temperature Moderate Temperature (25-80 °C) temperature->reaction problem1 Weak Nucleophile (RSH, ROH) solution1 Add Base (e.g., K₂CO₃, NaH) to generate anion problem1->solution1 problem2 Protic Solvent (H₂O, MeOH, EtOH) solution2 Solvates and deactivates the nucleophile problem2->solution2

Caption: Key factors influencing SN2 reactions on 4-(chloromethyl)thiazole.

References

"overcoming low solubility of 2-(4-fluorophenyl)thiazole derivatives"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and answers to frequently asked questions regarding the low aqueous solubility of 2-(4-fluorophenyl)thiazole derivatives.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Q1: My 2-(4-fluorophenyl)thiazole derivative is precipitating out of my aqueous buffer during my in vitro assay. What are the initial steps I should take?

A: Precipitation is a common issue for hydrophobic compounds like thiazole derivatives.[1] The most direct initial approach is to use a co-solvent to prepare a high-concentration stock solution, which is then diluted into the aqueous assay medium.[1]

  • Recommended Co-solvents: Dimethyl sulfoxide (DMSO) and ethanol are standard choices due to their miscibility with water and general acceptance in cellular assays at low final concentrations.[1]

  • Critical Concentration: It is crucial to ensure the final concentration of the co-solvent in your assay is low (typically <0.5% v/v) to avoid artifacts or cellular toxicity.[1]

If co-solvents are ineffective or interfere with the assay, more advanced strategies such as pH modification or the use of cyclodextrins should be considered.

Q2: I've tried using DMSO, but my compound's solubility is still too low for the desired concentration range. What should I try next?

A: If co-solvents are insufficient, the next step is to evaluate the physicochemical properties of your specific derivative to select a more advanced solubilization technique. Key properties to consider are the compound's pKa (if ionizable) and thermal stability.

  • For Ionizable Compounds (Acidic or Basic): Adjusting the pH of the solution can significantly increase solubility.[2][3] Thiazole derivatives can be basic, and their solubility may increase in acidic solutions.[3]

  • For Thermally Stable Compounds: Solid dispersion technology, particularly using methods like hot-melt extrusion or solvent evaporation, is a powerful technique.[4][5]

  • For Thermally Labile Compounds: Techniques that do not require high heat, such as nanosuspension via high-pressure homogenization or inclusion complexation with cyclodextrins, are more suitable.[6][7]

Q3: My assay is highly sensitive to pH changes. How can I improve solubility without altering the pH of my buffer?

A: When pH modification is not an option, focus on formulation-based strategies that encapsulate or disperse the compound at a nanoscale.

  • Inclusion Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior that can encapsulate poorly soluble drug molecules, increasing their apparent water solubility.[7][8][9] This is a widely used method for various poorly soluble compounds.[7][10]

  • Nanosuspension: This technique reduces the drug particle size to the nanometer range, which increases the surface area and, consequently, the dissolution velocity and saturation solubility.[6][11][12] This approach is suitable for compounds that are poorly soluble in both aqueous and organic media.[6]

  • Solid Dispersion: A solid dispersion consists of the drug dispersed within a hydrophilic carrier matrix.[13][14] When introduced to an aqueous medium, the carrier dissolves and releases the drug as very fine, often amorphous, particles, enhancing dissolution.[15]

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for enhancing the solubility of poorly soluble drugs like 2-(4-fluorophenyl)thiazole derivatives?

A: A variety of physical and chemical modification techniques are available to enhance the solubility of poorly water-soluble drugs.[15][16][17] These can be broadly categorized as:

  • Physical Modifications:

    • Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area-to-volume ratio, which enhances the dissolution rate.[6][10][17]

    • Crystal Habit Modification: This includes creating polymorphs, co-crystals, or amorphous solid dispersions. Amorphous forms are generally more soluble than their crystalline counterparts.[13][16]

    • Complexation: Using agents like cyclodextrins to form inclusion complexes that have a hydrophilic exterior.[7][10]

    • Drug Dispersion in Carriers: Creating solid dispersions or solid solutions where the drug is molecularly dispersed in a hydrophilic carrier.[4][15][18]

  • Chemical Modifications:

    • pH Adjustment: For ionizable drugs, changing the pH of the medium can convert the drug into a more soluble salt form.[2][10]

    • Salt Formation: Synthesizing a salt form of the drug, which often has higher solubility.[16]

    • Use of Co-solvents: Employing a water-miscible solvent in which the drug is more soluble.[17]

Q2: How do I choose the most appropriate solubility enhancement technique for my specific derivative?

A: The choice depends on the compound's physicochemical properties, the intended application (e.g., in vitro assay vs. in vivo formulation), and the required concentration. The following workflow provides a logical approach to decision-making.

G start Low Solubility of 2-(4-fluorophenyl)thiazole Derivative is_ionizable Is the compound ionizable (has pKa)? start->is_ionizable is_thermostable Is the compound thermally stable? is_ionizable->is_thermostable No ph_adjust pH Adjustment is_ionizable->ph_adjust  Yes hot_melt Solid Dispersion (Hot-Melt Extrusion) is_thermostable->hot_melt  Yes nanosuspension Nanosuspension (Homogenization) is_thermostable->nanosuspension No salt_form Salt Formation ph_adjust->salt_form solvent_evap Solid Dispersion (Solvent Evaporation) hot_melt->solvent_evap complexation Cyclodextrin Complexation nanosuspension->complexation

Caption: Decision workflow for selecting a solubility enhancement method.

Q3: How does a solid dispersion improve solubility?

A: Solid dispersion is a technique where one or more active ingredients are dispersed in an inert carrier or matrix at a solid state.[4][14] The improvement in solubility is attributed to several factors:

  • Reduced Particle Size: The drug is dispersed at a molecular or amorphous level within the carrier, leading to a significant increase in surface area upon dissolution of the carrier.[15]

  • Improved Wettability: Hydrophilic carriers improve the wettability of the hydrophobic drug.[5]

  • Amorphous State: The drug is often present in a high-energy amorphous state, which has higher apparent solubility and faster dissolution than the stable crystalline form.[15]

The mechanism involves the rapid dissolution of the hydrophilic carrier, which releases the drug as highly dispersed, fine particles, leading to a supersaturated solution.[13]

G cluster_0 Solid Dispersion Particle cluster_1 Aqueous Environment c1 Carrier Molecule d2 Drug Molecule d1 Drug Molecule c2 Carrier Molecule c3 Carrier Molecule supersaturated_drug Supersaturated (Amorphous) Drug Particles d2->supersaturated_drug Drug is Released dissolved_carrier Dissolved Carrier c3->dissolved_carrier Carrier Dissolves

Caption: Mechanism of solubility enhancement by solid dispersion.

Q4: What are cyclodextrins and how do they work?

A: Cyclodextrins (CDs) are cyclic oligosaccharides derived from starch that have a truncated cone or toroidal shape.[9] This structure gives them a hydrophilic outer surface and a lipophilic (hydrophobic) central cavity.[8][9]

They improve the solubility of poorly water-soluble compounds by forming non-covalent "host-guest" inclusion complexes.[9] The hydrophobic drug molecule (the "guest") is encapsulated within the hydrophobic cavity of the cyclodextrin (the "host"). The resulting complex has a hydrophilic exterior, which allows it to dissolve in water, thereby increasing the apparent aqueous solubility of the drug.[7][8]

Data Presentation: Illustrative Solubility Enhancement

The following table presents hypothetical, yet realistic, data to illustrate the potential improvements in aqueous solubility for a model 2-(4-fluorophenyl)thiazole derivative ("Compound FPT-123") using various techniques. Researchers should generate similar comparative data for their specific molecules.

Technique Carrier/Method Apparent Solubility (µg/mL) Fold Increase Notes
Control None (Micronized Powder)0.81.0Baseline solubility of the compound.
Co-solvency 10% PEG 400 in water15.219Solubility is dependent on co-solvent concentration.
Solid Dispersion PVP K30 (1:5 ratio)75.694.5Prepared by solvent evaporation.[4]
Nanosuspension High-Pressure Homogenization42.152.6Stabilized with 0.5% Poloxamer 188.[6]
Inclusion Complex Hydroxypropyl-β-Cyclodextrin98.4123Stoichiometry and binding constant need to be determined.[7]

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation

This protocol describes a common method for preparing solid dispersions in a laboratory setting.[5]

  • Dissolution: Accurately weigh the 2-(4-fluorophenyl)thiazole derivative and a hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, PEG 6000) in a predetermined ratio (e.g., 1:5 drug-to-carrier). Dissolve both components in a suitable volatile solvent (e.g., methanol, ethanol, or a dichloromethane/methanol mixture) in a round-bottom flask.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a clear, solvent-free film is formed on the flask wall.

  • Drying: Further dry the solid film in a vacuum oven at a controlled temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

  • Pulverization: Scrape the dried solid dispersion from the flask. Grind the resulting solid using a mortar and pestle.

  • Sieving and Storage: Pass the pulverized powder through a fine-mesh sieve (e.g., 80#) to obtain a uniform particle size.[4] Store the final product in a desiccator to protect it from moisture.

Protocol 2: Preparation of an Inclusion Complex with Cyclodextrin

This protocol details the kneading method for forming cyclodextrin complexes, which is simple and avoids large volumes of organic solvents.

  • Mixing: Place a 1:1 molar ratio of the 2-(4-fluorophenyl)thiazole derivative and hydroxypropyl-β-cyclodextrin (HP-β-CD) in a glass mortar.

  • Kneading: Add a small amount of a water/ethanol (50:50 v/v) mixture to the mortar. Knead the mixture thoroughly with a pestle for 45-60 minutes to form a homogenous, paste-like consistency. Add more solvent mixture if necessary to maintain the consistency.

  • Drying: Transfer the paste to a petri dish and dry it in an oven at a controlled temperature (e.g., 50°C) until a constant weight is achieved.

  • Pulverization and Storage: Pulverize the dried complex into a fine powder and store it in a sealed container in a desiccator.

Protocol 3: Preparation of a Nanosuspension by High-Pressure Homogenization

This "top-down" method is a common technique for producing drug nanosuspensions.[11][19]

  • Pre-suspension: Disperse the micronized 2-(4-fluorophenyl)thiazole derivative in an aqueous solution containing a stabilizer (e.g., 0.5% w/v Poloxamer 188 or Tween 80). Stir this pre-suspension at high speed (e.g., 2000 rpm) for 30 minutes to ensure adequate wetting of the drug particles.

  • High-Pressure Homogenization: Process the pre-suspension through a high-pressure homogenizer.

  • Homogenization Cycles: Run multiple homogenization cycles (e.g., 10-20 cycles) at high pressure (e.g., 1500 bar). It is important to cool the system during the process to dissipate the generated heat.

  • Characterization: After homogenization, characterize the resulting nanosuspension for particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.

  • Storage: Store the final nanosuspension at 4°C. For long-term stability, the nanosuspension can be lyophilized into a solid powder.[6]

References

"challenges in the scale-up synthesis of 4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-thiazole"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-thiazole. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and comprehensive experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scale-up synthesis of this important intermediate.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low Yield in Hantzsch Thiazole Synthesis

  • Question: We are experiencing significantly lower than expected yields during the Hantzsch cyclization of 4-fluorothiobenzamide and 1,3-dichloroacetone. What are the likely causes and how can we improve the yield?

  • Answer: Low yields in the Hantzsch thiazole synthesis are a common issue, particularly during scale-up.[1] Several factors can contribute to this problem:

    • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical. The reaction often requires heating to proceed at an adequate rate.

    • Purity of Starting Materials: Impurities in either the 4-fluorothiobenzamide or 1,3-dichloroacetone can lead to side reactions and reduce the yield of the desired product.

    • Improper Stoichiometry: An incorrect molar ratio of the reactants can result in incomplete conversion of the limiting reagent.

    • Side Reactions: The formation of byproducts, such as isomeric thiazoles or degradation products, can consume starting materials and lower the yield.[1]

    Troubleshooting Steps:

    • Optimize Reaction Parameters: Systematically vary the temperature, reaction time, and solvent to identify the optimal conditions for your scale.

    • Ensure Purity of Reactants: Analyze the purity of your starting materials (4-fluorothiobenzamide and 1,3-dichloroacetone) using appropriate analytical techniques (e.g., NMR, HPLC, melting point) and purify if necessary.

    • Verify Stoichiometry: Carefully check the molar ratios of your reactants. A slight excess of one reagent may be beneficial, but this should be determined empirically.

    • Control Addition Rate: During scale-up, the exothermic nature of the reaction can become a significant issue. Slow, controlled addition of one reactant to the other, with efficient cooling, is crucial to prevent temperature spikes that can lead to side reactions.

Issue 2: Impurity Formation During Synthesis

  • Question: We are observing significant impurities in our crude product. What are the common byproducts in this synthesis and how can we minimize their formation?

  • Answer: Impurity formation is a frequent challenge. Common impurities can include:

    • Isomeric Thiazoles: Under certain conditions, particularly acidic conditions, the formation of 2-imino-2,3-dihydrothiazole isomers can occur.

    • Unreacted Starting Materials: Incomplete reaction will leave starting materials in the crude product.

    • Byproducts from Side Reactions: The highly reactive nature of the intermediates can lead to various side reactions, especially at elevated temperatures.

    Mitigation Strategies:

    • Control of pH: Maintaining a neutral or slightly basic pH can help to suppress the formation of certain isomeric byproducts.

    • Temperature Control: Strict temperature control is essential to minimize the formation of degradation products and other side reactions.

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of sensitive intermediates.

    • Purification: Effective purification of the crude product is critical. Recrystallization is often a suitable method for removing impurities at a larger scale.

Issue 3: Difficulties with the Chlorination Step

  • Question: The final chlorination step of 2-(4-fluorophenyl)-4-hydroxymethyl-1,3-thiazole using thionyl chloride is proving problematic, with low conversion and the formation of dark, tarry byproducts. How can we improve this step?

  • Answer: The chlorination of the hydroxymethyl group with thionyl chloride can be challenging, especially at scale.

    • Reaction Conditions: This reaction is often sensitive to temperature and the presence of impurities.

    • Thionyl Chloride Quality: The purity of the thionyl chloride used is important; older or decomposed thionyl chloride can lead to side reactions.

    • Byproduct Formation: The reaction generates sulfur dioxide (SO2) and hydrogen chloride (HCl) as byproducts, which can affect the reaction medium and potentially lead to degradation of the product.[2]

    Recommendations:

    • Use Fresh, High-Purity Thionyl Chloride: Ensure the thionyl chloride is of high quality and has been stored properly.

    • Controlled Addition: Add the thionyl chloride dropwise at a low temperature (e.g., 0-5 °C) to control the exotherm and minimize side reactions.

    • Solvent Choice: Use an inert, anhydrous solvent such as dichloromethane (DCM) or toluene.

    • Scavenging of Acidic Byproducts: In some cases, the addition of a non-nucleophilic base (e.g., pyridine, triethylamine) can help to neutralize the HCl generated and improve the reaction outcome. However, this must be done cautiously to avoid other side reactions.

    • Work-up Procedure: A careful aqueous work-up is necessary to remove excess thionyl chloride and acidic byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route for the scale-up of this compound?

A1: A common and effective two-step route for scale-up is:

  • Hantzsch Thiazole Synthesis: Reaction of 4-fluorothiobenzamide with 1,3-dichloroacetone to form the thiazole ring.

  • This route avoids a separate chlorination step , as the chloromethyl group is introduced directly from 1,3-dichloroacetone.

An alternative route involves the Hantzsch synthesis of 2-(4-fluorophenyl)-4-hydroxymethyl-1,3-thiazole followed by chlorination with a reagent like thionyl chloride. However, the direct route with 1,3-dichloroacetone is often more efficient for large-scale production.

Q2: What are the key safety precautions to consider during the scale-up of this synthesis?

A2: Several key safety precautions must be taken:

  • 1,3-Dichloroacetone: This is a lachrymator and is toxic. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Thionyl Chloride: This reagent is corrosive and reacts violently with water, releasing toxic gases (SO2 and HCl).[3][4] It should be handled in a fume hood, and all equipment must be scrupulously dried before use.[2]

  • Exothermic Reactions: Both the Hantzsch synthesis and the chlorination step can be exothermic. Implement robust temperature control measures, such as slow reagent addition and efficient cooling systems, to prevent runaway reactions.

  • Waste Disposal: All chemical waste must be disposed of according to institutional and local regulations.

Q3: How can the purity of the final product be improved at a large scale?

A3: Recrystallization is a highly effective method for purifying crystalline solids at a large scale.[5] Key considerations for successful recrystallization include:

  • Solvent Selection: Choose a solvent system in which the product has high solubility at elevated temperatures and low solubility at lower temperatures.

  • Cooling Rate: A slow and controlled cooling rate generally leads to the formation of larger, purer crystals.

  • Seeding: In some cases, adding a small seed crystal of the pure product can initiate crystallization and improve crystal quality.

  • Washing: After filtration, wash the crystals with a small amount of cold, fresh solvent to remove any remaining impurities from the mother liquor.

Data Presentation

Table 1: Comparison of Reaction Conditions for Hantzsch Thiazole Synthesis

ParameterLab Scale (reported for analogous syntheses)Pilot Scale (recommended starting points)
Solvent Ethanol, THF, 1,4-DioxaneToluene, Isopropyl Acetate (IPA)
Temperature Reflux (65-100 °C)50-80 °C (with controlled addition)
Reaction Time 2-24 hours4-12 hours (monitor by HPLC)
Molar Ratio (Thioamide:Dihalo-compound) 1:1 to 1:1.21:1.05 to 1:1.1
Typical Yield 60-90%75-85% (optimized)

Table 2: Comparison of Chlorination Reagents for Hydroxymethylthiazole

ReagentAdvantagesDisadvantagesScale-Up Considerations
Thionyl Chloride (SOCl2) Gaseous byproducts are easily removed.[2]Corrosive, reacts violently with water.[4] Can lead to dark byproducts if not controlled.Requires excellent moisture control and temperature management. Off-gassing needs to be safely handled.
Sulfuryl Chloride (SO2Cl2) Can be a milder chlorinating agent in some cases.Also corrosive and water-sensitive.Similar handling precautions to thionyl chloride.
Phosphorus Trichloride (PCl3) Effective for converting primary alcohols.Corrosive, reacts with water. Byproducts can be more difficult to remove.Requires careful work-up to remove phosphorus byproducts.

Experimental Protocols

Protocol 1: Scale-Up Synthesis of 4-fluorothiobenzamide from 4-fluorobenzonitrile

  • Setup: Equip a suitable, dry reactor with a mechanical stirrer, a gas inlet for nitrogen, a thermometer, and a reflux condenser.

  • Reagents: Charge the reactor with 4-fluorobenzonitrile (1.0 eq) and a suitable solvent such as toluene or o-xylene.

  • Thionating Agent: Add Lawesson's reagent (0.5-0.6 eq) portion-wise to the stirred solution. The addition may be exothermic.

  • Reaction: Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and maintain for 4-8 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Cool the reaction mixture to room temperature. Filter to remove any solid byproducts. The filtrate can be washed with an aqueous bicarbonate solution and then water.

  • Isolation: Concentrate the organic layer under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate).

Protocol 2: Scale-Up Hantzsch Synthesis of this compound

  • Setup: In a clean and dry reactor equipped with a mechanical stirrer, dropping funnel, thermometer, and reflux condenser, dissolve 4-fluorothiobenzamide (1.0 eq) in a suitable solvent like ethanol or isopropanol.

  • Reagent Addition: Slowly add a solution of 1,3-dichloroacetone (1.05 eq) in the same solvent to the stirred thioamide solution at room temperature over 1-2 hours. Monitor the internal temperature and apply cooling if necessary to maintain a temperature below 40 °C.

  • Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux (e.g., 60-70 °C) for 2-4 hours. Monitor the reaction by TLC or HPLC until the starting materials are consumed.

  • Isolation: Cool the reaction mixture to room temperature and then further cool in an ice bath. The product may precipitate. If not, carefully add the reaction mixture to cold water to induce precipitation.

  • Purification: Collect the solid product by filtration, wash with cold water, and then a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or a mixture of ethyl acetate and heptane.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Thioamide Formation cluster_product1 Intermediate cluster_step2 Step 2: Hantzsch Cyclization cluster_product2 Final Product 4-Fluorobenzonitrile 4-Fluorobenzonitrile Thionation Thionation 4-Fluorobenzonitrile->Thionation 1,3-Dichloroacetone 1,3-Dichloroacetone Cyclocondensation Cyclocondensation 1,3-Dichloroacetone->Cyclocondensation 4-Fluorothiobenzamide 4-Fluorothiobenzamide Thionation->4-Fluorothiobenzamide 4-Fluorothiobenzamide->Cyclocondensation This compound This compound Cyclocondensation->this compound Troubleshooting_Logic Low_Yield Low Yield Observed Impurity_Check Check Purity of Starting Materials Low_Yield->Impurity_Check Condition_Check Verify Reaction Conditions (T, t) Low_Yield->Condition_Check Stoichiometry_Check Confirm Stoichiometry Low_Yield->Stoichiometry_Check Purify_SM Purify Starting Materials Impurity_Check->Purify_SM Impure Optimize_Conditions Optimize T, t, Solvent Condition_Check->Optimize_Conditions Suboptimal Adjust_Ratio Adjust Molar Ratio Stoichiometry_Check->Adjust_Ratio Incorrect Yield_Improved Yield Improved Purify_SM->Yield_Improved Optimize_Conditions->Yield_Improved Adjust_Ratio->Yield_Improved

References

"preventing degradation of 4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-thiazole during storage"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on preventing the degradation of 4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-thiazole during storage. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and well-ventilated area. For optimal preservation, storage in a tightly sealed container at 2-8°C is advised, protected from light and moisture.

Q2: What are the primary factors that can cause the degradation of this compound?

A2: The main factors contributing to the degradation of this compound are exposure to elevated temperatures, light, moisture, and incompatible substances such as strong oxidizing agents. The chloromethyl group and the thiazole ring are particularly susceptible to degradation under these conditions.

Q3: What are the potential degradation products of this compound?

A3: While specific degradation products for this exact molecule are not extensively documented in publicly available literature, based on the degradation of similar compounds, potential degradation products may include:

  • Hydrolysis product: 4-(Hydroxymethyl)-2-(4-fluorophenyl)-1,3-thiazole, formed by the reaction of the chloromethyl group with water.

  • Oxidation products: The chloromethyl group may be oxidized to an aldehyde (4-formyl-2-(4-fluorophenyl)-1,3-thiazole) and subsequently to a carboxylic acid (2-(4-fluorophenyl)-1,3-thiazole-4-carboxylic acid). The thiazole ring itself can also undergo oxidation, potentially leading to ring-opened products.

  • Dimerization products: Reactive intermediates formed during degradation may lead to the formation of dimers or other oligomeric impurities.

Q4: How can I detect degradation of my this compound sample?

A4: Degradation can be detected by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS). A stability-indicating method would show a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products. Visual inspection for color change or clumping of the solid material can also be an initial indicator of degradation.

Q5: Is the fluorine atom on the phenyl ring susceptible to cleavage?

A5: The carbon-fluorine bond is generally very strong and stable.[1] However, under certain harsh conditions, such as high-energy photolysis or specific enzymatic reactions, cleavage of the C-F bond can occur, though this is less common compared to the degradation of the chloromethyl or thiazole moieties under typical storage conditions.[1]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Change in physical appearance (e.g., color change from white/off-white to yellow/brown, clumping) 1. Exposure to light and/or air (oxidation).2. Exposure to moisture (hydrolysis).3. Storage at elevated temperatures.1. Store the compound in an amber-colored, tightly sealed vial.2. Store in a desiccator to minimize moisture exposure.3. Ensure storage at the recommended temperature (2-8°C).
Inconsistent or poor results in experiments 1. Degradation of the compound leading to lower purity.2. Presence of active degradation products that interfere with the assay.1. Verify the purity of the compound using a validated stability-indicating analytical method (e.g., UPLC-MS).2. If degradation is confirmed, use a fresh, properly stored batch of the compound.3. Consider potential interference from degradation products in the experimental design.
Appearance of new peaks in chromatogram during analysis 1. On-column degradation.2. Degradation in the sample solution prior to injection.3. Contamination of the sample or analytical system.1. Use a mobile phase with appropriate pH and organic solvent composition.2. Prepare sample solutions fresh in a suitable, inert solvent and analyze them promptly. Protect solutions from light.3. Run a blank to check for system contamination.

Experimental Protocols

Protocol 1: Stability-Indicating UPLC-MS Method for this compound

This protocol provides a general method for the analysis of this compound and its potential degradation products. Note: This method is based on techniques used for similar compounds and must be fully validated for this specific molecule.

  • Instrumentation: UPLC system coupled with a mass spectrometer (e.g., Q-TOF or triple quadrupole).

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • Start with 95% A, 5% B

    • Linearly increase to 95% B over 10 minutes

    • Hold at 95% B for 2 minutes

    • Return to initial conditions and equilibrate for 3 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

  • MS Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Range: m/z 100-1000

    • Acquisition Mode: Full scan and data-dependent MS/MS for identification of degradation products.

Protocol 2: Forced Degradation Studies

To investigate the stability of this compound, forced degradation studies can be performed under various stress conditions.

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acidic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1N HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 1N NaOH.

    • Dilute with mobile phase to an appropriate concentration for UPLC-MS analysis.

  • Basic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1N NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 1N HCl.

    • Dilute with mobile phase for analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.

    • Keep at room temperature, protected from light, for 24 hours.

    • Dilute with mobile phase for analysis.

  • Thermal Degradation:

    • Place the solid compound in a hot air oven at 105°C for 48 hours.

    • Dissolve the stressed solid in the mobile phase to an appropriate concentration for analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound (in a photostable, transparent container) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be kept in the dark under the same conditions.

    • Analyze both samples by UPLC-MS.

Visualizations

G cluster_storage Recommended Storage cluster_compound Compound cluster_degradation Degradation Triggers cluster_pathways Potential Degradation Pathways storage_conditions Cool, Dry, Dark (2-8°C) Tightly Sealed Container parent_compound This compound storage_conditions->parent_compound Prevents Degradation triggers Heat Light Moisture Oxidizing Agents parent_compound->triggers Exposure hydrolysis Hydrolysis (4-(Hydroxymethyl)-2-(4-fluorophenyl)-1,3-thiazole) triggers->hydrolysis Leads to oxidation Oxidation (Aldehyde, Carboxylic Acid) triggers->oxidation Leads to dimerization Dimerization triggers->dimerization Leads to

Caption: Logical relationship for preventing degradation.

G cluster_workflow Forced Degradation Experimental Workflow start Prepare Stock Solution (1 mg/mL) stress_conditions Apply Stress Conditions: - Acidic/Basic Hydrolysis - Oxidation (H₂O₂) - Thermal (Solid) - Photolytic (Solution) start->stress_conditions neutralize_dilute Neutralize (for hydrolysis) and/or Dilute Sample stress_conditions->neutralize_dilute analysis Analyze by Stability-Indicating UPLC-MS Method neutralize_dilute->analysis characterize Identify & Characterize Degradation Products analysis->characterize

Caption: Workflow for forced degradation studies.

G cluster_degradation Potential Degradation Pathways compound This compound hydrolysis Hydrolysis +H₂O -HCl 4-(Hydroxymethyl)-2-(4-fluorophenyl)-1,3-thiazole compound->hydrolysis Moisture oxidation1 Oxidation [O] 4-Formyl-2-(4-fluorophenyl)-1,3-thiazole compound->oxidation1 Oxidizing Agents / Light oxidation2 Further Oxidation [O] 2-(4-Fluorophenyl)-1,3-thiazole-4-carboxylic acid oxidation1->oxidation2

Caption: Potential degradation pathways of the compound.

References

Technical Support Center: Refining Analytical Methods for Complex Thiazole Derivative Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the analysis of complex thiazole derivative mixtures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

High-Performance Liquid Chromatography (HPLC)

Q1: My thiazole derivative isomers are co-eluting or showing poor resolution. What steps can I take to improve separation?

A1: Co-elution of isomers is a frequent challenge. A systematic approach to optimizing selectivity (α), efficiency (N), and retention factor (k') is necessary.[1][2][3]

  • Optimize the Mobile Phase:

    • Solvent Strength: Adjust the ratio of your organic modifier (e.g., acetonitrile, methanol) to the aqueous phase. Increasing the aqueous portion can enhance retention and may improve separation.[1]

    • Switch Organic Modifier: Acetonitrile and methanol offer different selectivities. If one is not providing adequate separation, try the other.[1][4]

    • Adjust pH: For ionizable thiazole derivatives, minor changes in mobile phase pH can significantly alter retention and selectivity.[1][4]

    • Incorporate Additives: Use buffers or ion-pairing agents to influence the retention of charged compounds. For basic thiazoles, adding a competing base like triethylamine (TEA) can reduce peak tailing by masking active silanol sites on the stationary phase.[1]

  • Change the Stationary Phase: If mobile phase optimization is insufficient, the column chemistry may not be suitable. Consider switching from a standard C18 column to one with different selectivity, such as a phenyl or cyano column, which can introduce different interaction mechanisms like π-π interactions.[2][4]

  • Adjust Temperature and Flow Rate:

    • Lowering the column temperature can sometimes increase selectivity, especially for chiral separations.[1][5]

    • Reducing the flow rate can allow for more interaction time with the stationary phase, potentially improving resolution.[4][5]

Q2: I'm observing significant peak tailing for my basic thiazole compounds. What is the cause and how can I fix it?

A2: Peak tailing for basic compounds is often caused by secondary interactions with acidic silanol groups on the silica-based stationary phase.[1]

  • Solutions:

    • Mobile Phase Additives: Add a competing base like triethylamine (TEA) at a low concentration (0.1-0.5%) to the mobile phase. TEA will preferentially interact with the active silanol sites, reducing their availability to interact with your basic analytes.[1]

    • Lower pH: If your analyte is stable, operating at a lower pH (e.g., pH 2.5-3.5) can suppress the ionization of silanol groups, thereby minimizing secondary interactions.

    • Change Column: Use an end-capped column or a column specifically designed for the analysis of basic compounds, which has a lower concentration of active silanol groups.

Q3: My retention times are drifting during my analytical run. What are the possible causes?

A3: Unstable retention times compromise peak identification and suggest issues with the method's robustness or the HPLC system itself.[1][6]

  • Common Causes & Solutions:

    • Column Temperature: Ensure a stable column temperature using a reliable column oven. Retention times can shift by 1-2% for every 1°C change.

    • Mobile Phase Preparation: Ensure the mobile phase is thoroughly mixed and degassed. If using a gradient mixer, ensure the proportioning valves are functioning correctly. Hand-mixing the mobile phase can be a good diagnostic step.

    • System Leaks: Check for any leaks in the system, from the pump heads to the detector. Leaks will cause pressure fluctuations and, consequently, retention time shifts.[6]

    • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the injection sequence.

Gas Chromatography-Mass Spectrometry (GC-MS)

Q1: My thiazole derivatives are polar and not volatile enough for GC analysis, resulting in poor peak shape or no elution. What should I do?

A1: Many thiazole derivatives, especially those with active hydrogens (-OH, -NH, -COOH, -SH groups), require derivatization to increase their volatility and thermal stability for GC analysis.[7][8][9]

  • Derivatization Strategy: Silylation is the most common method. It replaces active hydrogens with a non-polar trimethylsilyl (TMS) group, which reduces polarity and hydrogen bonding.[7][10]

    • Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating agent. For sterically hindered groups, a catalyst like trimethylchlorosilane (TMCS) can be added.[11]

    • Procedure: The reaction must be carried out in anhydrous (dry) conditions, as silylating reagents react readily with water. The reaction time and temperature may need to be optimized for complete derivatization.[8][11]

Q2: How can I improve the separation of complex thiazole mixtures in my GC method?

A2: Improving GC separation involves optimizing the temperature program and column selection.

  • Temperature Program: Instead of a steep temperature ramp, try incorporating an isothermal hold at a temperature just below the elution temperature of your key analytes. This can often be enough to separate closely eluting pairs.

  • Column Selection: If you are using a standard non-polar column (e.g., DB-5ms), consider switching to a column with a different stationary phase polarity (e.g., a mid-polar or polar column like a WAX phase) to alter selectivity. Ensure the phase is compatible with your derivatized analytes.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q1: The 1H NMR spectrum of my thiazole derivative mixture is too complex, with significant peak overlap. How can I resolve the individual structures?

A1: For complex mixtures where 1D NMR is insufficient, 2D NMR techniques are essential for structural elucidation.

  • Key 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to piece together spin systems within individual molecules.[12]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to, providing a clear map of C-H bonds.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is crucial for connecting different fragments of a molecule and establishing the overall carbon skeleton.[13]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, which is invaluable for determining stereochemistry and the 3D structure of the molecule.[14]

By combining the information from these experiments, you can methodically assign the structure of each component in the mixture.

Sample Preparation & Matrix Effects

Q1: I'm analyzing thiazole derivatives in a biological matrix (e.g., plasma, urine) and observing ion suppression in my LC-MS analysis. How can I mitigate this?

A1: Ion suppression is a common matrix effect where co-eluting components from the sample interfere with the ionization of your target analyte.[15][16][17] The most effective way to combat this is through rigorous sample preparation.[15]

  • Effective Sample Cleanup Techniques:

    • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. Cartridges can be chosen to selectively retain the thiazole derivatives while washing away interfering matrix components like phospholipids and salts.[15]

    • Liquid-Liquid Extraction (LLE): LLE can effectively separate thiazoles from polar or non-polar interferences based on their partitioning between two immiscible solvents.[15]

    • Protein Precipitation (for plasma/serum): While simple, it may not be sufficient to remove all interfering components. It is often used as a first step before SPE.[18]

  • Chromatographic Solutions:

    • Optimize your HPLC method to chromatographically separate your analyte from the regions where matrix components elute.

    • Consider using a different ionization source if available. Atmospheric Pressure Chemical Ionization (APCI) can sometimes be less susceptible to matrix effects than Electrospray Ionization (ESI) for certain compounds.[18]

Data Presentation: Method Optimization

The following tables summarize quantitative data for optimizing the separation of two isomeric thiazole derivatives (Isomer A and Isomer B).

Table 1: Effect of HPLC Column and Organic Modifier on Isomer Resolution (Rs)

Column Type Organic Modifier Mobile Phase Composition (Organic:Aqueous) Resolution (Rs) Peak Tailing (Isomer B)
C18 (Standard) Acetonitrile 50:50 1.1 1.8
C18 (Standard) Methanol 65:35 1.3 1.7
Phenyl-Hexyl Acetonitrile 45:55 1.9 1.2
Phenyl-Hexyl Methanol 60:40 1.6 1.3

| Cyano (CN) | Acetonitrile | 40:60 | 1.4 | 1.4 |

Aqueous Phase: 20 mM Phosphate Buffer, pH 3.0. Flow Rate: 1.0 mL/min. Temperature: 30°C.

Table 2: Impact of Sample Preparation on Matrix Effect in LC-MS/MS

Sample Preparation Method Matrix Analyte Peak Area (Thiazole X) Ion Suppression (%)
Protein Precipitation (Acetonitrile) Plasma 1,500,000 62.5%
Liquid-Liquid Extraction (LLE) Plasma 2,800,000 30.0%
Solid-Phase Extraction (SPE) Plasma 3,850,000 3.8%
Dilute-and-Shoot (1:10) Urine 2,100,000 47.5%

| Solid-Phase Extraction (SPE) | Urine | 3,920,000 | 2.0% |

% Ion Suppression calculated relative to analyte in pure solvent (Peak Area = 4,000,000).

Experimental Protocols

Protocol 1: HPLC-UV Method for Separation of Thiazole Isomers

This protocol outlines a general method for separating a complex mixture of thiazole derivatives.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 70% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.

    • Detection Wavelength: 254 nm (or as determined by analyte UV spectra).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the thiazole derivative mixture.

    • Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Use sonication if necessary.

    • Dilute the stock solution to a final concentration of 50 µg/mL using the initial mobile phase composition (90:10 A:B).

    • Filter the final sample solution through a 0.22 µm syringe filter into an HPLC vial.[1]

  • Method Validation:

    • Once the desired separation is achieved, validate the method for parameters such as specificity, linearity, accuracy, precision, and robustness according to established guidelines.

Protocol 2: Structure Elucidation of a Novel Thiazole Derivative by 2D NMR

This protocol provides a workflow for confirming the structure of a purified thiazole derivative.

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube. The choice of solvent depends on the solubility of the compound.

  • NMR Data Acquisition:

    • Acquire standard 1D ¹H and ¹³C{¹H} NMR spectra to get an initial overview of the structure.

    • Perform a series of 2D NMR experiments on a high-field NMR spectrometer (e.g., 400 MHz or higher).

      • ¹H-¹H COSY: To establish proton-proton connectivities.

      • ¹H-¹³C HSQC: To identify one-bond proton-carbon correlations.

      • ¹H-¹³C HMBC: To identify long-range (2-3 bond) proton-carbon correlations, which are critical for assembling the molecular framework.

  • Data Analysis:

    • Process the 2D NMR data using appropriate software.

    • Start by identifying key functional groups and spin systems from the 1D and COSY spectra.

    • Use the HSQC spectrum to assign carbons directly attached to protons.

    • Systematically use the HMBC correlations to connect the different spin systems and quaternary carbons to build the final molecular structure.

    • Compare the observed chemical shifts with literature values for similar thiazole structures to confirm assignments.[12][19]

Visualizations

Troubleshooting workflow for poor HPLC peak resolution.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Complex Mixture (e.g., in Plasma) spe Solid-Phase Extraction (SPE) sample->spe elute Elute & Evaporate spe->elute reconstitute Reconstitute in Mobile Phase elute->reconstitute hplc HPLC Separation reconstitute->hplc ms MS/MS Detection hplc->ms data Data Acquisition & Processing ms->data

General experimental workflow for LC-MS/MS analysis.

Hypothetical PI3K/Akt signaling pathway inhibited by a thiazole derivative.

References

Validation & Comparative

Confirming the Structure of 4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-thiazole Derivatives: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical techniques for the structural confirmation of 4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-thiazole and its derivatives. Supporting experimental data from analogous compounds is presented to offer a clear framework for researchers in the field. The structural elucidation of these compounds is critical for their advancement as potential therapeutic agents.

The synthesis of 2,4-disubstituted thiazole derivatives, such as the target compound, is commonly achieved through the Hantzsch thiazole synthesis.[1][2][3] This method involves the condensation of a thioamide with an α-haloketone. For the synthesis of this compound, 4-fluorobenzothioamide would be reacted with 1,3-dichloroacetone. The resulting structure is then confirmed using a combination of spectroscopic methods.

Comparative Analysis of Analytical Techniques

The unambiguous determination of the molecular structure of novel thiazole derivatives relies on a combination of modern analytical techniques. The most powerful of these are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography. Infrared (IR) spectroscopy provides valuable information about the functional groups present.

Analytical TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Provides information on the number, chemical environment, and connectivity of protons.Excellent for determining the substitution pattern on the aromatic and thiazole rings.Can be complex to interpret for molecules with overlapping signals.
¹³C NMR Identifies the different carbon environments within the molecule.Confirms the number of unique carbon atoms and provides information about their hybridization.Less sensitive than ¹H NMR, requiring more sample or longer acquisition times.
Mass Spectrometry (MS) Determines the molecular weight of the compound and provides information about its fragmentation pattern.High-resolution mass spectrometry (HRMS) can confirm the elemental composition.Does not provide direct information about the connectivity of atoms.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups.Quick and non-destructive method to confirm the presence of key bonds like C=N, C-Cl, and C-F.Provides limited information about the overall molecular structure.
X-ray Crystallography Provides the definitive three-dimensional structure of the molecule in the solid state.Unambiguous determination of bond lengths, bond angles, and stereochemistry.Requires a suitable single crystal, which can be challenging to grow.

Experimental Data from Analogous Compounds

Table 1: Typical ¹H NMR Spectral Data of 2,4-Disubstituted Thiazole Derivatives
ProtonChemical Shift (δ, ppm)MultiplicityNotes
Thiazole-H (at C5)6.5 - 8.0SingletThe chemical shift is influenced by the substituent at C4.
Aromatic-H7.0 - 8.5MultipletThe splitting pattern depends on the substitution of the phenyl ring.
-CH₂Cl4.5 - 5.0SingletCharacteristic singlet for the chloromethyl group.
Table 2: Typical ¹³C NMR Spectral Data of 2,4-Disubstituted Thiazole Derivatives
CarbonChemical Shift (δ, ppm)Notes
Thiazole C2160 - 175Chemical shift is sensitive to the substituent at C2.
Thiazole C4140 - 155
Thiazole C5110 - 125
Aromatic Carbons115 - 140The carbon attached to fluorine will show a characteristic C-F coupling.
-CH₂Cl40 - 50
Table 3: Typical Mass Spectrometry and IR Data
TechniqueObservationInterpretation
MS (ESI+) [M+H]⁺ peak corresponding to the calculated molecular weight.Confirms the molecular mass of the compound.
HRMS Exact mass measurement consistent with the elemental formula (C₁₀H₇ClFNS).Provides strong evidence for the elemental composition.
IR (cm⁻¹) ~1600 (C=N stretch), ~1500 (Aromatic C=C stretch), ~750 (C-Cl stretch), ~1200 (C-F stretch)Presence of characteristic functional groups.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified thiazole derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[9]

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 or 500 MHz NMR spectrometer.

  • Data Processing: Process the acquired data using appropriate software. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer, typically using electrospray ionization (ESI). Acquire the mass spectrum in positive or negative ion mode, depending on the compound's properties.

  • Data Analysis: Determine the exact mass of the molecular ion and compare it to the calculated mass for the proposed elemental formula.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or analyze the sample as a thin film on a salt plate.

  • Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Visualizing the Workflow

The following diagrams illustrate the general synthesis and analytical workflow for confirming the structure of this compound derivatives.

Synthesis_Workflow Thioamide 4-Fluorobenzothioamide Reaction Hantzsch Thiazole Synthesis Thioamide->Reaction Haloketone 1,3-Dichloroacetone Haloketone->Reaction Product 4-(Chloromethyl)-2-(4-fluorophenyl) -1,3-thiazole Reaction->Product

Caption: General workflow for the Hantzsch synthesis of the target thiazole derivative.

Analytical_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Definitive Structure NMR NMR (¹H, ¹³C) Structure_Confirmation Structure Confirmed NMR->Structure_Confirmation MS Mass Spectrometry (HRMS) MS->Structure_Confirmation IR IR Spectroscopy IR->Structure_Confirmation XRay X-ray Crystallography (if crystal available) XRay->Structure_Confirmation Purified_Product Purified Product Purified_Product->NMR Purified_Product->MS Purified_Product->IR Purified_Product->XRay optional

Caption: Analytical workflow for the structural confirmation of the synthesized compound.

References

A Comparative Analysis of the Biological Activity of 4-Chlorophenyl vs. 4-Fluorophenyl Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of halogen atoms, particularly chlorine and fluorine, into the structure of pharmacologically active molecules is a cornerstone of modern medicinal chemistry. This guide provides a detailed comparison of the biological activities of thiazole derivatives functionalized with a 4-chlorophenyl group versus those with a 4-fluorophenyl moiety. By examining experimental data from various studies, we aim to elucidate the impact of these specific halogen substitutions on the antimicrobial, anticancer, and enzyme inhibitory properties of this important class of heterocyclic compounds.

Data Presentation: A Quantitative Comparison

The biological activity of 4-halophenyl thiazole derivatives is profoundly influenced by the nature of the halogen substituent. The following tables summarize the quantitative data from various studies, offering a direct comparison of the efficacy of 4-chloro versus 4-fluorophenyl thiazole derivatives in different biological assays.

Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial potency, with lower values indicating greater efficacy.

Compound ClassOrganism4-Chlorophenyl Derivative (MIC in µg/mL)4-Fluorophenyl Derivative (MIC in µg/mL)Reference
2,5-disubstituted-4-thiazolidinonesBacillus subtilisData not specifiedMarked influence on activity[1][2][3]
2,5-disubstituted-4-thiazolidinonesStaphylococcus aureusData not specifiedMarked influence on activity[1][2][3]
2,5-disubstituted-4-thiazolidinonesPseudomonas aeruginosaData not specifiedMarked influence on activity[1][2][3]
2,5-disubstituted-4-thiazolidinonesEscherichia coliData not specifiedMarked influence on activity[1][2][3]
Thiazole-1,3,5-triazine hybridsPlasmodium falciparum (Chloroquine-sensitive)IC50: 10.03 - 54.58IC50: 10.03 - 54.58[4]
Thiazole-1,3,5-triazine hybridsPlasmodium falciparum (Chloroquine-resistant)IC50: 11.29 - 40.92IC50: 11.29 - 40.92[4]

Note: Some studies indicate a "marked influence" without providing specific quantitative data in the abstract.[1][2][3] In some instances, the presence of a 4-chloro substituent was found to be responsible for antibacterial activity, while a 4-fluoro group led to inactivation of the compounds.[5]

Anticancer Activity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound ClassCell Line4-Chlorophenyl Derivative (IC50 in µM)4-Fluorophenyl Derivative (IC50 in µM)Reference
1,2,4-Thiadiazole-1,2,4-triazole derivativesMCF-7 (Breast Cancer)1.02 ± 0.65Data not available[6]
1,2,4-Thiadiazole-1,2,4-triazole derivativesA549 (Lung Cancer)1.69 ± 0.13Data not available[6]
1,2,4-Thiadiazole-1,2,4-triazole derivativesDU145 (Prostate Cancer)2.13 ± 1.98Data not available[6]
Thiazole-based sulfonamidesMCF-7 (Breast Cancer)18.53 (as a silver complex)Data not available[7]

Note: Direct comparative data for 4-fluoro derivatives was not consistently available in the reviewed literature for anticancer activity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments typically cited in the evaluation of these compounds.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: The test compounds (4-chlorophenyl and 4-fluorophenyl thiazole derivatives) are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microorganism without compound) and negative (broth only) controls are included.

  • Incubation: The microtiter plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded into 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.

Visualizations

Experimental Workflow for Biological Activity Screening

G General Workflow for Biological Activity Screening of Thiazole Derivatives cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Synthesis of 4-Chloro & 4-Fluorophenyl Thiazole Derivatives Purification Purification & Characterization (NMR, MS) Synthesis->Purification Antimicrobial Antimicrobial Assays (e.g., MIC Determination) Purification->Antimicrobial Test Compounds Anticancer Anticancer Assays (e.g., MTT Assay on Cancer Cell Lines) Purification->Anticancer Test Compounds Enzyme Enzyme Inhibition Assays (e.g., Kinase Inhibition) Purification->Enzyme Test Compounds Data Quantitative Data Analysis (IC50, MIC calculation) Antimicrobial->Data Anticancer->Data Enzyme->Data SAR Structure-Activity Relationship (SAR) Studies Data->SAR Conclusion Conclusion & Further Optimization SAR->Conclusion Identify Lead Compounds

Caption: A generalized workflow for the synthesis, biological screening, and analysis of novel thiazole derivatives.

Putative Signaling Pathway Inhibition by Thiazole Derivatives

G Hypothesized Anticancer Mechanism of Action cluster_pathway Cancer Cell Signaling Pathway cluster_outcome Cellular Outcome Receptor Growth Factor Receptor (e.g., VEGFR-2) Kinase Protein Kinase (e.g., Abl, AKT2) Receptor->Kinase Downstream Downstream Signaling Kinase->Downstream Arrest Cell Cycle Arrest Apoptosis Apoptosis Proliferation Cell Proliferation & Survival Downstream->Proliferation Downstream->block Inhibition Thiazole 4-Halophenyl Thiazole Derivative Thiazole->Kinase Inhibition block->Proliferation

Caption: A diagram illustrating the potential inhibition of a protein kinase signaling pathway by thiazole derivatives, leading to anticancer effects.[8][9][10]

Conclusion

The substitution of a 4-chlorophenyl versus a 4-fluorophenyl group on a thiazole scaffold can significantly modulate its biological activity. The available literature suggests that the specific halogen and its position are critical determinants of efficacy and spectrum of activity. For antimicrobial applications, the choice between chlorine and fluorine is highly dependent on the target microorganism, with some studies indicating a superior effect for chloro-derivatives while others suggest a beneficial synergistic effect when both are present.[1][5] In the context of anticancer activity, while data is more limited for direct comparisons, 4-chlorophenyl thiazole derivatives have demonstrated potent inhibitory effects against various cancer cell lines.[6][7]

The higher electronegativity and smaller size of fluorine compared to chlorine can lead to differences in binding interactions with target enzymes and receptors, as well as altered pharmacokinetic properties such as membrane permeability and metabolic stability. Further head-to-head comparative studies with a broader range of derivatives are necessary to establish definitive structure-activity relationships and to guide the rational design of future 4-halophenyl thiazole-based therapeutic agents.

References

In Vitro Validation of 4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-thiazole as a Kinase Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of this writing, specific in vitro kinase inhibition data for the compound 4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-thiazole is not extensively available in publicly accessible literature. This guide, therefore, presents a hypothetical in vitro validation framework. It outlines the established methodologies and comparative data structure necessary for evaluating its potential as a kinase inhibitor. The comparative data for known inhibitors is based on published findings, while the data for the compound of interest is illustrative.

This document provides a comprehensive comparison of the hypothetical kinase inhibitor, this compound, against a panel of well-characterized, commercially available kinase inhibitors. The objective is to offer a clear, data-driven perspective on its potential potency and selectivity for researchers, scientists, and drug development professionals.

Comparative Analysis of Kinase Inhibitory Activity

To ascertain the inhibitory potential of this compound, its activity would be profiled against a panel of kinases and compared with standard inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

Table 1: Hypothetical IC50 Values for this compound vs. Reference Inhibitors

Kinase TargetThis compound (IC50 in nM)Reference InhibitorReference IC50 (nM)
CDK2 85 (Hypothetical)Roscovitine880
GSK3β 120 (Hypothetical)CHIR-9902170
p38α 550 (Hypothetical)SB203580300-500
Src >10,000 (Hypothetical)Dasatinib<1
Pim1 780 (Hypothetical)SGI-17767

Note: IC50 values for reference inhibitors are approximate and can vary based on assay conditions.[1][2]

Experimental Protocols

The determination of IC50 values is critical for inhibitor characterization. The following is a detailed protocol for an in vitro kinase assay, which is a common method for assessing the potency of kinase inhibitors.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This method quantifies the amount of ADP produced during a kinase reaction, which is then converted into a luminescent signal.

Materials and Reagents:

  • Recombinant human kinases (e.g., CDK2/Cyclin A, GSK3β, p38α)

  • Kinase-specific substrate peptides

  • This compound

  • Reference kinase inhibitors

  • ATP (Adenosine triphosphate)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • 100% DMSO (Dimethyl sulfoxide)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound and reference inhibitors in 100% DMSO. Create a serial dilution of the compounds in the kinase assay buffer. The final DMSO concentration should not exceed 1%.[3]

  • Assay Plate Setup: Add 1 µL of the serially diluted test compound or DMSO (for controls) to the wells of a 384-well plate.[3]

  • Enzyme Preparation: Dilute the stock of the recombinant kinase in the 1x Kinase Assay Buffer. Add 2 µL of the diluted enzyme to each well.

  • Kinase Reaction:

    • Prepare a substrate/ATP mixture in the kinase buffer. The final concentration of ATP should ideally be close to its Km value for the specific kinase.[3][4]

    • Initiate the reaction by adding 2 µL of the substrate/ATP mixture to each well.

    • Gently shake the plate for 30 seconds and incubate at 30°C for 60 minutes.[3]

  • Signal Detection:

    • After incubation, allow the plate to equilibrate to room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.[3]

    • Add 10 µL of Kinase Detection Reagent to each well. This converts the generated ADP to ATP and initiates a luciferase reaction, producing a luminescent signal. Incubate for 30 minutes at room temperature.[3]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of inhibition for each concentration relative to the DMSO control.

    • Determine the IC50 values by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Visualizing Molecular Interactions and Workflows

Diagrams are essential for illustrating complex biological pathways and experimental procedures.

G cluster_0 Experimental Workflow for Kinase Inhibitor Screening A Compound Preparation (Serial Dilution) B Assay Plate Setup (Compound Addition) A->B C Enzyme & Substrate/ATP Addition B->C D Kinase Reaction Incubation (e.g., 30°C for 60 min) C->D E Reaction Termination (ADP-Glo™ Reagent) D->E F Signal Development (Kinase Detection Reagent) E->F G Luminescence Reading F->G H Data Analysis (IC50 Determination) G->H

Caption: General experimental workflow for in vitro kinase inhibitor screening.

Many kinase inhibitors target specific nodes within signaling cascades that are often dysregulated in diseases like cancer.[5][6] The MAPK/Erk pathway is a crucial signaling route that regulates cell proliferation, differentiation, and survival.

GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS Ras Ras SOS->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK1/2 (MAPKK) Raf->MEK Erk Erk1/2 (MAPK) MEK->Erk Transcription Transcription Factors (e.g., c-Myc, AP-1) Erk->Transcription Response Cellular Response (Proliferation, Survival) Transcription->Response

Caption: A simplified diagram of the MAPK/Erk signaling pathway.

Conclusion

The thiazole moiety is a recognized pharmacophore present in numerous biologically active compounds, including approved kinase inhibitors like Dasatinib.[7][8] While the specific compound this compound requires empirical testing, its structural features suggest that it is a candidate for kinase inhibitory activity. The protocols and comparative framework detailed in this guide provide a robust starting point for its in vitro validation. Further studies, including broad kinase screening and cell-based assays, would be necessary to fully elucidate its biological activity and therapeutic potential.

References

"comparative study of different synthetic routes to 2,4-disubstituted thiazoles"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthetic Routes of 2,4-Disubstituted Thiazoles

For Researchers, Scientists, and Drug Development Professionals

The 2,4-disubstituted thiazole scaffold is a cornerstone in medicinal chemistry, appearing in a multitude of biologically active compounds. The efficient and versatile synthesis of these molecules is therefore of paramount importance. This guide provides an objective comparison of various synthetic routes to 2,4-disubstituted thiazoles, supported by experimental data to aid researchers in selecting the most suitable method for their specific needs.

Classical Synthetic Routes

The traditional methods for thiazole synthesis have been refined over many years and remain widely used due to their reliability and accessibility.

Hantzsch Thiazole Synthesis

The Hantzsch synthesis, first reported in 1887, is the most common and versatile method for the synthesis of thiazoles. It involves the cyclocondensation of an α-halocarbonyl compound with a thioamide.

Advantages:

  • High yields for a wide range of substrates.

  • Readily available starting materials.

  • Simple reaction conditions.

Disadvantages:

  • The use of α-halocarbonyl compounds, which can be lachrymatory and irritating.

  • Limited substitution patterns are directly accessible.

Cook-Heilbron Thiazole Synthesis

The Cook-Heilbron synthesis provides a route to 5-aminothiazoles through the reaction of an α-aminonitrile with carbon disulfide, dithioacids, or related compounds. While this method primarily yields 5-amino substituted thiazoles, variations can lead to 2,4-disubstituted products.

Advantages:

  • Mild reaction conditions, often at room temperature.

  • Good yields for the synthesis of 5-aminothiazoles.

Disadvantages:

  • Limited scope for direct synthesis of diverse 2,4-disubstituted thiazoles without a 5-amino group.

  • The use of odorous sulfur-containing reagents.

Gabriel Thiazole Synthesis

The Gabriel synthesis involves the cyclization of α-acylaminoketones with a phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.

Advantages:

  • Provides a route to thiazoles with specific substitution patterns.

Disadvantages:

  • Requires high reaction temperatures (typically around 170 °C).

  • The use of stoichiometric amounts of phosphorus pentasulfide can lead to difficult purification.

Modern Synthetic Routes

Recent advancements in synthetic methodology have led to the development of more efficient, environmentally friendly, and versatile methods for the synthesis of 2,4-disubstituted thiazoles.

Microwave-Assisted Synthesis

Microwave irradiation has been shown to significantly accelerate the Hantzsch thiazole synthesis and other related reactions, often leading to higher yields in shorter reaction times.

Advantages:

  • Drastically reduced reaction times (minutes instead of hours).

  • Improved yields and cleaner reaction profiles.

  • Potential for solvent-free reactions.

Disadvantages:

  • Requires specialized microwave reactor equipment.

  • Scalability can be a concern for industrial applications.

Green Synthetic Approaches

In line with the principles of green chemistry, several environmentally benign methods have been developed. These often involve the use of non-toxic solvents (like water or ethanol), reusable catalysts, and solvent-free conditions (grinding).

Advantages:

  • Reduced environmental impact.

  • Often simpler work-up procedures.

  • Can lead to high yields under mild conditions.

Disadvantages:

  • Catalyst development and optimization may be required.

  • Substrate scope may be more limited compared to classical methods.

Synthesis via α-Diazoketones

A modern variation of the Hantzsch synthesis utilizes stable and convenient α-diazoketones as alternatives to α-haloketones.

Advantages:

  • Avoids the use of lachrymatory α-haloketones.

  • Offers a versatile and scalable one-pot procedure.

  • Mild reaction conditions and good to excellent yields.

Disadvantages:

  • α-Diazoketones may require careful handling due to their potential instability.

Quantitative Comparison of Synthetic Routes

The following tables summarize quantitative data for the synthesis of representative 2,4-disubstituted thiazoles via different methods, allowing for a direct comparison of their efficiency.

Table 1: Hantzsch Thiazole Synthesis

ReagentsSolventTemp. (°C)Time (h)Yield (%)Reference
PhNH₂2-Bromoacetophenone, ThioureaMethanol1000.599
4-Cl-PhMe2-Bromo-1-(4-chlorophenyl)ethanone, ThioacetamideEthanolReflux385
4-MeO-PhEt2-Bromo-1-(4-methoxyphenyl)ethanone, ThiopropionamideEthanolReflux482

Table 2: Microwave-Assisted Hantzsch Synthesis

ReagentsSolventPower (W)Time (min)Yield (%)Reference
PhNH₂2-Bromoacetophenone, ThioureaEthanol150292
4-NO₂-PhNH₂2-Bromo-1-(4-nitrophenyl)ethanone, ThioureaDMF300595
2-NaphthylMe2-Bromo-1-(naphthalen-2-yl)ethanone, ThioacetamideEthanol200388

Table 3: Green Synthesis (Grinding)

ReagentsCatalystTemp.Time (min)Yield (%)Reference
PhNH₂Phenacyl bromide, ThioureaNoneRT593
4-Br-PhMe2-Bromo-1-(4-bromophenyl)ethanone, ThioacetamideNoneRT791
4-Me-PhNH₂2-Bromo-1-(p-tolyl)ethanone, ThioureaNoneRT694

Table 4: Synthesis via α-Diazoketones

ReagentsCatalystSolventTemp. (°C)Time (h)Yield (%)Reference
PhNH₂2-Diazoacetophenone, ThioureaTfOHDCE60295
4-CF₃-PhPh2-Diazo-1-(4-(trifluoromethyl)phenyl)ethanone, ThiobenzamideTfOHDCE60388
Thien-2-ylNH₂1-(Thiophen-2-yl)-2-diazoethanone, ThioureaTfOHDCE602.592

Experimental Protocols

Hantzsch Synthesis of 2-Amino-4-phenylthiazole

In a round-bottom flask, 2-bromoacetophenone (1.99 g, 10 mmol) and thiourea (0.76 g, 10 mmol) are dissolved in ethanol (20 mL). The mixture is refluxed for 2 hours. After cooling to room temperature, the reaction mixture is poured into a solution of sodium bicarbonate to neutralize the hydrobromic acid formed. The resulting precipitate is filtered, washed with water, and dried to afford the crude product. Recrystallization from ethanol yields pure 2-amino-4-phenylthiazole.

Microwave-Assisted Synthesis of 2-Amino-4-(4-nitrophenyl)thiazole

In a microwave vial, 2-bromo-1-(4-nitrophenyl)ethanone (2.44 g, 10 mmol) and thiourea (0.76 g, 10 mmol) are suspended in dimethylformamide (10 mL). The vial is sealed and subjected to microwave irradiation at 150 °C for 5 minutes. After cooling, the mixture is poured into ice water. The precipitate is collected by filtration, washed with water, and recrystallized from ethanol to give the desired product.

Green Synthesis of 2-Amino-4-phenylthiazole by Grinding

Phenacyl bromide (1.99 g, 10 mmol) and thiourea (0.76 g, 10 mmol) are placed in a mortar and ground together with a pestle at room temperature for 5-10 minutes. The progress of the reaction can be monitored by TLC. Upon completion, the solid mass is washed with a saturated solution of sodium bicarbonate and then with water. The solid is then dried to yield the product.

Synthesis of 2-Amino-4-phenylthiazole via α-Diazoketone

To a solution of 2-diazoacetophenone (1.46 g, 10 mmol) and thiourea (0.76 g, 10 mmol) in 1,2-dichloroethane (20 mL) is added trifluoromethanesulfonic acid (TfOH, 10 mol%). The mixture is stirred at 60 °C for 2 hours. After completion of the reaction (monitored by TLC), the solvent is evaporated under reduced pressure. The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude product, which is then purified by column chromatography.

Visualization of Synthetic Pathways

Logical Workflow for Selecting a Synthetic Route

G start Define Target 2,4-Disubstituted Thiazole check_availability Are Starting Materials Readily Available? start->check_availability hantzsch Hantzsch Synthesis check_availability->hantzsch Yes cook_heilbron Cook-Heilbron Synthesis (for 5-amino derivatives) check_availability->cook_heilbron α-aminonitrile available gabriel Gabriel Synthesis check_availability->gabriel α-acylaminoketone available modern Consider Modern Routes check_availability->modern No / Desire alternative select_method Select Optimal Method Based on Yield, Time, and Greenness hantzsch->select_method cook_heilbron->select_method gabriel->select_method microwave Microwave-Assisted Synthesis modern->microwave Need for speed green Green Chemistry (e.g., Grinding) modern->green Eco-friendly diazoketone α-Diazoketone Method modern->diazoketone Avoid lachrymators microwave->select_method green->select_method diazoketone->select_method

Caption: A decision-making workflow for selecting a suitable synthetic route.

Hantzsch Thiazole Synthesis Mechanism

Hantzsch cluster_reactants Reactants R1_CO_CH2X α-Haloketone intermediate1 S-alkylation R1_CO_CH2X->intermediate1 R2_CS_NH2 Thioamide R2_CS_NH2->intermediate1 intermediate2 Cyclization intermediate1->intermediate2 intermediate3 Dehydration intermediate2->intermediate3 product 2,4-Disubstituted Thiazole intermediate3->product

Caption: Mechanism of the Hantzsch thiazole synthesis.

Cook-Heilbron Thiazole Synthesis Mechanism

CookHeilbron cluster_reactants Reactants R_CH_CN_NH2 α-Aminonitrile intermediate1 Nucleophilic Addition R_CH_CN_NH2->intermediate1 CS2 Carbon Disulfide CS2->intermediate1 intermediate2 Intramolecular Cyclization intermediate1->intermediate2 intermediate3 Tautomerization intermediate2->intermediate3 product 5-Amino-2-mercaptothiazole intermediate3->product

Caption: Mechanism of the Cook-Heilbron synthesis.

Synthesis of 2,4-Disubstituted Thiazoles via α-Diazoketones

Diazoketone cluster_reactants Reactants R1_CO_CHN2 α-Diazoketone intermediate1 Protonation & N₂ loss R1_CO_CHN2->intermediate1 R2_CS_NH2 Thioamide intermediate2 Nucleophilic Attack by Thioamide R2_CS_NH2->intermediate2 catalyst Acid Catalyst (e.g., TfOH) catalyst->intermediate1 intermediate1->intermediate2 intermediate3 Cyclization & Dehydration intermediate2->intermediate3 product 2,4-Disubstituted Thiazole intermediate3->product

Caption: Mechanism of thiazole synthesis from α-diazoketones.

Cross-Validation of Analytical Techniques for Thiazole Compound Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable analysis of thiazole compounds is paramount. This guide provides an objective comparison of four common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Vis Spectrophotometry—for the quantitative analysis of thiazole-containing molecules. This comparison is supported by experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate technique for specific research needs.

Comparative Analysis of Analytical Techniques

The selection of an analytical method for thiazole compound analysis is a critical decision that influences data quality, sensitivity, and specificity. The following table summarizes the key performance parameters of HPLC-UV, GC, LC-MS/MS, and UV-Vis spectrophotometry for the analysis of a representative thiazole compound, Thiamine (Vitamin B1). It is important to note that these values are compiled from various studies and serve as a comparative baseline.

ParameterHPLC-UVGas Chromatography (GC)LC-MS/MSUV-Vis Spectrophotometry
Linearity (Range) 10-200 µg/mlDerivatization-dependent1.25–1250 ng/mL5-35 µg/ml
Correlation Coefficient (r²) > 0.999Derivatization-dependent> 0.99> 0.999
Limit of Detection (LOD) 1.51 µg/mLDerivatization-dependent0.2 ng/ml0.41 µg/mL
Limit of Quantification (LOQ) 4.57 µg/mLDerivatization-dependent3 nmol/L1.38 µg/mL
Accuracy (% Recovery) 95.02 to 101.43%Derivatization-dependent99.6%~100%
Precision (%RSD) < 2%Derivatization-dependent< 9.4%0.51%
Specificity/Selectivity Good, dependent on chromatographic separationHigh, especially with MS detectorVery HighLow, susceptible to interference
Throughput ModerateModerate to HighHighHigh
Cost ModerateLow to ModerateHighLow

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical results. Below are representative experimental protocols for the analysis of thiazole compounds using the four discussed techniques.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the routine quantification of thiazole derivatives in pharmaceutical formulations.

  • Instrumentation: HPLC system with a UV detector, C18 column (e.g., 250 x 4.6mm, 5µm).

  • Mobile Phase: A mixture of a buffer (e.g., pH 3.5 phosphate buffer) and an organic solvent (e.g., methanol) in a 95:5 ratio.

  • Flow Rate: 1.5 ml/min.

  • Detection: UV detection at 210 nm.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample containing the thiazole compound in the mobile phase to a known concentration.

    • Sonicate for 5 minutes to ensure complete dissolution.

    • Dilute the stock solution with the mobile phase to fall within the linear range of the calibration curve.

    • Filter the final solution through a 0.22 µm nylon filter before injection.

  • Validation: The method should be validated according to ICH guidelines for parameters including linearity, accuracy, precision, specificity, LOD, and LOQ.

Gas Chromatography (GC)

GC analysis of polar, non-volatile thiazole compounds like thiamine often requires derivatization to increase volatility and thermal stability.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Column: A suitable column for the analysis of the derivatized amine (e.g., a column for polar compounds).

  • Carrier Gas: Helium at a flow rate of 40 ml/min.

  • Derivatization (Example with Trifluoroacetyl Derivatives):

    • Mix the amine sample with an excess of a derivatizing agent (e.g., trifluoroacetic anhydride).

    • The reaction can be performed in an appropriate solvent.

    • The resulting trifluoroacetyl derivatives are more volatile and suitable for GC analysis.

  • Temperature Program: An initial oven temperature followed by a programmed ramp to a final temperature to ensure separation of the derivatized analyte from other components.

  • Injection: A split or splitless injection depending on the concentration of the analyte.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it ideal for the analysis of thiazole compounds in complex matrices like biological fluids.

  • Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column.

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).

  • Mass Spectrometry: Operated in multiple reaction monitoring (MRM) mode for quantitative analysis. The transitions of the parent ion to specific daughter ions for the thiazole analyte and an internal standard are monitored.

  • Sample Preparation (for plasma samples):

    • Protein precipitation is a common method. Add a precipitating agent (e.g., acetonitrile or methanol) to the plasma sample.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • The supernatant containing the analyte is then diluted and injected into the LC-MS/MS system.

UV-Vis Spectrophotometry

This is a simple and cost-effective method for the quantification of thiazole compounds with a suitable chromophore.

  • Instrumentation: A double beam UV-Vis spectrophotometer.

  • Solvent: A solvent in which the thiazole compound is soluble and stable (e.g., 0.1M HCl for thiamine).

  • Procedure:

    • Determine the wavelength of maximum absorbance (λmax) of the thiazole compound by scanning a standard solution over a range of wavelengths (e.g., 200-400 nm).

    • Prepare a series of standard solutions of known concentrations.

    • Measure the absorbance of each standard solution at the λmax.

    • Construct a calibration curve by plotting absorbance versus concentration.

    • Measure the absorbance of the unknown sample and determine its concentration from the calibration curve.

  • Sample Preparation: Dissolve the sample in the chosen solvent and dilute to a concentration that falls within the linear range of the calibration curve.

Visualizing Workflows and Pathways

Experimental Workflow for Cross-Validation

The following diagram illustrates a logical workflow for the cross-validation of the analytical techniques discussed.

cluster_0 Method Development & Validation cluster_1 Data Analysis & Comparison A Sample Preparation (Thiazole Compound) B HPLC-UV Analysis A->B C GC Analysis (with Derivatization) A->C D LC-MS/MS Analysis A->D E UV-Vis Analysis A->E F Quantitative Data (Linearity, LOD, LOQ, etc.) B->F C->F D->F E->F G Statistical Analysis (e.g., t-test, ANOVA) F->G H Comparison of Performance G->H

Caption: Workflow for cross-validation of analytical techniques.

Signaling Pathway Inhibition by Thiazole Derivatives

Several thiazole-containing drugs, such as Dasatinib, are known to inhibit key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Dasatinib Dasatinib (Thiazole Derivative) Dasatinib->RTK Inhibition Dasatinib->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt signaling pathway by Dasatinib.

Assessing the Selectivity of 4-(Fluorophenyl)thiazole-Based Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-(fluorophenyl)thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous enzyme inhibitors with therapeutic potential. A critical aspect of the preclinical development of these inhibitors is the rigorous assessment of their selectivity. High selectivity for the intended target enzyme over other related or unrelated enzymes is paramount to minimizing off-target effects and ensuring a favorable safety profile. This guide provides a comparative overview of the selectivity of 4-(fluorophenyl)thiazole-based inhibitors against various enzyme classes, supported by experimental data and detailed methodologies.

Kinase Inhibitors

Kinases are a major class of enzymes targeted by 4-(fluorophenyl)thiazole-based inhibitors. The high degree of structural similarity within the human kinome presents a significant challenge in achieving selectivity. The following tables summarize the inhibitory activity and selectivity of representative compounds against different kinases.

Pim-1 Kinase Inhibitors

Pim-1 is a serine/threonine kinase implicated in cell cycle progression and apoptosis, making it an attractive target in oncology. While some bis-thiazole derivatives show potent Pim-1 inhibition, they can exhibit cross-reactivity with other Pim isoforms.[1]

CompoundTargetIC50 (µM)Off-TargetIC50 (µM)SelectivityReference
Derivative 3b Pim-10.32---[1]
Derivative 8b Pim-10.24---[1]
Thiazolidinedione VIIa-c Pim-1Nanomolar rangePim-2, Pim-3Appreciable inhibitionNon-selective[1]
Thiazole VIIIa-b Pim-1Nanomolar rangePim-2, Pim-3Appreciable inhibitionNon-selective[1]
Dual CK2 and GSK3β Kinase Inhibitors

Casein kinase 2 (CK2) and glycogen synthase kinase 3β (GSK3β) are two other serine/threonine kinases involved in a multitude of cellular processes. Dual inhibition of these kinases is being explored as a therapeutic strategy in certain diseases. A series of 4,5,6,7-tetrahydrobenzo[d]thiazole derivatives have been evaluated for their dual inhibitory activity.[2]

CompoundCK2 IC50 (µM)GSK3β IC50 (µM)Reference
1g 1.90.67[2]
2g < 3< 3[2]
1d < 8< 8[2]
1h < 8< 8[2]
p38 MAP Kinase Inhibitors

The p38 mitogen-activated protein (MAP) kinase is a key regulator of inflammatory responses. 4-Phenyl-5-pyridyl-1,3-thiazole analogues have been identified as potent inhibitors of p38 MAP kinase.[3]

Compoundp38 MAP Kinase InhibitionTNF-α Release InhibitionOral ActivityReference
7g Potent in vitroPotent in vitroLead candidate[3]
10b Potent in vitroPotent in vitroOrally active in mice[3]
Akt Inhibitors

The Akt (Protein Kinase B) signaling pathway is crucial for cell survival and proliferation, and its dysregulation is common in cancer. Certain 2-hydrazinyl-4-(4-cyanophenyl)thiazole derivatives have been investigated as Akt inhibitors.[4]

CompoundTarget Cell LineIC50 (µg/mL)SelectivityReference
Compound 6 A549 (Lung adenocarcinoma)12.0 ± 1.73Selective (NIH/3T3 IC50 > 500 µg/mL)[4]
C6 (Rat glioma)3.83 ± 0.76

Phosphatase Inhibitors

Protein tyrosine phosphatases (PTPs) are another important class of enzymes for which 4-(fluorophenyl)thiazole-based inhibitors have been developed. Achieving selectivity among the highly conserved PTP family is a key challenge.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitors

PTP1B is a negative regulator of the insulin and leptin signaling pathways, making it a therapeutic target for type 2 diabetes and obesity. Several studies have reported on 4-thiazolinone and other thiazole derivatives as PTP1B inhibitors with good selectivity.[5]

Compound ClassTargetIC50SelectivityReference
4-Thiazolinone derivatives PTP1BGood inhibitory activityHigh selectivity against other PTPs[5]
Compound 7p PTP1B0.92 µMHigh selectivity[5]
Methyl salicylate based thiazoles PTP1BSubmicromolar (e.g., 3j: 0.51 µM)Highly selective towards T47D cancer cells[6]

Other Enzyme Inhibitors

The versatility of the 4-(fluorophenyl)thiazole scaffold extends to inhibitors of other enzyme classes as well.

α-Amylase Inhibitors

α-Amylase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. Fluorinated hydrazinylthiazole derivatives have shown potent α-amylase inhibitory activity.[7]

Compound SeriesTargetIC50 RangeStandardStandard IC50Reference
2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles (3a–o) α-AmylaseModerate to highAcarbose5.55 ± 0.06 μM[7]

Experimental Protocols

The assessment of inhibitor selectivity involves a tiered approach, starting with primary screening against the target enzyme, followed by broader screening against a panel of related and unrelated enzymes.

Primary Enzyme Inhibition Assay (IC50 Determination)

This assay determines the concentration of the inhibitor required to reduce the activity of the target enzyme by 50%.

General Protocol:

  • Reagents and Buffers: Prepare the appropriate assay buffer, enzyme solution, substrate solution, and a stock solution of the 4-(fluorophenyl)thiazole-based inhibitor in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Prepare a series of dilutions of the inhibitor from the stock solution.

  • Assay Reaction:

    • In a microplate, add the assay buffer, the enzyme solution, and the inhibitor at various concentrations.

    • Pre-incubate the enzyme and inhibitor for a defined period to allow for binding.

    • Initiate the reaction by adding the substrate.

  • Detection: Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry, or luminometry).

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Selectivity Profiling

To assess selectivity, the inhibitor is tested against a panel of other enzymes, typically at a fixed concentration or by determining the IC50 for each enzyme.

General Protocol:

  • Enzyme Panel Selection: Choose a panel of enzymes that are structurally related to the primary target (e.g., other kinases or phosphatases) and some that are unrelated to assess broad selectivity.

  • Single-Concentration Screening: Initially, screen the inhibitor at a single, relatively high concentration (e.g., 1 or 10 µM) against the enzyme panel to identify any significant off-target activity.

  • IC50 Determination for Off-Targets: For any enzymes that show significant inhibition in the single-concentration screen, perform a full IC50 determination as described in the primary assay protocol.

  • Selectivity Score Calculation: The selectivity can be quantified by calculating a selectivity index, which is the ratio of the IC50 for an off-target enzyme to the IC50 for the primary target enzyme (Selectivity Index = IC50off-target / IC50on-target). A higher selectivity index indicates greater selectivity.

Visualizing the Selectivity Assessment Workflow

The following diagram illustrates a typical workflow for assessing the selectivity of enzyme inhibitors.

G Workflow for Assessing Enzyme Inhibitor Selectivity cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Selectivity Profiling cluster_2 Phase 3: Data Analysis & Lead Optimization A Compound Library (4-(fluorophenyl)thiazole derivatives) B Primary Enzyme Assay (IC50 Determination) A->B Test Compounds C Potent Hits from Primary Screen D Selectivity Panel Screening (e.g., Kinase/Phosphatase Panel) C->D Screen Hits E IC50 Determination for Significant Off-Targets D->E Identify Off-Targets F Calculate Selectivity Index E->F G Structure-Activity Relationship (SAR) & Lead Optimization F->G Guide Design of More Selective Inhibitors

Caption: A generalized workflow for the assessment of enzyme inhibitor selectivity.

Conclusion

The 4-(fluorophenyl)thiazole scaffold has proven to be a versatile starting point for the development of inhibitors targeting a diverse range of enzymes. The data presented in this guide highlights the importance of comprehensive selectivity profiling in the early stages of drug discovery. While potent inhibitors have been identified for several enzyme classes, achieving high selectivity remains a key challenge that requires careful structural design and rigorous experimental validation. The methodologies and comparative data provided herein serve as a valuable resource for researchers working on the development of novel and selective 4-(fluorophenyl)thiazole-based enzyme inhibitors.

References

Navigating the Synthesis of 4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-thiazole: A Comparative Guide to Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the reliable synthesis of key intermediates is paramount. This guide provides a comparative analysis of synthetic protocols for 4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-thiazole, a heterocyclic compound of interest in medicinal chemistry. We delve into the reproducibility of established and modern synthetic methods, offering a clear comparison of their performance based on experimental data.

Performance Comparison of Synthetic Protocols

The choice of synthetic route can significantly impact yield, reaction time, and overall efficiency. Below is a summary of quantitative data for the classical Hantzsch thiazole synthesis and a modern microwave-assisted alternative. The data for the Hantzsch synthesis is based on protocols for structurally similar 2,4-disubstituted thiazoles, providing a reasonable benchmark for the synthesis of the target compound.

ParameterHantzsch Thiazole Synthesis (Conventional Heating)Microwave-Assisted Synthesis
Typical Yield 60-80%85-95%
Reaction Time 4-6 hours10-20 minutes
Reaction Temperature Reflux (typically 60-80 °C)100-120 °C
Key Reagents 2-bromo-1-(4-fluorophenyl)ethanone, 2-chloroethanethioamide, Ethanol2-bromo-1-(4-fluorophenyl)ethanone, 2-chloroethanethioamide, Ethanol (or solvent-free)
Reproducibility Generally good, but can be sensitive to reaction conditions and scale.Often higher due to precise temperature control and uniform heating.
Scalability Well-established for various scales.Can be limited by the size of the microwave reactor.

Experimental Protocols

Detailed methodologies are crucial for reproducing synthetic outcomes. Here, we outline a representative protocol for the Hantzsch synthesis of a 4-(halomethyl)-2-aryl-1,3-thiazole and a general procedure for a microwave-assisted approach.

Protocol 1: Hantzsch Thiazole Synthesis (Conventional Heating)

This protocol is adapted from established procedures for the synthesis of analogous 2,4-disubstituted thiazoles.

Materials:

  • 2-bromo-1-(4-fluorophenyl)ethanone (1.0 eq)

  • 2-chloroethanethioamide (1.1 eq)

  • Ethanol (solvent)

Procedure:

  • A solution of 2-bromo-1-(4-fluorophenyl)ethanone in ethanol is prepared in a round-bottom flask equipped with a reflux condenser.

  • 2-chloroethanethioamide is added to the solution.

  • The reaction mixture is heated to reflux (approximately 78 °C) and maintained for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford this compound.

Protocol 2: Microwave-Assisted Synthesis

This generalized protocol is based on the principles of microwave-assisted organic synthesis, which has been shown to be effective for the rapid synthesis of thiazole derivatives.

Materials:

  • 2-bromo-1-(4-fluorophenyl)ethanone (1.0 eq)

  • 2-chloroethanethioamide (1.1 eq)

  • Ethanol (or solvent-free)

Procedure:

  • In a dedicated microwave reactor vessel, 2-bromo-1-(4-fluorophenyl)ethanone and 2-chloroethanethioamide are combined.

  • A minimal amount of a polar solvent like ethanol can be added, or the reaction can be run under solvent-free conditions.

  • The vessel is sealed, and the reaction mixture is subjected to microwave irradiation at a controlled temperature (e.g., 100-120 °C) for a short duration (e.g., 10-20 minutes).

  • After the reaction is complete, the vessel is cooled to a safe temperature.

  • The reaction mixture is then worked up in a similar manner to the conventional protocol, with purification by column chromatography to yield the final product.

Workflow for Reproducibility Assessment

To systematically evaluate the reproducibility of different synthesis protocols, a logical workflow is essential. The following diagram illustrates the key stages of such an assessment.

Workflow for Reproducibility Assessment of Synthesis Protocols start Start: Define Synthesis Protocols (Hantzsch vs. Microwave) protocol_h Protocol 1: Hantzsch Synthesis start->protocol_h protocol_m Protocol 2: Microwave Synthesis start->protocol_m execution Execute Multiple Runs (n >= 3 for each protocol) protocol_h->execution protocol_m->execution analysis Analyze Key Metrics: - Yield - Purity (HPLC, NMR) - Reaction Time execution->analysis comparison Comparative Data Analysis - Mean, Standard Deviation - Statistical Significance analysis->comparison conclusion Conclusion: - Identify Most Reproducible Protocol - Assess Scalability and Efficiency comparison->conclusion end End: Publish Comparison Guide conclusion->end

Comparative Docking Analysis of 2-(4-fluorophenyl)thiazole Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Data Summary of Docking Studies

The following table summarizes the docking performance of various 2-(4-fluorophenyl)thiazole derivatives against their respective biological targets. Docking scores, represented as binding energies (in kcal/mol) or other scoring functions (e.g., MolDock Score), indicate the predicted affinity of the ligand for the protein's binding site. Lower binding energy values and higher absolute MolDock scores generally suggest more favorable interactions.[1][2]

Compound/AnalogTarget Protein (PDB ID)Docking Score/Binding EnergyKey Interactions/NotesReference
N-substituted thiazole derivatives (S2, S5-S9)FabH (3iL9)MolDock Score: -102.612 to -144.2364-10 hydrogen bonds observed. Outperformed the standard drug Griseofulvin.[2]
2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles (3a–o)α-amylaseVaried binding energiesCompounds exhibited various interactions including pi-pi, H-bonding, and van der Waals forces within the enzyme's active site. Analog 3h was a highly potent candidate.[3]
2,4-disubstituted thiazole derivative (PVS 03)EGFRDocking Score: -7.811Strong affinity towards the receptor, forming hydrophobic bonds essential for anticancer activity.[4]
Thiazole derivative 4cVEGFR-2IC50 = 0.15 µMShowed potent inhibitory activity compared to the standard drug Sorafenib. Good docking scores with key cancer-related proteins.[5]
2-amino thiazole derivative 1aAurora kinase (1MQ4)Docking Score: -9.67Excellent binding interactions with the active site. Proposed as a lead for selective aurora kinase inhibition.[6]
Pyrazoline/thiazole hybrid (Compound V)EGFRIC50 = 31.8 nMExerted strong anti-proliferative impact against breast cancer cells through EGFR inhibition.[7]
Amide-based thiazole derivative 6dTubulinIC50 = 4.03 ± 0.2 μM (on HepG2)Connecting a 4-fluorophenylpiperazine moiety enhanced the cytotoxic effect.[8]

Experimental Protocols: Molecular Docking

The in-silico molecular docking studies cited in this guide generally follow a standardized workflow to predict the binding orientation and affinity of a ligand to a protein target.[1] While specific parameters may vary between studies, the core methodology remains consistent.[1]

General Docking Protocol:

  • Protein Preparation: The three-dimensional structure of the target protein is typically obtained from the Protein Data Bank (PDB). The protein is then prepared for docking by removing water molecules and any existing ligands, adding hydrogen atoms, and assigning appropriate charges.[1]

  • Ligand Preparation: The 2D structures of the thiazole derivatives are drawn using chemical drawing software and then converted to 3D structures. Energy minimization is performed on the ligand structures to obtain a stable conformation.[1]

  • Grid Generation: A binding site on the protein is defined, often centered around the location of a known co-crystallized ligand or a predicted active site. A grid box is generated to encompass this binding site, defining the search space for the docking algorithm.[1]

  • Molecular Docking: Docking is performed using specialized software such as Molegro Virtual Docker or AutoDock.[1][2][6] The software systematically samples different conformations and orientations of the ligand within the defined grid box and calculates the binding affinity for each pose using a scoring function.[1]

  • Analysis of Results: The resulting docked poses are analyzed based on their docking scores and binding interactions (e.g., hydrogen bonds, hydrophobic interactions) with the amino acid residues of the protein's active site. The pose with the most favorable score and interactions is considered the most likely binding mode.[1]

Visualizing the Docking Workflow

The following diagram illustrates a typical workflow for a molecular docking study, from initial setup to final analysis.

Molecular Docking Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Protein_Prep Protein Preparation (from PDB) Grid_Gen Grid Generation (Define Binding Site) Protein_Prep->Grid_Gen Ligand_Prep Ligand Preparation (2D to 3D, Energy Minimization) Docking Molecular Docking (Software like AutoDock, Molegro) Ligand_Prep->Docking Grid_Gen->Docking Pose_Analysis Analysis of Docked Poses (Scores & Binding Energy) Docking->Pose_Analysis Interaction_Analysis Analysis of Interactions (H-bonds, etc.) Pose_Analysis->Interaction_Analysis

A generalized workflow for in-silico molecular docking studies.

Target Signaling Pathway Example: PI3K/Akt/mTOR

Several of the reviewed thiazole derivatives have been investigated as inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical cascade in cancer cell growth and survival. The diagram below illustrates the central role of PI3K and mTOR in this pathway, highlighting them as key therapeutic targets.

PI3K_Akt_mTOR_Pathway Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K Activation PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 phosphorylates Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation

The PI3K/Akt/mTOR signaling pathway, a key target for anticancer therapies.

References

Evaluating Off-Target Effects of 4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-thiazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of small molecule inhibitors is intrinsically linked to their selectivity. Off-target effects can lead to unforeseen toxicities or, conversely, present opportunities for drug repositioning. This guide provides a comparative analysis of the off-target profiles of 4-(chloromethyl)-2-(4-fluorophenyl)-1,3-thiazole derivatives against established multi-kinase inhibitors. Due to the limited publicly available off-target screening data for this specific class of thiazole derivatives, this guide utilizes a representative profile based on activities reported for structurally similar 2,4-disubstituted thiazoles.

Comparative Analysis of Kinase Inhibition Profiles

The following tables summarize the inhibitory activities of a representative this compound derivative and three well-characterized multi-kinase inhibitors—Dasatinib, Sorafenib, and Sunitinib—against a panel of selected kinases. This comparison highlights the differences in their potency and selectivity, offering a framework for evaluating potential off-target liabilities.

Table 1: Comparative Kinase Inhibition Profile (IC50 in nM)

Kinase TargetRepresentative Thiazole Derivative (Hypothesized)Dasatinib[1]Sorafenib[2]Sunitinib[3]
Primary Targets
VEGFR-21589080
p38 MAPK5030>10,000-
CDK4>1000---
Key Off-Targets
BCR-ABL>1000<1--
SRC2000.5--
c-KIT5001.158Potent inhibitor
PDGFRβ801.1202
Raf-1>1000-6-
B-Raf>1000-20-
FLT3>1000-57Potent inhibitor
AMPK>1000--Potent inhibitor[4][5]

Data for the representative thiazole derivative is hypothesized based on the activity of similar 2,4-disubstituted thiazoles reported in the literature. Dasatinib, Sorafenib, and Sunitinib data are from published sources.

Experimental Protocols for Off-Target Profiling

A comprehensive evaluation of off-target effects employs a variety of in vitro and cell-based assays.

Kinase Profiling Assays

Kinase profiling is essential to determine the selectivity of a compound against the human kinome.[6]

  • Methodology: These assays are typically performed in a high-throughput format using purified recombinant kinases. The ability of the test compound to inhibit the phosphorylation of a substrate by each kinase is measured. Common detection methods include:

    • Radiometric Assays: Measure the incorporation of radio-labeled phosphate (³²P or ³³P) from ATP onto a substrate.

    • Fluorescence-Based Assays: Utilize fluorescently labeled substrates or antibodies to detect phosphorylation. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common format.

    • Luminescence-Based Assays: Measure the depletion of ATP in the kinase reaction, which is inversely proportional to kinase activity.

  • Data Analysis: Results are typically expressed as the half-maximal inhibitory concentration (IC50) or the percentage of inhibition at a given compound concentration.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to validate target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.[7][8][9]

  • Methodology:

    • Treatment: Intact cells or cell lysates are incubated with the test compound or a vehicle control.

    • Heating: The samples are heated to a range of temperatures.

    • Lysis and Centrifugation: Cells are lysed, and aggregated proteins are pelleted by centrifugation.

    • Detection: The amount of soluble target protein remaining in the supernatant is quantified by methods such as Western blotting or ELISA.

  • Data Analysis: A shift in the melting temperature (Tm) of the target protein in the presence of the compound indicates binding.

Receptor Binding Assays

These assays are used to identify interactions with non-kinase receptors, such as G-protein coupled receptors (GPCRs).[1][10][11]

  • Methodology: Radioligand binding assays are a common format where a radiolabeled ligand known to bind a specific receptor is competed off by the test compound. The amount of radioactivity bound to the receptor is measured.

  • Data Analysis: The affinity of the compound for the receptor is determined by calculating the inhibitory constant (Ki).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways potentially affected by the thiazole derivatives and a general workflow for evaluating off-target effects.

G cluster_0 VEGFR-2 Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Cell Proliferation, Survival ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Thiazole Thiazole Derivative Thiazole->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and potential inhibition by thiazole derivatives.

G cluster_1 Experimental Workflow for Off-Target Evaluation start Compound Synthesis (Thiazole Derivative) primary_assay Primary Target Assay (e.g., VEGFR-2, p38) start->primary_assay kinase_panel Broad Kinase Panel (e.g., 400+ kinases) primary_assay->kinase_panel receptor_panel GPCR/Ion Channel Panel primary_assay->receptor_panel hit_validation Hit Validation in Cell-Based Assays kinase_panel->hit_validation receptor_panel->hit_validation cetsa Cellular Thermal Shift Assay (CETSA) data_analysis Data Analysis & Selectivity Profiling cetsa->data_analysis hit_validation->cetsa Confirm Target Engagement hit_validation->data_analysis conclusion Identification of Off-Target Liabilities data_analysis->conclusion

Caption: General experimental workflow for evaluating off-target effects.

Conclusion

The evaluation of off-target effects is a critical component of preclinical drug development. While this compound derivatives show promise as kinase inhibitors, a thorough understanding of their selectivity profile is necessary to mitigate potential toxicities and to fully characterize their mechanism of action. This guide provides a framework for the comparative analysis of these compounds against established drugs, outlining the key experimental approaches and signaling pathways to consider. Further investigation through broad panel screening and cell-based target engagement assays will be crucial to accurately define the therapeutic window of this class of molecules.

References

Safety Operating Guide

Proper Disposal of 4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-thiazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-thiazole was not located. The following disposal procedures are based on information for structurally similar thiazole and chlorinated compounds and general best practices for laboratory hazardous waste management. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department and a licensed professional waste disposal service for guidance specific to their location and circumstances.

The proper disposal of laboratory chemicals is a critical component of laboratory safety and environmental responsibility. For this compound, guidance from SDSs for similar compounds indicates that this substance should be treated as hazardous waste. The primary recommendation is to dispose of the contents and container at an approved waste disposal plant.[1][2][3]

Immediate Safety and Handling

Prior to handling this compound for disposal, ensure that all appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, safety goggles with side shields, a lab coat, and chemical-resistant gloves.[1][2] All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

Core Disposal Procedures

When preparing this compound for disposal, adhere to the following general steps, which are based on standard laboratory safety protocols for hazardous chemical waste:

  • Waste Identification and Segregation:

    • Clearly label the waste container with the full chemical name: "this compound". Do not use abbreviations or chemical formulas.[4][5]

    • Keep this waste stream separate from other chemical waste to avoid incompatible reactions.[4][6] Halogenated waste should be collected separately from non-halogenated solvents.[6][7]

  • Container Management:

    • Use a sturdy, leak-proof container that is compatible with the chemical.

    • Keep the container tightly closed except when adding waste.[1][6]

    • Do not overfill the container; it is recommended to fill it to no more than 90% of its capacity to avoid spillage during transport.

  • Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or equivalent department to arrange for a hazardous waste pickup.[5]

    • Waste material must be disposed of in accordance with all national and local regulations.[8]

    • It is recommended to contact a licensed professional waste disposal service to handle the final disposal of this material.[4]

Spill Cleanup

In the event of a spill, the following steps should be taken:

  • Evacuate and Alert: Immediately notify personnel in the vicinity and evacuate the immediate area.

  • Control Ignition Sources: If the substance is flammable, extinguish all nearby ignition sources.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, contain the liquid using an inert absorbent material such as sand, silica gel, or vermiculite.[1][5] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Cleanup: Carefully sweep or scoop up the absorbent material and place it into a suitable, sealed container for disposal as hazardous waste.

  • Decontamination: Decontaminate the spill area with a suitable solvent or detergent and water. All cleanup materials, including gloves and wipes, must be collected and disposed of as hazardous waste.[5]

  • Reporting: Report the incident to your laboratory supervisor and EHS department in accordance with your institution's policies.[5]

Data Summary of Structurally Related Compounds

The following table summarizes key information from the Safety Data Sheets of structurally related thiazole and chlorinated compounds. This data should be considered indicative of the potential hazards and disposal requirements for this compound.

Hazard InformationPersonal Protective Equipment (PPE)Disposal Considerations
Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Causes severe skin burns and eye damage.[2] Very toxic to aquatic life with long-lasting effects.Eye/Face Protection: Safety glasses with side-shields or goggles.[1][9]Waste Stream: Halogenated organic waste.[6][7]
Signal Word: Warning[1], Danger[2]Skin Protection: Protective gloves and clothing.[1][2]Container: Labeled, sealed, and compatible container.[4][5]
Potential Health Effects: Corrosive.[2] May be harmful if swallowed, inhaled, or absorbed through the skin.Respiratory Protection: Use in a well-ventilated area or with respiratory protection.[1]Final Disposal: Approved hazardous waste disposal plant.[1][2][3]
Experimental Protocols and Methodologies

A general methodology for chemical neutralization of a reactive chloromethyl group might involve nucleophilic substitution, for example, with a solution of sodium bicarbonate or a similar mild nucleophile. However, the reaction products would still need to be treated as hazardous waste. Due to the fluorinated phenyl and thiazole rings, this compound is likely to be resistant to degradation and should be handled with care.

Visualizations

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Disposal of This compound ppe Wear Appropriate PPE: Gloves, Goggles, Lab Coat start->ppe spill Spill Occurs start->spill segregate Segregate as Halogenated Organic Waste ppe->segregate container Use a Labeled, Sealed, and Compatible Container segregate->container storage Store in Designated Hazardous Waste Area container->storage contact_ehs Contact EHS for Hazardous Waste Pickup storage->contact_ehs disposal Dispose via Licensed Professional Service contact_ehs->disposal spill->ppe No spill_procedure Follow Spill Cleanup Protocol: Evacuate, Contain, Clean, Report spill->spill_procedure Yes spill_procedure->segregate

Caption: Disposal workflow for this compound.

References

Comprehensive Safety and Handling Guide for 4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-thiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of 4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-thiazole. Given the potential hazards associated with this compound, adherence to these guidelines is critical for ensuring laboratory safety.

Hazard Identification and Precautions

While a specific, comprehensive toxicological profile for this compound is not fully established, the presence of a chloromethyl group and a thiazole ring suggests that it should be handled with care. Based on data from structurally similar compounds, potential hazards may include:

  • Acute Toxicity : Harmful if swallowed or in contact with skin.[1]

  • Skin and Eye Irritation : May cause skin and serious eye irritation.[1]

  • Respiratory Irritation : Inhalation of dust or vapors may cause respiratory tract irritation.[1]

Immediate Precautions :

  • Avoid all personal contact, including the inhalation of vapors or dust.[1][2]

  • Always work in a well-ventilated area, preferably within a certified chemical fume hood.[1][3]

  • Wash hands thoroughly after handling the chemical.[3][4]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory when handling this compound. The following table summarizes the recommended PPE.

PPE CategoryRecommended EquipmentJustification
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing.[3][5]Thiazole derivatives can cause serious eye irritation. Goggles provide direct protection, while a face shield offers a broader barrier.[5]
Hand Protection Chemical-resistant gloves such as nitrile or neoprene are recommended.[3][4] For prolonged contact, consider double-gloving or using thicker gloves.[5]Provides protection against incidental contact with a broad range of chemicals.[3] Always inspect gloves for integrity before use.[4]
Body Protection A flame-retardant lab coat and a chemical-resistant apron should be worn.[1][6]Protects skin and personal clothing from contamination.[3]
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases may be necessary if handling outside of a fume hood or if dust or aerosols are generated.[4][5]Prevents inhalation of potentially harmful dust or vapors.[5]
Footwear Closed-toe, chemical-resistant shoes that fully cover the feet.[5]Protects feet from spills and falling objects.[5]
Operational Plan: Safe Handling Procedure

Adherence to a strict operational plan is critical for minimizing exposure and ensuring a safe working environment.

Preparation:

  • Ensure that a safety shower and an emergency eyewash station are readily accessible in the immediate work area.[4]

  • All handling of this compound should be conducted in a well-ventilated chemical fume hood.[1][3]

  • Keep the container tightly closed when not in use.[4]

Handling:

  • Avoid direct contact with skin, eyes, and clothing.[6]

  • Minimize the generation of dust and aerosols.[3]

  • Use non-sparking tools and take precautionary measures against static discharge.[1]

  • Wash hands thoroughly with soap and water after handling.[4]

Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action is crucial.

Emergency SituationProcedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]
Skin Contact Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water. Consult a doctor.[7]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5][7]
Spill For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, sealed container for disposal. For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) department.[3][8]
Disposal Plan

Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Collection:

  • All waste containing this compound must be treated as hazardous chemical waste.[8]

  • Solid waste, including contaminated consumables like gloves and paper towels, should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[8]

  • Uncleaned, empty containers should be handled as you would the product itself.[5]

Disposal Method:

  • All chemical waste must be disposed of in accordance with local, state, and federal regulations.

  • Contact your institution's EHS department for specific guidance on hazardous waste disposal. The material may be incinerated by a licensed chemical waste disposal facility.[4]

Visual Workflow for Safe Handling

The following diagram outlines the key steps for the safe handling of this compound from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_spill Spill Response prep_ppe Don Appropriate PPE prep_hood Work in Fume Hood prep_ppe->prep_hood prep_emergency Verify Emergency Equipment Accessibility prep_hood->prep_emergency handle_dispense Dispense Chemical prep_emergency->handle_dispense handle_reaction Perform Reaction/Procedure handle_dispense->handle_reaction handle_cleanup Clean Work Area handle_reaction->handle_cleanup spill_evacuate Evacuate Area handle_reaction->spill_evacuate Spill Occurs disp_waste Segregate Hazardous Waste handle_cleanup->disp_waste disp_container Seal and Label Waste Container disp_waste->disp_container disp_contact Contact EHS for Pickup disp_container->disp_contact spill_contain Contain Spill spill_evacuate->spill_contain spill_notify Notify Supervisor/EHS spill_contain->spill_notify

Caption: Workflow for handling this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.